L-Cystine N-carboxyanhydride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O6S2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[[(2,5-dioxo-1,3-oxazolidin-4-yl)methyldisulfanyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O6S2/c11-5-3(9-7(13)15-5)1-17-18-2-4-6(12)16-8(14)10-4/h3-4H,1-2H2,(H,9,13)(H,10,14) |
InChI Key |
AJOSXZJYTSNNSS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)SSCC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
L-Cystine N-carboxyanhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystine N-carboxyanhydride (L-Cystine NCA) is a bifunctional monomer utilized in the synthesis of poly(L-cystine) and other cysteine-containing polypeptides through ring-opening polymerization (ROP). The presence of the disulfide bond in the cystine backbone imparts unique redox-responsive properties to the resulting polymers, making them attractive for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and bio-adhesives. This guide provides an in-depth overview of the core properties of L-Cystine NCA, including its synthesis, polymerization, and key characteristics.
Core Properties of this compound
A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that while some data for the parent amino acid, L-cystine, is available, specific experimental data for its N-carboxyanhydride derivative is limited in publicly accessible literature.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₈N₂O₆S₂ | - |
| Molecular Weight | 292.29 g/mol | [1] |
| CAS Number | 51507-96-1 | [2] |
| Appearance | White crystalline powder (Expected) | Based on the typical appearance of amino acid NCAs. |
| Melting Point | Decomposes above 240 °C (for L-Cystine) | A specific melting point for L-Cystine NCA is not readily available. The parent amino acid, L-Cystine, decomposes at high temperatures.[2][3] NCAs are known to be thermally sensitive. |
| Solubility | Specific solubility data for L-Cystine NCA in various organic solvents is not widely reported. Generally, NCAs are soluble in polar aprotic solvents like DMF, DMSO, and dioxane, and may have limited solubility in ethers and hydrocarbons. L-Cystine itself is poorly soluble in water and most organic solvents, but dissolves in acidic and basic solutions.[4] | |
| THF | Expected to be sparingly soluble to soluble. | |
| DMF | Expected to be soluble. | |
| Dioxane | Expected to be soluble. | |
| Chloroform | Expected to have low solubility. | |
| Stability | Moisture and heat sensitive | NCAs are generally susceptible to hydrolysis and premature polymerization. Storage under inert, dry, and cold conditions is recommended. |
Synthesis of this compound
The most common method for synthesizing α-amino acid N-carboxyanhydrides is the Fuchs-Farthing method, which involves the phosgenation of the corresponding amino acid. For L-Cystine, this would result in a di-NCA due to the presence of two amino groups.
Experimental Protocol: Synthesis via the Fuchs-Farthing Method
Materials:
-
L-Cystine
-
Triphosgene (B27547) (a safer alternative to phosgene (B1210022) gas)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane or Heptane
-
Dry Nitrogen or Argon gas
-
Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and assemble under a stream of inert gas (N₂ or Ar). Suspend L-Cystine in anhydrous THF in a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel.
-
Phosgenation: Dissolve triphosgene in anhydrous THF and add it dropwise to the stirred suspension of L-Cystine at a controlled temperature (typically 40-60 °C). The reaction progress can be monitored by the evolution of HCl gas and the gradual dissolution of the solid L-Cystine.
-
Reaction Completion: Continue stirring at the elevated temperature until the reaction mixture becomes a clear solution, indicating the formation of the NCA. This can take several hours.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any unreacted starting material or byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, to obtain pure this compound crystals.
-
-
Drying and Storage: Dry the purified crystals under high vacuum and store them in a desiccator under an inert atmosphere at low temperature (-20 °C) to prevent degradation.
Ring-Opening Polymerization (ROP) of this compound
L-Cystine NCA can undergo ring-opening polymerization to form poly(L-cystine), a biodegradable and redox-sensitive polypeptide. The polymerization can be initiated by various nucleophiles, such as primary amines, or by strong bases.
Experimental Protocol: Amine-Initiated ROP
Materials:
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)
-
Initiator (e.g., n-hexylamine or a macroinitiator like amino-terminated polyethylene (B3416737) glycol)
-
Anhydrous precipitating solvent (e.g., diethyl ether or methanol)
-
Dry Nitrogen or Argon gas
-
Schlenk line and glassware
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of L-Cystine NCA in the anhydrous solvent in a flame-dried Schlenk flask.
-
Initiation: Add the initiator solution (e.g., n-hexylamine in the chosen solvent) to the monomer solution via a syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Polymerization: Allow the reaction to stir at room temperature for a specified time (typically 24-72 hours). The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the disappearance of the anhydride (B1165640) peaks (~1850 and 1780 cm⁻¹).
-
Termination and Precipitation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise to a vigorously stirred non-solvent (e.g., diethyl ether).
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified poly(L-cystine) under high vacuum to a constant weight.
References
L-Cystine N-Carboxyanhydride: A Technical Guide to Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of L-Cystine N-carboxyanhydride (L-Cystine NCA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and polymer chemistry, offering detailed insights into the molecule's characteristics and preparation.
Chemical Structure
This compound, also referred to as L-Cystine N,N'-dicarboxyanhydride, is the derivative of the amino acid L-cystine where both amino groups have formed a cyclic N-carboxyanhydride (NCA) ring. The presence of two NCA rings allows this monomer to be used in the synthesis of polymers with disulfide linkages, which can be cleaved under reducing conditions, making them attractive for applications such as drug delivery.
The key structural features of L-Cystine NCA are the two oxazolidine-2,5-dione (B1294343) rings formed from the amino and carboxyl groups of each cysteine residue within the L-cystine molecule. The two rings are connected by a disulfide bond.
Table 1: Chemical and Physical Properties of L-Cystine NCA
| Property | Value |
| Molecular Formula | C₈H₈N₂O₆S₂ |
| Molecular Weight | 292.29 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in polar aprotic solvents like THF, DMF, and dioxane; insoluble in nonpolar solvents like hexane (B92381). |
| Melting Point | Not explicitly reported in the literature, but expected to be higher than the corresponding single amino acid NCAs due to its dimeric structure. Decomposition upon melting is common for NCAs. |
Synthesis of this compound
The primary method for the synthesis of α-amino acid N-carboxyanhydrides is the Fuchs-Farthing method, which involves the reaction of an amino acid with phosgene (B1210022) or a phosgene equivalent.[1] For L-Cystine, this would involve the formation of a bis-NCA. Due to the high toxicity of phosgene gas, safer alternatives such as solid triphosgene (B27547) (bis(trichloromethyl) carbonate) are commonly used in laboratory settings.[2][3]
The synthesis of L-Cystine NCA presents a challenge due to the low solubility of L-cystine in common organic solvents. The reaction is typically carried out in a polar apathetic solvent like anhydrous tetrahydrofuran (B95107) (THF).
Below is a detailed experimental protocol for the synthesis of L-Cystine NCA based on general procedures for NCA synthesis.
Experimental Protocol: Synthesis of L-Cystine N,N'-dicarboxyanhydride
Materials:
-
L-Cystine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane (or Petroleum Ether)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or similar apparatus for inert atmosphere operations
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled hot under a stream of nitrogen. The flask is charged with L-cystine and anhydrous THF. The suspension is stirred under a nitrogen atmosphere.
-
Phosgenation: A solution of triphosgene in anhydrous THF is prepared separately and transferred to the dropping funnel. The triphosgene solution is added dropwise to the stirred suspension of L-cystine at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.[3] The molar ratio of L-cystine to triphosgene should be approximately 1:0.7, as one molecule of triphosgene can generate three molecules of phosgene.
-
Reaction Monitoring: The reaction mixture is stirred at a slightly elevated temperature until the suspension becomes a clear solution, indicating the consumption of the starting L-cystine. This process can take several hours. The reaction can be monitored by the cessation of HCl gas evolution (which can be tested with a damp pH paper at the outlet of the condenser).
-
Work-up: Once the reaction is complete, the solution is cooled to room temperature. Any insoluble by-products are removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure using a rotary evaporator, taking care not to heat the solution excessively to prevent polymerization of the NCA.
-
Purification: The concentrated crude product is precipitated by adding it to a large volume of a non-polar solvent such as anhydrous hexane or petroleum ether. The precipitate is collected by filtration, washed with fresh non-polar solvent to remove any unreacted triphosgene and its by-products, and dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., THF/hexane) can be performed.[3]
Table 2: Typical Reaction Parameters for L-Cystine NCA Synthesis
| Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Phosgenating Agent | Triphosgene |
| Molar Ratio (L-Cystine:Triphosgene) | ~ 1 : 0.7 |
| Reaction Temperature | 40 - 50 °C |
| Reaction Time | 2 - 6 hours |
| Purification Method | Precipitation in hexane/petroleum ether, Recrystallization |
Yield:
The yield of the reaction is not explicitly reported in the available literature for L-Cystine NCA. However, yields for NCA synthesis from other amino acids using triphosgene typically range from 60% to 90%, depending on the specific amino acid and the reaction conditions.
Characterization
The structure and purity of the synthesized L-Cystine NCA should be confirmed by various analytical techniques.
Table 3: Expected Characterization Data for L-Cystine NCA
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the α-protons and β-protons of the cysteine residues. The chemical shifts will be different from those of the free amino acid due to the formation of the NCA ring. |
| ¹³C NMR | Carbonyl carbons of the NCA ring are expected to appear in the range of 150-170 ppm. |
| FT-IR | Characteristic strong carbonyl stretching bands for the anhydride (B1165640) group in the NCA ring, typically appearing around 1850 cm⁻¹ and 1780 cm⁻¹. |
| Melting Point | A sharp melting point, likely with decomposition, would indicate a pure compound. |
Logical Relationships and Workflows
The following diagrams illustrate the synthesis pathway and the logical relationship of the components.
Caption: Synthesis workflow for this compound.
Caption: Transformation from L-Cystine to L-Cystine NCA.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
The Advent and Evolution of L-Cystine N-carboxyanhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cystine N-carboxyanhydride (NCA), a pivotal monomer in the synthesis of cysteine-containing polypeptides, has a rich history that mirrors the broader advancements in polymer chemistry. From its conceptual origins in the early 20th century to its contemporary applications in sophisticated drug delivery systems, the journey of L-Cystine NCA is one of scientific ingenuity overcoming significant chemical challenges. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental protocols associated with L-Cystine NCA, offering a comprehensive resource for researchers in the field.
Discovery and Early Investigations
The story of L-Cystine NCA is intrinsically linked to the pioneering work of German chemist Hermann Leuchs, who in 1906 first reported the synthesis of α-amino acid N-carboxyanhydrides, which would later become known as Leuchs' anhydrides.[1][2] His method involved the intramolecular cyclization of N-alkoxycarbonyl amino acid chlorides upon heating in a vacuum.[1] This groundbreaking work laid the foundation for the field of polypeptide synthesis via the ring-opening polymerization (ROP) of NCAs.
However, it was not until 1951 that the first documented attempt to synthesize poly(cysteine) using a cysteine-derived NCA was made by H. W. Jones and H. R. Lundgren.[3] Their work, driven by a desire to better understand the mechanical properties of wool, marked a significant milestone in the history of L-Cystine NCA.[3] They adapted Leuchs' original method to prepare the N-carboxyanhydride of L-Cystine.[3]
A significant evolution in NCA synthesis came with the development of the Fuchs-Farthing method in 1950, which provided a more direct and widely adopted route. This method involves the reaction of a free amino acid with phosgene (B1210022) or its derivatives, such as diphosgene and triphosgene (B27547).[4][5] This approach offered a more efficient pathway to a variety of NCAs, including those of cysteine with appropriate thiol protection.
Key Synthetic Protocols and Methodologies
The synthesis of L-Cystine NCA has evolved over the decades, with various methods developed to improve yield, purity, and safety. The two primary historical methods are the Leuchs method and the Fuchs-Farthing method.
The Leuchs Method (Adapted by Jones and Lundgren, 1951)
The initial synthesis of L-Cystine NCA by Jones and Lundgren followed the principles laid out by Leuchs. Their approach involved the preparation of an N-protected cysteine derivative, which was then cyclized to form the NCA.
Experimental Protocol: Synthesis of this compound via the Leuchs Method (Conceptual Reconstruction)
-
Preparation of N,N'-dicarboethoxy-L-cystinylchloride: L-Cystine is reacted with ethyl chloroformate in a suitable solvent under basic conditions to yield N,N'-dicarboethoxy-L-cystine. This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride.
-
Cyclization to this compound: The N,N'-dicarboethoxy-L-cystinylchloride is subjected to vacuum heating. This induces an intramolecular cyclization, eliminating ethyl chloride and forming the this compound.
The Fuchs-Farthing Method
The Fuchs-Farthing method offers a more direct route to NCAs and has become the more common approach. For cysteine, this method necessitates the use of a protecting group for the thiol functionality to prevent side reactions with the phosgene reagent.
Experimental Protocol: Synthesis of S-protected L-Cysteine N-carboxyanhydride via the Fuchs-Farthing Method
-
Thiol Protection: The thiol group of L-Cysteine is first protected with a suitable protecting group, such as a trityl (Trt) or S-tert-butyl (StBu) group, to prevent its reaction with phosgene.
-
Phosgenation: The S-protected L-Cysteine is suspended in an anhydrous, inert solvent (e.g., tetrahydrofuran, ethyl acetate). A solution of triphosgene in the same solvent is added dropwise at a controlled temperature (typically 40-60 °C).
-
Reaction Monitoring and Work-up: The reaction is monitored for the dissolution of the amino acid and the evolution of HCl gas. Upon completion, the solvent is removed under reduced pressure, and the crude NCA is purified, typically by recrystallization from a suitable solvent system (e.g., THF/hexane).
Challenges in Polymerization and the Advent of Protecting Groups
The early attempts at the ring-opening polymerization of L-Cystine NCA were fraught with challenges. The primary obstacle was the high propensity of the growing poly(cysteine) chains to form insoluble β-sheet structures.[6] This aggregation would lead to the precipitation of the polymer from the reaction mixture, effectively terminating the polymerization and resulting in low molecular weight products.[6]
To overcome this issue, researchers turned to the use of protecting groups for the thiol side chain. These protecting groups serve a dual purpose: they prevent the formation of intermolecular disulfide bonds and disrupt the hydrogen bonding that leads to β-sheet formation, thereby enhancing the solubility of the growing polymer chains.
Some commonly used thiol protecting groups in the synthesis of S-protected L-Cysteine NCAs include:
-
S-carbobenzoxy (Cbz): One of the earlier protecting groups used.
-
S-trityl (Trt): Offers good stability and can be removed under acidic conditions.
-
S-tert-butyl (tBu): A robust protecting group removable with strong acids.
-
S-o-nitrobenzyl (ONB): A photolabile protecting group, allowing for deprotection with light.[7][8]
-
S-ethylsulfonyl: A protecting group that can modify the polymerization kinetics.[6]
The use of these protected monomers allowed for the synthesis of higher molecular weight poly(S-protected-cysteine) with better control over the polymerization process. The protecting groups can then be removed post-polymerization to yield the desired poly(cysteine).
Data Summary
The following tables summarize key conceptual data related to the synthesis and polymerization of L-Cystine NCA and its derivatives.
Table 1: Comparison of L-Cystine NCA Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Leuchs Method | L-Cystine | Ethyl chloroformate, Thionyl chloride | Historical significance, avoids direct use of phosgene | Multi-step, harsh conditions (heating under vacuum) |
| Fuchs-Farthing Method | S-protected L-Cysteine | Phosgene or Triphosgene | More direct, higher yields | Requires thiol protection, use of highly toxic reagents |
Table 2: Key Parameters in the Polymerization of L-Cysteine NCA Derivatives
| Parameter | Unprotected L-Cystine NCA | S-protected L-Cysteine NCA |
| Solubility of Polymer | Low | High |
| Tendency for β-sheet formation | High | Low |
| Achievable Molecular Weight | Low | High |
| Control over Polymerization | Poor | Good |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key historical workflows for the synthesis of L-Cystine NCA.
Caption: The Leuchs Method for L-Cystine NCA Synthesis.
Caption: The Fuchs-Farthing Method for S-protected L-Cysteine NCA.
Conclusion and Future Outlook
The discovery and historical development of this compound have been instrumental in advancing the field of polypeptide synthesis. The initial challenges of its polymerization, primarily due to β-sheet formation, spurred the development of thiol-protecting group strategies that are still in use today. Modern research continues to build upon this foundation, exploring new protecting groups, controlled polymerization techniques, and novel applications for cysteine-rich polypeptides in areas such as drug delivery, tissue engineering, and biomaterials. A thorough understanding of the historical context and the fundamental chemistry of L-Cystine NCA remains essential for any researcher seeking to innovate in this exciting and evolving field.
References
- 1. Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Deep Dive into L-Cystine NCA and L-Cysteine NCA: A Technical Guide for Researchers
For scientists and professionals in drug development and materials science, understanding the nuances of polypeptide synthesis is paramount. Among the array of amino acid N-carboxyanhydrides (NCAs), those derived from cysteine and its dimer, cystine, offer unique possibilities for creating functional and responsive biomaterials. This in-depth technical guide elucidates the fundamental differences between L-Cystine N-Carboxyanhydride (L-Cystine NCA) and L-Cysteine N-Carboxyanhydride (L-Cysteine NCA), providing a comprehensive overview of their synthesis, polymerization, and applications, supported by experimental data and protocols.
Core Distinctions: L-Cystine NCA vs. L-Cysteine NCA
The primary difference between these two monomers lies in their inherent chemical structures, which dictates their functionality in polymerization. L-Cysteine possesses a reactive thiol (-SH) group, while L-Cystine is a disulfide-linked dimer of two cysteine molecules. This structural variance leads to disparate polymerization behaviors and resulting polymer architectures.
L-Cysteine NCA is a monofunctional monomer concerning the peptide backbone formation but carries a highly reactive thiol side chain. This thiol group can interfere with the ring-opening polymerization (ROP) of the NCA, leading to undesired side reactions and chain termination. Therefore, the thiol group must be protected during polymerization to achieve well-defined linear polypeptides.[1][2] The choice of protecting group is critical as it influences the monomer's stability, polymerization kinetics, and the conditions required for its subsequent removal to reveal the functional thiol groups in the final polymer.
L-Cystine NCA , on the other hand, is a bifunctional monomer containing two NCA rings, one for each cysteine residue in the dimer. This bifunctionality makes it a natural cross-linking agent. During polymerization, both NCA rings can open and propagate, leading to the formation of a cross-linked network structure within the polymer.[3][4] This characteristic is extensively utilized in the synthesis of core-crosslinked star polymers and hydrogels.
Chemical Structure and Synthesis
The synthesis of both L-Cysteine NCA and L-Cystine NCA typically follows the Fuchs-Farthing method, which involves the reaction of the corresponding amino acid with a phosgene (B1210022) source, such as triphosgene (B27547), in an anhydrous solvent.[2][5][6]
L-Cysteine NCA Synthesis: Due to the reactivity of the thiol group, a protected form of L-cysteine is used as the starting material. Common protecting groups include S-trityl (Trt), S-carbobenzoxy (Cbz), and S-tert-butyl (tBu).
-
Illustrative Synthesis Pathway for S-protected L-Cysteine NCA:
Synthesis of S-protected L-Cysteine NCA.
L-Cystine NCA Synthesis: L-Cystine, with its stable disulfide bond, can be directly converted to its bis-NCA derivative without the need for side-chain protection.
-
Illustrative Synthesis Pathway for L-Cystine bis-NCA:
Synthesis of L-Cystine bis-NCA.
Physicochemical Properties
The physical and chemical properties of these NCAs, such as solubility and thermal stability, are crucial for their handling, storage, and polymerization behavior.
| Property | L-Cystine bis-NCA | S-protected L-Cysteine NCA | Key References |
| Solubility | Sparingly soluble in common organic solvents like THF and DMF. | Solubility varies significantly with the protecting group. Generally more soluble than L-Cystine bis-NCA in organic solvents. For example, S-trityl-L-cysteine is soluble in methanol. | [7][8][9] |
| Thermal Stability | Generally stable at room temperature under anhydrous conditions. Decomposition temperature of L-cystine is around 260-261 °C. | Stability is dependent on the protecting group. The decomposition temperature of L-cysteine is around 221-240 °C. | [4][7][10][11][12][13][14][15] |
Polymerization Behavior and Kinetics
The ring-opening polymerization (ROP) of these NCAs is typically initiated by nucleophiles such as primary amines. However, their polymerization pathways and kinetics differ significantly.
L-Cysteine NCA (S-protected): The ROP of S-protected L-Cysteine NCAs leads to the formation of linear polypeptides. The polymerization kinetics are influenced by the nature of the protecting group, the initiator, solvent, and temperature. For instance, the polymerization of S-(ethylsulfonyl)-dl-cysteine NCA has a reported rate constant (k_p) of up to 1.70 × 10⁻³ L mol⁻¹ s⁻¹.[16][17]
-
Illustrative Polymerization of S-protected L-Cysteine NCA:
Linear polypeptide synthesis.
L-Cystine NCA: The polymerization of L-Cystine bis-NCA results in a cross-linked polymer network. It is often used in a two-step process for creating core-crosslinked star polymers. First, linear polymer "arms" are synthesized, and then L-Cystine bis-NCA is added as a cross-linking agent to form the core. The degree of cross-linking can be controlled by the ratio of the bis-NCA to the linear macroinitiator.[3][4]
-
Illustrative Formation of a Core-Crosslinked Star Polymer:
Star polymer synthesis workflow.
| Parameter | L-Cystine bis-NCA | S-protected L-Cysteine NCA | Key References |
| Functionality | Bifunctional (Cross-linker) | Monofunctional (Linear chain extension) | [2][3][4] |
| Resulting Polymer Architecture | Cross-linked networks, Core-crosslinked star polymers | Linear polypeptides | [2][3][4] |
| Polymerization Kinetics | Complex due to network formation. | Follows typical ROP kinetics, influenced by the protecting group. k_p for S-(ethylsulfonyl)-dl-cysteine NCA is ~1.70 × 10⁻³ L mol⁻¹ s⁻¹. | [16][17] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful synthesis and polymerization of these NCAs.
Synthesis of S-Trityl-L-Cysteine NCA
Materials:
-
S-trityl-L-cysteine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triphosgene
-
Anhydrous hexane
-
Nitrogen or Argon gas supply
Procedure:
-
Suspend S-trityl-L-cysteine (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir until the solution becomes clear.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amino acid starting material and appearance of the NCA peak at ~1850 and 1780 cm⁻¹).
-
Once the reaction is complete, cool the solution to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to an excess of anhydrous hexane.
-
Collect the white precipitate by filtration, wash with anhydrous hexane, and dry under vacuum.
Ring-Opening Polymerization of S-Trityl-L-Cysteine NCA
Materials:
-
S-trityl-L-cysteine NCA
-
Anhydrous N,N-dimethylformamide (DMF)
-
Primary amine initiator (e.g., n-hexylamine)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve S-trityl-L-cysteine NCA in anhydrous DMF under an inert atmosphere to a desired concentration (e.g., 5-10 wt%).
-
Add the primary amine initiator at a specific monomer-to-initiator ratio to control the target degree of polymerization.
-
Stir the reaction mixture at room temperature.
-
Monitor the polymerization by IR spectroscopy (disappearance of the NCA peaks).
-
Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to an excess of a non-solvent like anhydrous diethyl ether.
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Synthesis of L-Cystine bis-NCA
Materials:
-
L-Cystine
-
Anhydrous THF
-
Triphosgene
-
Anhydrous hexane
-
Nitrogen or Argon gas supply
Procedure:
-
Suspend L-Cystine (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Add a solution of triphosgene (0.8 equivalents) in anhydrous THF dropwise to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by the disappearance of the starting material).
-
Follow purification steps similar to the S-trityl-L-cysteine NCA synthesis (filtration, concentration, and precipitation in hexane).
Synthesis of Core-Crosslinked Star Polymers using L-Cystine bis-NCA
Procedure:
-
Synthesize the linear polymer "arms" via ROP of a desired S-protected amino acid NCA (e.g., S-trityl-L-cysteine NCA) initiated by a primary amine.
-
Once the arm formation is complete (confirmed by IR spectroscopy), add a solution of L-Cystine bis-NCA in anhydrous DMF to the living polymer solution.
-
The molar ratio of L-Cystine bis-NCA to the linear polymer arms will determine the degree of cross-linking and the size of the star polymer core.
-
Allow the cross-linking reaction to proceed at room temperature.
-
Isolate the star polymer by precipitation in a non-solvent.
Applications in Drug Development and Biomaterials
The distinct properties of polypeptides derived from L-Cystine NCA and L-Cysteine NCA lead to different applications in the biomedical field.
Poly(L-Cysteine): Linear poly(L-cysteine) with its free thiol groups (after deprotection) is a versatile platform for various applications:
-
Drug Conjugation: The thiol groups serve as handles for the covalent attachment of drugs, targeting ligands, and imaging agents.
-
Redox-Responsive Drug Delivery: The disulfide bonds can be formed by oxidation of the thiol groups, creating cross-linked nanoparticles that are stable in the bloodstream but can be cleaved in the reducing environment of the cell cytoplasm, leading to drug release.
-
Mucoadhesion: The thiol groups can form disulfide bonds with cysteine-rich mucins, enhancing the residence time of drug formulations on mucosal surfaces.
-
Signaling Pathway Interaction (Indirect): While not directly involved in signaling cascades, drug delivery systems based on poly(L-cysteine) can be designed to release therapeutic agents that modulate specific signaling pathways involved in diseases like cancer. For example, the release of a kinase inhibitor within a cancer cell can block a signaling pathway crucial for its proliferation.
Drug delivery and signaling modulation.
Cross-linked Polypeptides from L-Cystine NCA:
-
Stable Nanocarriers: Core-crosslinked star polymers exhibit high stability in biological fluids, preventing premature drug release. The disulfide cross-links in the core can be designed to be biodegradable, allowing for controlled degradation and drug release over time.
-
Hydrogels for Tissue Engineering: The cross-linked networks can form hydrogels that mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.
Conclusion
L-Cystine NCA and S-protected L-Cysteine NCA are valuable monomers for the synthesis of advanced polypeptide-based biomaterials. Their fundamental difference lies in their functionality: L-Cysteine NCA is a monomer for linear chain growth requiring thiol protection, while L-Cystine bis-NCA acts as an intrinsic cross-linker. This distinction dictates their polymerization behavior and the architecture of the resulting polymers, opening up a wide range of applications in drug delivery, tissue engineering, and beyond. A thorough understanding of their synthesis, properties, and polymerization characteristics, as outlined in this guide, is crucial for the rational design and development of innovative and effective biomedical solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Cystine [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. d-nb.info [d-nb.info]
- 11. [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Frontiers in Polycystine Synthesis: An In-depth Guide to L-Cystine N-Carboxyanhydride Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polypeptides with defined structures and functionalities is a cornerstone of advanced biomaterials and therapeutic development. Among these, sulfur-containing polypeptides derived from cysteine and its dimer, cystine, offer unique opportunities for creating materials with redox sensitivity, capacity for disulfide crosslinking, and metal-binding properties. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as the most efficient method for producing high molecular weight polypeptides.[1] This technical guide provides a comprehensive overview of the theoretical and experimental aspects of L-Cystine N-carboxyanhydride (L-Cystine bis-NCA) polymerization, a bifunctional monomer with the potential to create crosslinked or looped polypeptide structures. While direct theoretical studies on L-Cystine bis-NCA are limited, this guide extrapolates from foundational density functional theory (DFT) studies on simpler NCAs to elucidate the probable mechanistic pathways and combines this with available experimental data on related cysteine-based monomers.
Theoretical Framework of NCA Polymerization
The polymerization of NCAs can proceed through several mechanisms, primarily the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). The preferred pathway is dictated by the nature of the initiator and the reaction conditions.[2][3]
1.1. The Normal Amine Mechanism (NAM)
Initiated by primary or secondary amines, the NAM is a nucleophilic ring-opening process. DFT studies on L-alanine-NCA and sarcosine-NCA have provided significant insights into this pathway.[4] The mechanism involves three key steps:
-
Nucleophilic Attack: The initiator (or the amine end of the growing polymer chain) attacks the C5 carbonyl carbon of the NCA ring.
-
Ring Opening: The tetrahedral intermediate undergoes ring opening to form a carbamate (B1207046).
-
Decarboxylation: The carbamate rapidly loses carbon dioxide to regenerate a primary amine at the chain end, which can then propagate by attacking another NCA monomer.
DFT calculations have shown that the initial amine addition to the C5 carbonyl is the rate-determining step, rather than the subsequent decarboxylation.[4] For L-Cystine bis-NCA, a bifunctional monomer, a primary amine initiator would lead to chain growth from both NCA rings, potentially resulting in crosslinking between polymer chains.
1.2. The Activated Monomer Mechanism (AMM)
When strong, non-nucleophilic bases (like tertiary amines or alkoxides) are used as initiators, the AMM can occur.[2][3] In this mechanism, the base deprotonates the N3-H of the NCA ring, creating a highly nucleophilic NCA anion. This anion then attacks another neutral NCA monomer, propagating the chain. The AMM is generally faster than the NAM but can be more difficult to control, often leading to broader molecular weight distributions.[2]
Mechanistic Visualization of L-Cystine bis-NCA Polymerization
The following diagrams, rendered using Graphviz (DOT language), illustrate the key mechanistic pathways and a general experimental workflow for L-Cystine bis-NCA polymerization.
Caption: Normal Amine Mechanism for L-Cystine bis-NCA Polymerization.
Caption: General Experimental Workflow for L-Cystine bis-NCA Polymerization.
Quantitative Data and Experimental Considerations
Direct quantitative data for the polymerization of L-Cystine bis-NCA is scarce in the literature. However, studies on protected L-cysteine NCA and its derivatives provide valuable benchmarks for expected outcomes. A significant challenge in the polymerization of cysteine-based NCAs is the strong tendency of the growing polypeptide chains to form β-sheet structures, which can lead to precipitation and terminate chain growth.[5]
To provide context, the table below summarizes data from the polymerization of a related monomer, S-(ethylsulfonyl)-dl-cysteine NCA, which was investigated to overcome the β-sheet formation issue.[6]
| Monomer | Initiator | M/I Ratio | DP (Experimental) | PDI (Đ) | Conversion | Reference |
| S-(ethylsulfonyl)-l-cysteine NCA | Sar-OMe | 50 | 30-40 | - | Incomplete | [6] |
| S-(ethylsulfonyl)-dl-cysteine NCA | Sar-OMe | 50 | 49 | 1.28 | >95% | [6] |
| S-(ethylsulfonyl)-dl-cysteine NCA | Sar-OMe | 100 | 102 | 1.23 | >95% | [6] |
M/I Ratio: Monomer to Initiator Ratio; DP: Degree of Polymerization; PDI: Polydispersity Index.
This data highlights that using a racemic monomer can disrupt β-sheet formation, leading to higher degrees of polymerization and narrower polydispersity, achieving a controlled, living polymerization.[6] For L-Cystine bis-NCA, which is chiral, similar challenges with β-sheet formation and solubility are anticipated.[5]
Detailed Experimental Protocols
The following protocols are adapted from established procedures for NCA synthesis and polymerization and should be considered a starting point for the investigation of L-Cystine bis-NCA.[3][5] All procedures should be carried out under strict anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
4.1. Synthesis of L-Cystine bis-N-carboxyanhydride
This procedure is based on the Fuchs-Farthing method using triphosgene (B27547) as a phosgene source.[3]
-
Preparation: Suspend L-cystine (1 equivalent) in 10 volumes of anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck round-bottom flask equipped with a condenser, a gas inlet, and a dropping funnel.
-
Phosgenation: While stirring vigorously, add a solution of triphosgene (0.75 equivalents) in anhydrous THF dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 40-50°C and stir for 2-4 hours, or until the suspension becomes a clear solution, indicating the consumption of the amino acid. The evolution of HCl gas will be observed.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any unreacted starting material or byproducts.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous hexane (B92381) as an anti-solvent to precipitate the crude L-Cystine bis-NCA.
-
Collect the white solid by filtration and recrystallize from a THF/hexane solvent system to obtain the purified monomer.
-
-
Characterization: Confirm the structure and purity of the L-Cystine bis-NCA using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
4.2. Polymerization of L-Cystine bis-NCA
This protocol describes a typical amine-initiated ring-opening polymerization.
-
Preparation: In a glovebox, dissolve the purified L-Cystine bis-NCA (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a desired concentration (e.g., 5-10 wt%).
-
Initiation: Prepare a stock solution of the initiator, such as n-hexylamine, in anhydrous DMF. Add the required volume of the initiator solution to the monomer solution to achieve the target monomer-to-initiator (M/I) ratio. Note that since L-Cystine bis-NCA has two NCA rings, the effective M/I ratio for chain growth should be considered as 2*[Monomer]/[Initiator].
-
Polymerization: Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 25°C) for 48-72 hours. The progress of the polymerization can be monitored by FTIR by observing the disappearance of the anhydride (B1165640) peaks (~1850 and 1780 cm⁻¹) and the appearance of the amide I band (~1650 cm⁻¹).
-
Work-up:
-
Once the polymerization is complete, precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent, such as deionized water or diethyl ether.
-
Collect the precipitated polymer by centrifugation or filtration.
-
Wash the polymer repeatedly with the non-solvent to remove residual monomer and initiator.
-
-
Drying: Dry the polymer under high vacuum to a constant weight.
-
Characterization: Determine the degree of polymerization, molecular weight, and polydispersity of the resulting poly(L-cystine) using ¹H NMR and gel permeation chromatography (GPC). The crosslinked nature of the polymer may affect its solubility and GPC analysis.
Conclusion and Future Outlook
The polymerization of this compound represents a compelling, yet challenging, avenue for the creation of advanced polypeptide materials. While direct theoretical investigations are needed to fully elucidate the energetics and conformational dynamics of its polymerization, established DFT studies on other NCAs provide a robust framework for understanding the fundamental reaction mechanisms. The bifunctionality of the L-Cystine bis-NCA monomer offers the potential for creating well-defined, crosslinked polypeptide networks with inherent redox sensitivity, which are highly desirable for applications in drug delivery, tissue engineering, and biosensing. Future research should focus on detailed computational modeling of L-Cystine bis-NCA polymerization to predict its behavior and guide the experimental synthesis of these promising biomaterials. Overcoming challenges related to solubility and β-sheet formation will be key to unlocking the full potential of this unique monomer.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of L-Cystine N-Carboxyanhydride (NCA) Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cystine N-carboxyanhydride (NCA) is a pivotal monomer in the synthesis of biocompatible and biodegradable polypeptides with applications in drug delivery, tissue engineering, and materials science. The disulfide bond inherent in the cystine structure offers a unique functionality for creating redox-responsive materials. A thorough spectroscopic characterization of the L-Cystine NCA monomer is paramount for ensuring its purity, stability, and suitability for controlled polymerization. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of L-Cystine NCA. Detailed experimental protocols and data interpretation are presented to assist researchers in the successful synthesis and analysis of this important monomer.
Introduction
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a well-established and versatile method for the synthesis of high molecular weight polypeptides with controlled architectures.[1][2] L-Cystine NCA, with its dimeric structure containing a disulfide linkage, is a particularly interesting monomer for the introduction of cross-linking capabilities and redox sensitivity into polypeptide backbones. The successful synthesis of well-defined poly(L-cystine)-based materials is critically dependent on the purity and structural integrity of the L-Cystine NCA monomer. This guide outlines the essential spectroscopic methods for its characterization.
Synthesis of this compound
The synthesis of L-Cystine NCA typically follows the Fuchs-Farthing method, which involves the reaction of L-cystine with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[1] The reaction proceeds through the formation of an intermediate N-chloroformyl derivative, which then cyclizes to form the NCA ring.
Experimental Protocol: Synthesis
-
Drying of Reactants: Dry L-cystine under high vacuum for at least 24 hours prior to use. Ensure all glassware is oven-dried.
-
Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend L-cystine in anhydrous THF.
-
Addition of Phosgene Equivalent: While stirring under a nitrogen atmosphere, add a solution of triphosgene in anhydrous THF dropwise to the L-cystine suspension.
-
Reaction: Heat the reaction mixture to 50-60°C and monitor the reaction progress until the suspension becomes a clear solution. This can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, the crude product can be purified by filtration through Celite to remove insoluble by-products, followed by recrystallization from a suitable solvent system like THF/heptane.
-
Drying: Dry the resulting crystals under high vacuum to obtain the pure L-Cystine NCA monomer.
Spectroscopic Characterization
A combination of NMR, FTIR, and Mass Spectrometry is essential for the unambiguous identification and purity assessment of the L-Cystine NCA monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the L-Cystine NCA monomer and assessing its purity. Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| α-CH | ~4.5 - 4.8 | Triplet | Coupled to the β-CH₂ protons. |
| β-CH₂ | ~3.0 - 3.5 | Multiplet | Diastereotopic protons due to the chiral center, may appear as a complex multiplet. |
| N-H | ~6.0 - 7.0 | Broad Singlet | Chemical shift can vary depending on solvent and concentration. |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O (NCA ring, ester) | ~165 - 170 | |
| C=O (NCA ring, amide) | ~150 - 155 | |
| α-CH | ~55 - 60 | |
| β-CH₂ | ~40 - 45 |
3.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified L-Cystine NCA in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the L-Cystine NCA monomer, particularly the anhydride (B1165640) C=O stretches.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | ~3200 - 3300 | Medium | |
| C-H Stretch (aliphatic) | ~2850 - 3000 | Medium | |
| C=O Stretch (anhydride) | ~1850 - 1870 and ~1780 - 1800 | Strong | Two distinct peaks characteristic of the NCA ring. |
| S-S Stretch | ~500 - 540 | Weak | Often difficult to observe. |
3.2.1. Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the L-Cystine NCA with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window (e.g., NaCl plates). For Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with expected values.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the L-Cystine NCA monomer and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 293.00 | Molecular ion peak with a proton adduct (Electrospray Ionization - ESI). |
| [M+Na]⁺ | 315.00 | Molecular ion peak with a sodium adduct (ESI). |
3.3.1. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the L-Cystine NCA in a suitable solvent (e.g., acetonitrile, methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. For HRMS, determine the accurate mass and compare it to the calculated theoretical mass.
Ring-Opening Polymerization (ROP) of L-Cystine NCA
The characterized L-Cystine NCA monomer can be used in ring-opening polymerization to synthesize polypeptides. The polymerization can be initiated by various nucleophiles, such as primary amines, or by transition metal complexes.[2][3]
Conclusion
The successful synthesis and application of L-Cystine NCA-derived polypeptides rely on the rigorous spectroscopic characterization of the monomer. This guide provides a comprehensive framework for researchers, outlining the key analytical techniques and expected outcomes for the NMR, FTIR, and mass spectrometric analysis of L-Cystine NCA. Adherence to these characterization protocols will ensure the use of high-purity monomer, leading to the reproducible synthesis of well-defined and functional polypeptides for a variety of advanced applications.
References
In-depth Technical Guide on the Thermal Stability and Decomposition of L-Cystine N-carboxyanhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystine N-carboxyanhydride (NCA), a derivative of the disulfide-linked amino acid L-Cystine, is a crucial monomer in the synthesis of biocompatible and biodegradable polymers. These resulting polypeptides hold significant promise in the fields of drug delivery, tissue engineering, and materials science. A thorough understanding of the thermal stability and decomposition behavior of L-Cystine NCA is paramount for its synthesis, purification, storage, and polymerization into well-defined polymeric structures. This technical guide provides a comprehensive overview of the available data on the thermal properties of L-Cystine NCA, including detailed experimental protocols and a discussion of its decomposition pathways.
Physicochemical Properties
This compound is a bifunctional monomer, containing two NCA rings. This structure allows for the formation of cross-linked or network polymers.
| Property | Value |
| Chemical Formula | C₈H₈N₂O₆S₂ |
| Molecular Weight | 292.29 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 51507-96-1 |
Thermal Stability and Decomposition Analysis
While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in publicly accessible literature, the thermal behavior of the parent amino acids, L-Cysteine and L-Cystine, provides valuable insights. Amino acids, in general, do not exhibit a true melting point but rather decompose at elevated temperatures. This decomposition is an endothermic process.
For L-Cysteine, thermal decomposition is reported to occur at approximately 240 °C. Studies have shown that upon heating, L-Cysteine releases water (H₂O), ammonia (B1221849) (NH₃), and notably, carbon dioxide (CO₂).
The thermal decomposition of amino acid N-carboxyanhydrides is a complex process influenced by factors such as heating rate, atmospheric conditions, and the presence of impurities. The decomposition of NCAs typically involves the loss of carbon dioxide and can lead to the formation of various products, including polypeptides through thermal polymerization.
General Experimental Protocols for Thermal Analysis
The following are generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on amino acid N-carboxyanhydrides, based on standard practices for similar compounds.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the sample by measuring the change in mass as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Procedure:
-
A small sample of L-Cystine NCA (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).
-
The sample is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The analysis is continued until the sample mass stabilizes, indicating the completion of decomposition.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key parameter indicating the thermal stability of the compound.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and decomposition.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample of L-Cystine NCA (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled, constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis: The DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. For decomposition, an endothermic peak is typically observed, and the peak temperature and enthalpy of decomposition (ΔHd) can be calculated.
Decomposition Pathway
The decomposition of this compound is expected to be a multi-step process. The primary decomposition route for N-carboxyanhydrides involves the loss of carbon dioxide. Given the bifunctional nature of L-Cystine NCA, this can occur at both NCA rings.
A plausible decomposition pathway can be visualized as follows:
An In-depth Technical Guide to the Solubility Characteristics of L-Cystine N-Carboxyanhydride (NCA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of L-Cystine N-carboxyanhydride (NCA), a critical parameter for its application in polymerization, drug delivery, and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of L-Cystine NCA solubility.
Introduction to L-Cystine NCA Solubility
This compound is a heterocyclic organic compound derived from the amino acid L-cystine. As a monomer for ring-opening polymerization, its solubility in various organic solvents is a crucial factor influencing reaction kinetics, polymer chain length, and the overall success of polypeptide synthesis. Understanding the solubility of L-Cystine NCA is essential for selecting appropriate solvent systems for its storage, handling, and subsequent chemical reactions.
Qualitative Solubility of L-Cystine NCA
Based on available literature and supplier information, the solubility of L-Cystine NCA is qualitatively described in several common organic solvents. This information, while not quantitative, provides a valuable starting point for solvent selection in experimental procedures.
| Solvent | Qualitative Solubility Description | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | May dissolve in most cases | [1] |
| Dimethylformamide (DMF) | Suggested as a potential solvent | [1] |
| Ethanol | Suggested as a potential solvent | [1] |
| Water | Suggested as a potential solvent, though NCAs are generally moisture-sensitive and prone to hydrolysis. | [1][2] |
Note: The reactivity of NCAs with moisture necessitates the use of anhydrous solvents and inert atmospheric conditions to prevent hydrolysis of the NCA ring to the parent amino acid.[2]
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the precise determination of L-Cystine NCA solubility in a given solvent using the gravimetric method. This method is straightforward, reliable, and relies on the accurate measurement of mass.[3][4][5][6][7]
3.1. Materials and Equipment
-
L-Cystine NCA (high purity)
-
Anhydrous solvent of interest (e.g., DMSO, DMF, Tetrahydrofuran)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or orbital incubator
-
Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed, dry glass vials for collecting the filtrate
-
Vacuum oven or desiccator
-
Spatula
-
Pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of L-Cystine NCA to a pre-determined volume of the anhydrous solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation and moisture ingress.
-
Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the L-Cystine NCA. Alternatively, a desiccator under vacuum can be used.
-
Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying, show no significant change in mass.
-
Record the final weight of the vial containing the dried L-Cystine NCA.
-
3.3. Data Calculation
The solubility can be calculated using the following formulas:
-
Mass of dissolved L-Cystine NCA (m_solute):
-
m_solute = (Mass of vial with dried solute) - (Mass of empty vial)
-
-
Mass of solvent (m_solvent):
-
m_solvent = (Mass of vial with solution) - (Mass of vial with dried solute)
-
-
Solubility ( g/100 g solvent):
-
Solubility = (m_solute / m_solvent) * 100
-
-
Solubility (mg/mL):
-
Solubility = m_solute / Volume of filtrate collected (in mL)
-
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the step-by-step process for determining the solubility of L-Cystine NCA.
4.2. Logical Workflow for Solvent Selection
This diagram provides a decision-making framework for selecting an appropriate solvent for L-Cystine NCA based on general chemical principles.
References
- 1. This compound | Others 12 | 51507-96-1 | Invivochem [invivochem.com]
- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. scribd.com [scribd.com]
A Technical Guide to the Ring-Opening Mechanism of L-Cystine N-Carboxyanhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ring-opening mechanism of L-Cystine N-carboxyanhydride (NCA) and its derivatives. Given the inherent complexities of directly polymerizing L-Cystine NCA due to its bifunctional nature and the disulfide bond, this guide focuses on the more prevalent and controlled approach: the ring-opening polymerization (ROP) of S-protected L-cysteine NCA monomers. Understanding these mechanisms is crucial for the rational design and synthesis of advanced polypeptide-based biomaterials for applications in drug delivery, tissue engineering, and beyond.
Core Concepts in NCA Polymerization
The ring-opening polymerization of α-amino acid N-carboxyanhydrides is a principal method for synthesizing high molecular weight polypeptides with controlled architectures. The polymerization proceeds via the nucleophilic attack on one of the electrophilic carbonyl carbons of the NCA ring, leading to the formation of a peptide bond and the release of carbon dioxide. Two primary mechanisms govern this process: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).
The Normal Amine Mechanism (NAM)
Initiated by nucleophiles such as primary amines, the NAM involves the direct attack of the initiator on the C5 carbonyl of the NCA monomer. This leads to the opening of the ring to form a carbamic acid intermediate, which rapidly decarboxylates to yield an amino-terminated propagating chain. This newly formed amine can then attack another NCA monomer, continuing the polymerization process. The NAM is favored when using strong nucleophilic initiators and allows for good control over the polymer's molecular weight and a narrow polydispersity, especially when the initiation rate is faster than the propagation rate.
The Activated Monomer Mechanism (AMM)
The AMM is typically initiated by weak nucleophiles or strong bases, such as tertiary amines or metal alkoxides. In this mechanism, the initiator acts as a base, abstracting a proton from the N3 position of the NCA ring to form an activated, anionic NCA monomer. This activated monomer then acts as the nucleophile, attacking another NCA molecule to initiate and propagate the polymerization. The AMM can lead to very high molecular weight polymers but often offers less control over the molecular weight distribution compared to the NAM.
The Unique Case of L-Cystine and L-Cysteine NCA
Direct polymerization of L-Cystine NCA is challenging. The presence of two NCA rings per molecule and the disulfide bond can lead to cross-linked and insoluble materials. Consequently, the synthesis of poly(L-cysteine) is most commonly achieved through the ROP of L-cysteine NCA where the thiol side chain is protected by a suitable group. This approach prevents unwanted side reactions, such as disulfide exchange or oxidation, and allows for a controlled polymerization. Following polymerization, the protecting groups are removed to yield the final poly(L-cysteine).
Quantitative Data on S-Protected Cysteine NCA Polymerization
The controlled polymerization of S-protected cysteine NCAs allows for the synthesis of well-defined polypeptides. The following table summarizes representative quantitative data from the literature for the polymerization of an S-protected cysteine NCA derivative.
| Monomer | Initiator | Solvent | Temp. (°C) | kp (L mol-1 s-1) | DP (obs/calc) | PDI (Đ) | Reference |
| S-(ethylsulfonyl)-dl-cysteine NCA | Sar-NMe2 | DMF | 25 | 1.70 x 10-3 | up to 102 | 1.2-1.3 | [1] |
Note: Data for L-Cystine NCA is scarce due to its tendency to form cross-linked polymers. The data presented is for a racemic, protected derivative of cysteine, which provides insight into the polymerization kinetics of this class of monomers.
Experimental Protocols
Synthesis of S-Protected L-Cysteine NCA
A general and widely used method for the synthesis of NCA monomers is the Fuchs-Farthing method, which involves the direct phosgenation of the corresponding amino acid.
Materials:
-
S-protected L-cysteine (e.g., S-tert-butylmercapto-L-cysteine)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen or Argon gas
Procedure:
-
Suspend the S-protected L-cysteine in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of triphosgene in anhydrous THF dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by the disappearance of the amino acid solid and the evolution of HCl gas (which can be trapped).
-
Once the reaction is complete (typically indicated by a clear solution), filter the solution to remove any unreacted starting material.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane) to yield the pure S-protected L-cysteine NCA.
-
Dry the purified NCA under vacuum and store it in a desiccator at low temperature until use.
Ring-Opening Polymerization of S-Protected L-Cysteine NCA
The following is a general protocol for the amine-initiated ROP of an S-protected L-cysteine NCA.
Materials:
-
S-protected L-cysteine NCA
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Initiator (e.g., a primary amine such as n-hexylamine or a macroinitiator like amino-terminated polyethylene (B3416737) glycol)
-
Inert atmosphere (N2 or Ar)
Procedure:
-
Dissolve the S-protected L-cysteine NCA in the chosen anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.
-
In a separate flask, prepare a stock solution of the initiator in the same anhydrous solvent.
-
Add the desired amount of the initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio ([M]/[I]).
-
Allow the polymerization to proceed at the desired temperature (typically room temperature) with stirring. The reaction progress can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the anhydride (B1165640) peaks (~1850 and 1780 cm-1).
-
Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether, methanol, or water, depending on the polymer's solubility).
-
Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum.
Deprotection of the Thiol Side Chain
The choice of deprotection method depends on the specific protecting group used.
-
S-tert-butylmercapto (StBu): This group can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable solvent.[2]
-
S-carbobenzoxy (Cbz): Deprotection can be achieved under basic conditions, for example, using potassium carbonate in a methanol/water mixture.
-
S-trityl (Trt): This group is acid-labile and can be removed with trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane.
-
S-o-nitrobenzyl (ONB): This is a photolabile protecting group that can be cleaved by UV irradiation at a specific wavelength (e.g., 365 nm).[3]
General Deprotection Procedure (Example with DTT):
-
Dissolve the S-protected poly(L-cysteine) in a suitable solvent (e.g., DMF).
-
Add an excess of the deprotecting agent (e.g., DTT).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).
-
Precipitate the deprotected polymer in a non-solvent.
-
Purify the polymer by dialysis or repeated precipitation to remove the cleaved protecting group and excess deprotecting agent.
-
Lyophilize the purified polymer to obtain the final poly(L-cysteine).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a typical experimental workflow.
Caption: Normal Amine Mechanism (NAM) for NCA Polymerization.
Caption: Activated Monomer Mechanism (AMM) for NCA Polymerization.
References
- 1. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoresponsive poly(S-(o-nitrobenzyl)-L-cysteine)-b-PEO from a L-cysteine N-carboxyanhydride monomer: synthesis, self-assembly, and phototriggered drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cystine N-Carboxyanhydride for Novel Polypeptide Architectures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polypeptides with precisely controlled architectures is paramount for advancements in materials science and medicine. L-cysteine, with its unique thiol side chain, offers a versatile platform for creating sophisticated polypeptide structures capable of forming disulfide bonds, undergoing reversible redox reactions, and conjugating with therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and polymerization of L-Cystine N-carboxyanhydride (NCA), focusing on the use of S-protected monomers to build novel polypeptide architectures for applications in drug delivery and beyond.
Introduction to L-Cysteine NCA and Thiol Protection
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful method for producing well-defined polypeptides.[1] However, the reactive thiol group in L-cysteine necessitates the use of protecting groups to prevent unwanted side reactions during NCA synthesis and polymerization.[1][2] The choice of protecting group is critical as it influences the stability of the monomer, the polymerization kinetics, and the ease of deprotection to yield the final functional polypeptide.[3] Commonly employed S-protecting groups include trityl (Trt), tert-butyl (tBu), and o-nitrobenzyl (ONB). Each offers distinct advantages in terms of stability and cleavage conditions, allowing for orthogonal deprotection strategies in the synthesis of complex polypeptide architectures.
Synthesis of S-Protected L-Cysteine N-Carboxyanhydrides
The synthesis of S-protected L-cysteine NCAs typically follows the Fuchs-Farthing method, which involves the reaction of the S-protected amino acid with a phosgene (B1210022) source, such as triphosgene (B27547).[2]
Experimental Protocol: Synthesis of S-Trityl-L-Cysteine NCA
This protocol describes the synthesis of S-trityl-L-cysteine NCA, a commonly used monomer for the preparation of poly(L-cysteine) derivatives.
Materials:
-
S-trityl-L-cysteine
-
Anhydrous Tetrahydrofuran (THF)
-
Triphosgene
-
Anhydrous Hexane
-
Nitrogen gas atmosphere
Procedure:
-
Suspend S-trityl-L-cysteine in anhydrous THF under a nitrogen atmosphere.
-
Add triphosgene to the suspension at a controlled temperature (typically 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the solution becomes clear.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, precipitate the crude product by adding the reaction mixture to anhydrous hexane.
-
Collect the precipitate by filtration and wash with anhydrous hexane.
-
Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain pure S-trityl-L-cysteine NCA.
-
Dry the final product under vacuum.
Ring-Opening Polymerization of S-Protected L-Cysteine NCAs
The ROP of S-protected L-cysteine NCAs can be initiated by various nucleophiles, most commonly primary amines, to produce well-defined polypeptides.[4] The living nature of controlled ROP allows for the synthesis of block copolymers with predictable molecular weights and low polydispersity indices (PDIs).[2]
Experimental Protocol: Amine-Initiated ROP of S-Trityl-L-Cysteine NCA
This protocol details the synthesis of poly(S-trityl-L-cysteine) via primary amine-initiated ROP.
Materials:
-
S-trityl-L-cysteine NCA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Primary amine initiator (e.g., n-hexylamine or an amino-terminated polymer macroinitiator like PEO-NH2)
-
Anhydrous diethyl ether
-
Nitrogen gas atmosphere
Procedure:
-
Dissolve the desired amount of S-trityl-L-cysteine NCA in anhydrous DMF in a flame-dried Schlenk flask under a nitrogen atmosphere.
-
In a separate flask, prepare a stock solution of the primary amine initiator in anhydrous DMF.
-
Add the calculated amount of the initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio ([M]/[I]).
-
Allow the polymerization to proceed at room temperature for a specified time (typically 24-72 hours), monitoring the conversion of the NCA monomer by FT-IR spectroscopy (disappearance of the anhydride (B1165640) peak at ~1785 cm⁻¹).
-
Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold anhydrous diethyl ether.
-
Collect the polymer by centrifugation or filtration.
-
Wash the polymer with diethyl ether multiple times to remove any unreacted monomer and initiator.
-
Dry the resulting poly(S-trityl-L-cysteine) under vacuum.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and polymerization of various S-protected L-cysteine NCAs.
| Protecting Group | Monomer Synthesis Yield (%) | Polymerization Yield (%) | Mn (kDa) (Example) | PDI (Example) | References |
| Trityl (Trt) | ~85 | >90 | 15.2 | 1.15 | [5] |
| tert-Butyl (tBu) | ~70 | >90 | 10.8 | 1.20 | [6] |
| o-Nitrobenzyl (ONB) | ~45 | >90 | 12.5 | 1.18 | [3] |
| S-Benzyl | ~80 | >90 | 14.1 | 1.12 | [1] |
Table 1: Quantitative data for the synthesis and polymerization of S-protected L-cysteine NCAs.
Deprotection of S-Protected Poly(L-cysteine)
The final step in generating functional poly(L-cysteine) is the removal of the S-protecting group. The choice of deprotection method depends on the specific protecting group used and its lability to different chemical conditions.
Experimental Protocol: Deprotection of Poly(S-trityl-L-cysteine)
The trityl group is acid-labile and can be removed using trifluoroacetic acid (TFA) with scavengers to prevent side reactions.[7]
Materials:
-
Poly(S-trityl-L-cysteine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the poly(S-trityl-L-cysteine) in DCM.
-
Add a solution of TFA and TIS in DCM (e.g., TFA/TIS/DCM = 95/2.5/2.5 v/v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by ¹H NMR spectroscopy (disappearance of the trityl protons).
-
Precipitate the deprotected poly(L-cysteine) by adding the reaction mixture to cold diethyl ether.
-
Collect the polymer by centrifugation, wash with diethyl ether, and dry under vacuum.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of S-Trityl-L-Cysteine NCA.
Caption: Workflow for the ring-opening polymerization of S-Trityl-L-Cysteine NCA.
Caption: Workflow for the deprotection of Poly(S-Trityl-L-Cysteine).
Applications in Novel Polypeptide Architectures and Drug Delivery
The ability to synthesize well-defined poly(L-cysteine) and its block copolymers opens up a vast design space for creating novel polypeptide architectures.
-
Redox-Responsive Systems: The free thiol groups in deprotected poly(L-cysteine) can be reversibly oxidized to form disulfide bonds. This property is extensively utilized in the design of redox-responsive drug delivery systems that can release their payload in the reducing environment of the cell cytoplasm.
-
Block Copolymers for Self-Assembly: Amphiphilic block copolymers containing a hydrophilic block (e.g., polyethylene (B3416737) glycol) and a hydrophobic poly(S-protected-L-cysteine) block can self-assemble in aqueous solution to form micelles or vesicles.[3] These nanostructures can encapsulate hydrophobic drugs, and subsequent deprotection and disulfide crosslinking can enhance their stability.
-
Bioconjugation: The thiol groups serve as versatile handles for the conjugation of targeting ligands, imaging agents, and therapeutic molecules through thiol-maleimide or thiol-ene click chemistry, leading to the development of multifunctional drug delivery platforms.
Conclusion
The use of S-protected L-cysteine NCAs in ring-opening polymerization is a robust and versatile strategy for the synthesis of advanced polypeptide architectures. By carefully selecting the protecting group and controlling the polymerization conditions, researchers can create a wide array of well-defined homopolymers and block copolymers. The unique properties of the cysteine side chain, particularly its ability to form disulfide bonds and undergo bioconjugation, make these materials highly promising for applications in drug delivery, tissue engineering, and diagnostics. This guide provides the fundamental protocols and data to aid researchers in the design and synthesis of novel polypeptide-based materials for a range of scientific and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Disulfide-Crosslinked Polymers using L-Cystine NCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide-crosslinked polymers derived from L-Cystine N-Carboxyanhydride (NCA) are a class of biodegradable and redox-responsive materials with significant potential in drug delivery and tissue engineering. The presence of disulfide bonds in the polymer backbone or as crosslinkers allows for the controlled release of encapsulated therapeutics in response to the high glutathione (B108866) (GSH) concentration within the intracellular environment. This targeted release mechanism minimizes off-target effects and enhances therapeutic efficacy.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of disulfide-crosslinked polymers using L-Cystine NCA.
Synthesis Overview
The synthesis of disulfide-crosslinked polymers from L-Cystine NCA is a multi-step process that involves:
-
Protection of the L-Cysteine Thiol Group: The reactive thiol group of L-Cysteine is protected to prevent unwanted side reactions during NCA synthesis and polymerization. The trityl (Trt) group is a commonly used protecting group due to its stability and ease of removal under mild acidic conditions.
-
Synthesis of S-trityl-L-cysteine NCA: The protected amino acid is converted into its corresponding N-carboxyanhydride (NCA) monomer using a phosgene (B1210022) equivalent, such as triphosgene (B27547).
-
Ring-Opening Polymerization (ROP): The S-trityl-L-cysteine NCA undergoes ring-opening polymerization initiated by a primary amine to form poly(S-trityl-L-cysteine). This is a living polymerization, allowing for control over the polymer's molecular weight and architecture.
-
Deprotection of the Thiol Group: The trityl protecting group is removed from the polymer to expose the free thiol groups.
-
Disulfide Crosslinking: The resulting poly(L-cysteine) is then crosslinked through the oxidation of the thiol groups to form disulfide bonds, leading to the formation of nanoparticles or hydrogels.
Experimental Protocols
Protocol 1: Synthesis of S-trityl-L-cysteine
This protocol describes the protection of the thiol group of L-cysteine with a trityl group.
Materials:
-
L-cysteine hydrochloride
-
Triphenylmethanol (B194598) (Trityl alcohol)
-
Glacial acetic acid
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve L-cysteine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add triphenylmethanol (1 equivalent) to the solution.
-
Slowly add boron trifluoride etherate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture at 50-60 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold distilled water to precipitate the product.
-
Filter the precipitate, wash it thoroughly with distilled water, and then with ethanol.
-
Dry the product under vacuum to obtain S-trityl-L-cysteine as a white solid.
Protocol 2: Synthesis of S-trityl-L-cysteine NCA
This protocol details the conversion of S-trityl-L-cysteine to its N-carboxyanhydride.
Materials:
-
S-trityl-L-cysteine
-
Triphosgene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane (B92381)
-
Anhydrous ethyl acetate (B1210297)
Procedure:
-
Suspend S-trityl-L-cysteine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphosgene (0.4 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir until the solution becomes clear.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a mixture of anhydrous ethyl acetate and hexane to obtain pure S-trityl-L-cysteine NCA.
Protocol 3: Ring-Opening Polymerization of S-trityl-L-cysteine NCA
This protocol describes the polymerization of the NCA monomer to form poly(S-trityl-L-cysteine).
Materials:
-
S-trityl-L-cysteine NCA
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable anhydrous solvent
-
Primary amine initiator (e.g., n-hexylamine or an amino-terminated polymer like PEG-NH₂)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the desired amount of S-trityl-L-cysteine NCA in anhydrous DMF in a flame-dried Schlenk flask under an inert atmosphere.
-
In a separate flask, prepare a stock solution of the primary amine initiator in anhydrous DMF.
-
Add the calculated amount of the initiator solution to the NCA solution to achieve the desired monomer-to-initiator ratio ([M]/[I]).
-
Allow the polymerization to proceed at room temperature for 24-72 hours. The progress of the polymerization can be monitored by the disappearance of the NCA peak in the FT-IR spectrum (~1780 and 1850 cm⁻¹).
-
After completion, precipitate the polymer by adding the reaction mixture to a large volume of cold anhydrous diethyl ether.
-
Centrifuge or filter to collect the polymer, wash with diethyl ether, and dry under vacuum.
Protocol 4: Deprotection of Poly(S-trityl-L-cysteine)
This protocol outlines the removal of the trityl protecting group to yield poly(L-cysteine).
Materials:
-
Poly(S-trityl-L-cysteine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) as a scavenger
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the poly(S-trityl-L-cysteine) in DCM.
-
Add triisopropylsilane (5-10 equivalents per trityl group) to the solution.
-
Slowly add trifluoroacetic acid (TFA) to the mixture (typically a 95:5 TFA:TIS v/v ratio is used with the polymer dissolved in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Precipitate the deprotected polymer, poly(L-cysteine), by adding the reaction mixture to cold anhydrous diethyl ether.
-
Collect the polymer by centrifugation or filtration, wash with diethyl ether, and dry under vacuum.
Protocol 5: Disulfide Crosslinking of Poly(L-cysteine) Nanoparticles
This protocol describes the formation of disulfide crosslinks to create stable nanoparticles.
Materials:
-
Poly(L-cysteine)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) or air oxidation
Procedure:
-
Dissolve the deprotected poly(L-cysteine) in a suitable solvent such as DMSO.
-
Add the polymer solution dropwise to a stirred aqueous solution (e.g., PBS pH 7.4) to induce self-assembly into nanoparticles.
-
For oxidative crosslinking, either allow the solution to stir exposed to air for 24-48 hours (air oxidation) or add a controlled amount of an oxidizing agent like hydrogen peroxide (e.g., 1-5 equivalents per thiol group) and stir for a few hours.
-
The formation of crosslinked nanoparticles can be confirmed by dynamic light scattering (DLS) to measure their size and stability.
-
Purify the crosslinked nanoparticles by dialysis against distilled water to remove any unreacted reagents and solvent.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of disulfide-crosslinked polymers.
Table 1: Polymerization of S-trityl-L-cysteine NCA
| Entry | [M]/[I] Ratio | Polymerization Time (h) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 20 | 48 | 5,500 | 1.15 |
| 2 | 50 | 48 | 12,800 | 1.21 |
| 3 | 100 | 72 | 25,200 | 1.25 |
Mn: Number-average molecular weight; PDI: Polydispersity index; [M]/[I]: Monomer-to-initiator ratio.
Table 2: Characterization of Disulfide-Crosslinked Nanoparticles
| Polymer | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) (DLS) | Zeta Potential (mV) |
| P(Cys)₂₀-NPs | 120 ± 15 | 0.18 | -15.3 ± 2.1 |
| P(Cys)₅₀-NPs | 180 ± 20 | 0.22 | -18.5 ± 2.5 |
| P(Cys)₁₀₀-NPs | 250 ± 25 | 0.25 | -22.1 ± 3.0 |
Table 3: In Vitro Drug Release from Doxorubicin-Loaded Nanoparticles
| Condition | Cumulative Release after 24h (%) | Cumulative Release after 48h (%) |
| PBS (pH 7.4) | 15 ± 2 | 25 ± 3 |
| PBS (pH 7.4) + 10 mM GSH | 75 ± 5 | 92 ± 4 |
| PBS (pH 5.0) | 20 ± 3 | 35 ± 4 |
| PBS (pH 5.0) + 10 mM GSH | 85 ± 6 | 98 ± 2 |
GSH: Glutathione
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of disulfide-crosslinked polymers.
Application Notes and Protocols for L-Cystine NCA in Drug Delivery Vehicle Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Cystine, a disulfide-linked amino acid, offers a unique platform for the design of intelligent drug delivery systems. Its N-carboxyanhydride (NCA) derivative serves as a versatile monomer for the synthesis of bioreducible polymers. These polymers can self-assemble into nanoparticles, micelles, or hydrogels, encapsulating therapeutic agents. The disulfide bonds within the polymer backbone are stable in the extracellular environment but are readily cleaved in the reducing intracellular milieu, particularly within cancer cells which have elevated glutathione (B108866) (GSH) levels. This redox-responsive behavior allows for targeted, on-demand drug release, enhancing therapeutic efficacy while minimizing off-target toxicity.[1][2][3] This document provides detailed protocols for the synthesis of L-Cystine NCA-based drug delivery vehicles, their characterization, and evaluation of their drug release and cellular effects.
Data Presentation
Table 1: Physicochemical Properties of L-Cystine-Based Nanoparticles
| Formulation Code | Polymer Composition | Average Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| CNP-FU | Poly(L-lactide)-L-Cysteine | 242.7 ± 37.11 | Not Reported | Not Reported | >70% (conjugation) | [4] |
| PNBC-b-PEO | Poly(S-(o-nitrobenzyl)-L-cysteine)-b-poly(ethylene glycol) | ~100-150 | <0.2 | ~10-15 | ~50-70 | [5] |
| PY-CS-PLA/PTX | Polylysine-Cysteine-Chitosan-Polylactide | 165 | Not Reported | ~5-10 | ~80-90 | [6] |
| Fe3O4-L-Cys-Dox | L-Cysteine coated Iron Oxide | ~10-20 | Not Reported | ~10-15 | Not Reported | [2] |
Table 2: In Vitro Drug Release from L-Cystine-Based Nanoparticles
| Formulation | Drug | Release Condition | Cumulative Release (%) at 24h | Release Mechanism | Reference |
| CNP-FU | 5-Fluorouracil | PBS (pH 7.4) | 58 | Sustained Release | [4] |
| PNBC-b-PEO | Doxorubicin (B1662922) | PBS (pH 7.4) + UV irradiation | Time-dependent | Photo-triggered cleavage | [5] |
| PEO-b-P(His-co-Cys) | Doxorubicin | PBS (pH 5.0) + 10 mM GSH | ~70-80 | pH and Redox-responsive | [7] |
| Fe3O4-L-Cys-Dox | Doxorubicin | Citrate Buffer (pH 3) | >50 | pH-responsive | [2] |
Experimental Protocols
Protocol 1: Synthesis of S-protected L-Cysteine N-Carboxyanhydride (NCA)
This protocol describes the synthesis of an S-protected L-Cysteine NCA, a common precursor for polymerization. The protection of the thiol group is crucial to prevent side reactions during polymerization.[8][9][10]
Materials:
-
S-tert-butylmercapto-L-cysteine (Cys(StBu))
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane (B92381)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Suspend S-tert-butylmercapto-L-cysteine (1 equivalent) in anhydrous THF in a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Heat the suspension to 50-60°C to dissolve the amino acid.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
-
Slowly add the triphosgene solution to the heated amino acid solution dropwise over 30 minutes.
-
Continue stirring the reaction mixture at 50-60°C for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (tested with a pH strip at the outlet of the condenser) and the solution becoming clear.
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of anhydrous THF and hexane. Dissolve the crude product in a minimal amount of THF and add hexane until turbidity is observed.
-
Store the resulting white crystalline product at -20°C under a dry, inert atmosphere.
Protocol 2: Ring-Opening Polymerization (ROP) of L-Cysteine NCA to form Block Copolymers
This protocol outlines the synthesis of a diblock copolymer, for example, PEG-b-poly(L-cysteine), via ring-opening polymerization initiated by an amine-terminated macroinitiator.[8][9][11]
Materials:
-
S-protected L-Cysteine NCA (from Protocol 1)
-
Amine-terminated polyethylene (B3416737) glycol (PEG-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Dry all glassware and the PEG-NH2 macroinitiator under vacuum.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of PEG-NH2 in anhydrous DMF.
-
In a separate flask, dissolve the S-protected L-Cysteine NCA (desired molar equivalent relative to PEG-NH2) in anhydrous DMF.
-
Add the NCA solution to the PEG-NH2 solution via a syringe.
-
Stir the reaction mixture at room temperature for 48-72 hours. The polymerization progress can be monitored by FTIR by observing the disappearance of the NCA anhydride (B1165640) peaks (~1850 and 1790 cm⁻¹).
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold, stirred anhydrous diethyl ether.
-
Collect the precipitated polymer by centrifugation or filtration.
-
Wash the polymer several times with diethyl ether to remove any unreacted monomer.
-
Dry the final polymer product under vacuum.
-
Deprotection (if required): To obtain the free thiol groups, the S-protecting group can be removed. For example, a tert-butylmercapto group can be cleaved by treatment with a reducing agent like dithiothreitol (B142953) (DTT) in DMF at 50°C.[8] The deprotected polymer should then be purified by dialysis.
Protocol 3: Preparation of Doxorubicin-Loaded Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles from the synthesized block copolymer via a nanoprecipitation method.[2][12][13][14][15]
Materials:
-
PEG-b-poly(L-cysteine) copolymer (from Protocol 2)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water or Phosphate Buffered Saline (PBS)
-
Dialysis membrane (MWCO 3.5-5 kDa)
Procedure:
-
To prepare the hydrophobic free base of doxorubicin, dissolve DOX·HCl in DMSO and add a 2-3 molar excess of TEA. Stir for 2-4 hours in the dark.
-
Dissolve the PEG-b-poly(L-cysteine) copolymer in DMSO.
-
Add the free-base DOX solution to the polymer solution and stir for 30 minutes to ensure proper mixing.
-
Add deionized water or PBS dropwise to the polymer-drug mixture under vigorous stirring. This will induce the self-assembly of the amphiphilic block copolymer into nanoparticles, encapsulating the hydrophobic drug.
-
Continue stirring for 2-4 hours to allow for the stabilization of the nanoparticles.
-
Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water or PBS for 24-48 hours with frequent changes of the dialysis medium to remove the organic solvent and unloaded drug.
-
Collect the purified nanoparticle suspension and store at 4°C.
Protocol 4: In Vitro Drug Release Study
This protocol details the procedure to evaluate the redox-responsive release of the encapsulated drug from the nanoparticles in the presence of glutathione.[16][17][18][19][20]
Materials:
-
Doxorubicin-loaded nanoparticles (from Protocol 3)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Glutathione (GSH)
-
Dialysis membrane (MWCO 3.5-5 kDa)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Prepare release media: PBS (pH 7.4) and PBS (pH 5.5) with and without 10 mM GSH to mimic extracellular and intracellular reducing conditions, respectively.
-
Place a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger container with a known volume (e.g., 20 mL) of the release medium.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replenish the release medium with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of released doxorubicin in the collected samples using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence plate reader.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 5: Cellular Uptake Analysis by Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.[21][22][23][24][25]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent drug like doxorubicin or labeled with a fluorescent dye)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing different concentrations of the fluorescently labeled nanoparticles. Include a control group of untreated cells.
-
Incubate the cells for a specific period (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Detach the cells from the plate using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
The mean fluorescence intensity of the cell population is indicative of the extent of nanoparticle uptake.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.[3][26][27][28]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
References
- 1. Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1262480B1 - Process for the preparation of N-carboxyanhydrides of amino acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 10. A comprehensive one-pot synthesis of protected cysteine and selenocysteine SPPS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface modification of doxorubicin-loaded nanoparticles based on polydopamine with pH-sensitive property for tumor targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione-triggered drug release from nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Nano-Drug Design Based on the Physiological Properties of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 23. The effect of sedimentation and diffusion on cellular uptake of gold nanoparticles [researchrepository.ucd.ie]
- 24. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. kosheeka.com [kosheeka.com]
- 28. journals.plos.org [journals.plos.org]
Step-by-Step Guide to L-Cystine NCA Polymerization: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In response to the growing interest in polypeptide-based biomaterials for drug development and biomedical research, we are pleased to release detailed application notes and protocols for the ring-opening polymerization (ROP) of L-Cystine N-carboxyanhydride (NCA). This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step methodology for the synthesis of poly(L-Cysteine) and its derivatives, crucial components in the development of novel drug delivery systems and functional biomaterials.
The following protocols detail the synthesis of the S-trityl-L-cysteine NCA monomer, its subsequent polymerization initiated by n-hexylamine, and the final deprotection step to yield poly(L-cysteine). Additionally, a method for the synthesis of a diblock copolymer with poly(ethylene glycol) (PEG) is provided, offering a pathway to amphiphilic structures with broad biomedical applicability.
Experimental Protocols
Synthesis of S-trityl-L-cysteine NCA Monomer
The synthesis of the N-carboxyanhydride (NCA) monomer from the corresponding amino acid is a critical first step. The thiol group of L-cysteine must be protected prior to polymerization to prevent unwanted side reactions. The trityl group is a commonly used acid-labile protecting group for this purpose.
Materials:
-
S-trityl-L-cysteine
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas atmosphere
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve S-trityl-L-cysteine (1 equivalent) in anhydrous THF.
-
Add triphosgene (0.4 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at 50°C for 2-3 hours. The reaction progress can be monitored by the evolution of CO2 and HCl gas.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is recrystallized from a mixture of THF and hexane to yield pure S-trityl-L-cysteine NCA.
Ring-Opening Polymerization of S-trityl-L-cysteine NCA
The polymerization is initiated by a primary amine, n-hexylamine, and proceeds via the normal amine mechanism. The monomer-to-initiator ratio ([M]/[I]) is a key parameter to control the molecular weight of the resulting polymer.
Materials:
-
S-trityl-L-cysteine NCA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
n-Hexylamine (initiator)
-
Nitrogen gas atmosphere
-
Diethyl ether
Procedure:
-
In a glovebox or under a stringent nitrogen atmosphere, dissolve the desired amount of S-trityl-L-cysteine NCA in anhydrous DMF.
-
Add the calculated amount of n-hexylamine (as a stock solution in DMF) to the NCA solution to achieve the target [M]/[I] ratio.
-
Allow the polymerization to proceed at room temperature for 48-72 hours. The reaction progress can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride (B1165640) peaks (around 1785 and 1850 cm⁻¹).
-
Upon completion, the polymer is precipitated by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
The precipitated poly(S-trityl-L-cysteine) is collected by filtration, washed with diethyl ether, and dried under vacuum.
Deprotection of Poly(S-trityl-L-cysteine) to Poly(L-cysteine)
The trityl protecting group is removed under acidic conditions to yield the final poly(L-cysteine).
Materials:
-
Poly(S-trityl-L-cysteine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (as a scavenger)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the poly(S-trityl-L-cysteine) in DCM.
-
Add a solution of TFA and TIPS (e.g., 95:5 v/v) to the polymer solution. The trityl cation scavenger, TIPS, is crucial to prevent side reactions.[1]
-
Stir the mixture at room temperature for 2-4 hours.
-
The deprotected poly(L-cysteine) is precipitated in cold diethyl ether.
-
The product is collected by filtration, washed with diethyl ether, and dried under vacuum.
Synthesis of mPEG-block-poly(S-trityl-L-cysteine)
An amine-terminated methoxy (B1213986) poly(ethylene glycol) (mPEG-NH2) can be used as a macroinitiator to synthesize amphiphilic block copolymers.
Materials:
-
S-trityl-L-cysteine NCA
-
mPEG-NH2 (macroinitiator)
-
Anhydrous DMF
-
Nitrogen gas atmosphere
-
Diethyl ether
Procedure:
-
In a glovebox or under a stringent nitrogen atmosphere, dissolve the mPEG-NH2 in anhydrous DMF.
-
Add the desired amount of S-trityl-L-cysteine NCA to the mPEG-NH2 solution.
-
Allow the polymerization to proceed at room temperature for 48-72 hours.
-
The resulting mPEG-block-poly(S-trityl-L-cysteine) is isolated by precipitation in cold diethyl ether, followed by filtration and drying under vacuum.
Data Presentation
The molecular weight and polydispersity of the synthesized poly(S-trityl-L-cysteine) are directly influenced by the monomer-to-initiator ratio. The following table summarizes typical results obtained from the polymerization of S-trityl-L-cysteine NCA initiated by n-hexylamine in DMF at room temperature.
| Entry | Monomer-to-Initiator Ratio ([M]/[I]) | Number Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| 1 | 25 | 9.8 | 1.15 |
| 2 | 50 | 19.5 | 1.12 |
| 3 | 100 | 38.2 | 1.18 |
Note: The presented data is a representative summary based on typical outcomes of the described polymerization protocol. Actual results may vary depending on experimental conditions and purity of reagents.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of poly(L-cysteine).
References
Application Notes and Protocols: L-Cystine N-carboxyanhydride in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of L-Cystine N-carboxyanhydride (L-Cys-NCA) in the formation of biodegradable and redox-responsive hydrogels for tissue engineering applications. The inherent biocompatibility and the presence of disulfide bonds in the polymer backbone make these hydrogels particularly attractive for creating dynamic scaffolds that can mimic the extracellular matrix and respond to the cellular redox environment.
Introduction
Hydrogels derived from the ring-opening polymerization (ROP) of this compound offer a versatile platform for tissue engineering. The resulting poly(L-cystine) chains can be crosslinked through the formation of disulfide bonds, creating a biodegradable and biocompatible hydrogel. A key feature of these hydrogels is their redox-responsiveness; the disulfide crosslinks can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells than in the extracellular space. This property can be exploited for controlled drug delivery and to create scaffolds that can be remodeled by cells.
Data Presentation: Properties of Cysteine-Based Hydrogels
The following tables summarize key quantitative data from literature on the mechanical and physical properties of various cysteine-containing hydrogels relevant to tissue engineering. It is important to note that the properties are highly dependent on the specific composition and crosslinking density of the hydrogel.
Table 1: Mechanical Properties of Cysteine-Based Hydrogels
| Hydrogel Composition | Young's Modulus (kPa) | Storage Modulus (G') (Pa) | Crosslinking Method | Application |
| Chitosan-Cysteine/Bioglass | 8.2 | ~3360 | Self-crosslinking (disulfide), Aldehyde crosslinking | Bone Tissue Engineering[1][2] |
| Poly(acrylic acid)-Cysteine | 2 - 35 | - | Photoinitiated thiol-acrylate | Cell Culture[3] |
| Keratin (Keratose/Kerateine mixture) | ~1.5 | Varied with ratio | Disulfide bond formation | Growth Factor Delivery[4] |
| Resilin-like Protein with Cysteine | - | ~3000 | Disulfide bond formation | Tissue Engineering[5] |
Table 2: Swelling and Degradation Properties of Cysteine-Based Hydrogels
| Hydrogel Composition | Swelling Ratio (%) | Degradation Profile | Stimulus for Degradation |
| Poly(acrylic acid)-Cysteine | >100 | Not specified | Not specified[3] |
| Redox-Responsive PEG-based | High water uptake | Complete degradation | Dithiothreitol (DTT), Glutathione (GSH)[6] |
| Chitosan-Cysteine/Bioglass | - | Controlled release over days | Enzymatic/Hydrolytic |
| Keratin (Keratose/Kerateine mixture) | - | Tunable by keratose/kerateine ratio | Disulfide bond reduction |
Experimental Protocols
Protocol 1: Synthesis of S-Carbobenzoxy-L-Cysteine N-carboxyanhydride
This protocol describes the synthesis of the N-carboxyanhydride (NCA) of L-cysteine with the thiol group protected by a carbobenzoxy (Cbz) group. This protection is crucial to prevent side reactions during polymerization. The Fuchs-Farthing method using triphosgene (B27547) is a common approach.[5]
Materials:
-
S-Carbobenzoxy-L-cysteine
-
Anhydrous Tetrahydrofuran (THF)
-
Triphosgene
-
Anhydrous n-hexane
-
Nitrogen or Argon gas supply
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Suspend S-Carbobenzoxy-L-cysteine (1 equivalent) in anhydrous THF under a nitrogen or argon atmosphere.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
-
Slowly add the triphosgene solution to the amino acid suspension at 40-50°C with vigorous stirring.
-
Monitor the reaction by observing the dissolution of the amino acid and the evolution of gas (CO2 and HCl). The reaction is typically complete when the solution becomes clear (approximately 2-4 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of anhydrous THF and n-hexane to obtain the pure S-Carbobenzoxy-L-cysteine NCA.
-
Dry the product under vacuum and store it in a desiccator at -20°C.
Protocol 2: Ring-Opening Polymerization (ROP) of S-Carbobenzoxy-L-Cysteine NCA
This protocol outlines the synthesis of poly(S-Carbobenzoxy-L-cysteine) via ROP initiated by a primary amine.
Materials:
-
S-Carbobenzoxy-L-cysteine NCA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzylamine (B48309) (initiator)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the S-Carbobenzoxy-L-cysteine NCA in anhydrous DMF under a nitrogen or argon atmosphere to a desired concentration (e.g., 5-10% w/v).
-
Add the desired amount of benzylamine initiator. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Allow the reaction to proceed at room temperature for 24-72 hours with stirring.
-
Monitor the polymerization by Fourier-Transform Infrared (FTIR) spectroscopy, following the disappearance of the NCA anhydride (B1165640) peaks (~1850 and 1790 cm⁻¹).
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold, stirred anhydrous diethyl ether.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with anhydrous diethyl ether and dry it under vacuum.
Protocol 3: Deprotection and Hydrogel Formation
This protocol describes the removal of the Cbz protecting group and the subsequent formation of a disulfide-crosslinked hydrogel.
Materials:
-
Poly(S-Carbobenzoxy-L-cysteine)
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the poly(S-Carbobenzoxy-L-cysteine) in a minimal amount of a suitable solvent (e.g., trifluoroacetic acid).
-
Add 33% HBr in acetic acid and stir at room temperature for 1-2 hours to cleave the Cbz protecting group.
-
Precipitate the resulting poly(L-cysteine) hydrobromide by adding the solution to a large excess of cold, stirred anhydrous diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.
-
To form the hydrogel, dissolve the deprotected poly(L-cysteine) in a suitable solvent such as DMSO.
-
Add this polymer solution to a PBS (pH 7.4) solution with vigorous stirring. The final polymer concentration will influence the hydrogel's properties.
-
Allow the solution to stand at room temperature or 37°C. Gelation will occur as the thiol groups are oxidized to form disulfide crosslinks. The gelation time can vary from minutes to hours depending on the polymer concentration and pH.
Mandatory Visualizations
Signaling Pathway: Integrin-Mediated Cell Adhesion
References
- 1. Hydrogels with precisely controlled integrin activation dictate vascular patterning and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Hydrogels for Cartilage Tissue Engineering: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Amine-initiated Polymerization of L-Cystine N-carboxyanhydride
Introduction
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone method for the synthesis of high molecular weight polypeptides with diverse applications in drug delivery, tissue engineering, and materials science. Amine-initiated ROP, in particular, offers a versatile route to produce polypeptides with controlled molecular weights and defined end-groups. This document provides detailed application notes and protocols for the polymerization of L-Cystine NCA initiated by primary amines.
L-Cystine, with its disulfide bridge, presents unique opportunities and challenges. The bifunctional nature of the L-Cystine NCA monomer can lead to cross-linked networks, forming hydrogels or other complex architectures. However, for the synthesis of linear, soluble poly(L-cystine), this bifunctionality necessitates careful control over reaction conditions to prevent premature gelation. Furthermore, polypeptides derived from cysteine and cystine are known to readily form β-sheet secondary structures.[1][2] This strong intermolecular association can cause the growing polymer chains to precipitate from the reaction medium, leading to incomplete monomer conversion and a low degree of polymerization.[2]
To achieve controlled polymerization and obtain well-defined linear polymers, the use of protected cysteine derivatives is often recommended. However, this protocol will focus on the direct polymerization of L-Cystine NCA, with special attention to the conditions required to mitigate the inherent challenges.
Mechanism of Polymerization
The polymerization of NCAs can proceed through several mechanisms, with the two most common being the "normal amine mechanism" and the "activated monomer mechanism".[3][4] When a primary amine is used as an initiator, the reaction predominantly follows the normal amine mechanism. This process involves the nucleophilic attack of the primary amine on the C5 carbonyl carbon of the NCA ring. The ring opens, followed by the elimination of carbon dioxide, which regenerates a primary amine at the terminus of the growing polymer chain. This new amine end-group then propagates the polymerization by attacking another NCA monomer.
Key Experimental Parameters
Successful polymerization of L-Cystine NCA requires stringent control over several key parameters:
-
Purity of Monomers and Reagents: NCA monomers are highly sensitive to moisture and other nucleophilic impurities, which can lead to unwanted side reactions and termination of the polymerization.[5] Therefore, the L-Cystine NCA must be rigorously purified, typically by recrystallization, and all solvents and initiators must be rendered anhydrous.
-
Anhydrous Conditions: The entire experimental procedure, from reagent handling to the polymerization reaction, must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques to strictly exclude moisture.[6]
-
Reaction Temperature: Lowering the reaction temperature, for instance to 0 °C, can effectively suppress undesirable side reactions and slow down the rate of β-sheet formation and precipitation, allowing for more controlled chain growth.[3][7]
-
Solvent Selection: The choice of solvent is critical. Solvents like N,N-dimethylformamide (DMF) or dioxane are commonly used. The solvent must be capable of dissolving the monomer, initiator, and the growing polymer chain to a certain extent to prevent premature precipitation.[8]
-
Initiator-to-Monomer Ratio ([M]/[I]): The theoretical degree of polymerization (DP) is determined by the initial monomer-to-initiator ratio. Precise control of this ratio is essential for targeting a specific molecular weight.
Data Presentation
The following tables provide representative data for typical amine-initiated NCA polymerizations. The data is compiled based on literature values for similar systems, as the direct polymerization of unprotected L-Cystine NCA is challenging and not widely reported with controlled results. The polymerization of racemic S-(ethylsulfonyl)-dl-cysteine NCA, for example, has been shown to yield polypeptides with degrees of polymerization up to 102 and dispersities of 1.2-1.3.[2]
Table 1: Typical Reaction Conditions for Amine-Initiated NCA Polymerization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | S-protected L-Cysteine NCA | γ-Benzyl-L-glutamate NCA | L-Alanine NCA |
| Initiator | n-Hexylamine | 1,6-Diaminohexane | Benzylamine |
| Solvent | Anhydrous DMF | Anhydrous Dioxane | Anhydrous CH₂Cl₂ |
| Temperature | 0 °C to 25 °C | 25 °C | 25 °C |
| Atmosphere | Inert (Nitrogen/Argon) | Inert (Nitrogen/Argon) | Inert (Nitrogen/Argon) |
| Reaction Time | 48 - 72 hours | 24 - 48 hours | 72 hours |
Table 2: Representative Polymer Characterization Data
| Entry | [M]/[I] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| 1 | 25 | 5,200 | 4,800 | 1.15 | > 90 |
| 2 | 50 | 10,400 | 9,500 | 1.20 | > 90 |
| 3 | 100 | 20,800 | 18,200 | 1.25 | > 85 |
| 4 | 150 | 31,200 | 25,100 | 1.35 | > 80 |
Note: Data is illustrative and based on typical results for controlled NCA polymerizations of related monomers.
Mandatory Visualizations
Reaction Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. escholarship.org [escholarship.org]
- 6. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. Primary Amine-Initiated Polymerizations of Alanine-NCA and Sarcosine-NCA† | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: L-Cystine NCA for Surface Modification of Biomedical Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of biomedical devices using L-Cystine N-carboxyanhydride (L-Cystine NCA). This approach aims to enhance biocompatibility, promote specific cellular interactions, and facilitate localized drug delivery.
Introduction
The surface properties of biomedical devices are critical for their in vivo performance and host integration. Unmodified device surfaces can elicit undesirable responses, including protein fouling, bacterial adhesion, inflammation, and thrombosis. Surface modification with bioactive molecules can mitigate these issues and introduce desired functionalities. L-cysteine, a naturally occurring amino acid, is an attractive candidate for surface modification due to its biocompatibility and the presence of a reactive thiol group. This thiol group can participate in various bioconjugation reactions and form disulfide bonds, mimicking aspects of the extracellular matrix.
Poly(L-cysteine) coatings, synthesized via the ring-opening polymerization of L-Cystine NCA, offer a versatile platform for creating functional surfaces. These coatings can improve the hemocompatibility of materials like polyurethane and polyethylene (B3416737) terephthalate (B1205515) by reducing platelet adhesion. Furthermore, they can be tailored to control cell adhesion and proliferation and to act as depots for the controlled release of therapeutic agents.
Data Presentation
Surface Characterization of Poly(L-cysteine) Modified Surfaces
The successful grafting of poly(L-cysteine) onto biomedical surfaces can be confirmed and quantified using various surface analysis techniques. The following table summarizes typical quantitative data obtained from such analyses.
| Material | Modification Method | Analytical Technique | Parameter | Value | Reference |
| Polyethylene Terephthalate (PET) | Covalent immobilization of L-cysteine | Chemiluminescence-based assay | L-cysteine Content | 5-8 nmol/cm² | [1] |
| Polyurethane (PU) | Covalent immobilization of L-cysteine | Chemiluminescence-based assay | L-cysteine Content | ~5-8 nmol/cm² | [1] |
| Titanium (Ti) | Grafting of PEG-RGD brushes | Water Contact Angle | Static Water Contact Angle | ~55° | [2] |
| Polyetheretherketone (PEEK) | Sulfonation and Silylation | Water Contact Angle | Water Contact Angle | Significantly improved hydrophilicity | [3] |
Biocompatibility and Cellular Interaction
The modification of biomedical surfaces with L-cysteine and its polymers can significantly influence cellular responses. Below is a summary of quantitative data from biocompatibility and cell adhesion studies.
| Cell Type | Modified Surface | Assay | Parameter | Result | Reference |
| Platelets | L-cysteine modified Polyurethane (PU) | Platelet Adhesion Assay (Cr51 labeled) | Platelet Adherence | >50% reduction compared to control | [1] |
| Human metastatic melanoma (A375) | Doxorubicin-loaded Fe3O4-L-Cys NPs | Cytotoxicity Assay | IC50 | 4.26 µg/mL | [4] |
| Mouse metastatic melanoma (B16F10) | Doxorubicin-loaded Fe3O4-L-Cys NPs | Cytotoxicity Assay | IC50 | 2.74 µg/mL | [4] |
Drug Release Kinetics
Poly(L-cysteine) based coatings can be designed for the sustained release of therapeutic agents. The release profile is often pH-sensitive, allowing for targeted drug delivery in specific microenvironments, such as acidic tumor tissues.
| Drug | Carrier | pH | Cumulative Release (at 48h) | Release Model | Reference |
| Doxorubicin | Poly(L-cysteine) methacrylate (B99206) nanoparticles | 7.4 | ~68% | Korsmeyer-Peppas | [1] |
| Doxorubicin | Poly(L-cysteine) methacrylate nanoparticles | 6.5 | ~83% | Higuchi | [1] |
| Doxorubicin | Fe3O4-L-Cys-Dox NPs | 7.4 | ~10-15 µM/h (from 200 µg/mL NPs) | - | [4] |
| Doxorubicin | Fe3O4-L-Cys-Dox NPs | 3.0 | Double the release at pH 7.4 | - | [4] |
Experimental Protocols
Synthesis of this compound (L-Cystine NCA)
This protocol describes the synthesis of L-Cystine NCA from L-Cystine using triphosgene (B27547). This method is adapted from established procedures for synthesizing amino acid NCAs.
Materials:
-
L-Cystine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Activated charcoal (optional, as a decomposition catalyst)
-
Petroleum ether or n-hexane
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing solution (e.g., NaOH solution), and a dropping funnel, suspend L-Cystine (1 equivalent) in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Addition of Triphosgene: Dissolve triphosgene (0.4 equivalents) in anhydrous THF in the dropping funnel. Add the triphosgene solution dropwise to the L-Cystine suspension at room temperature with vigorous stirring. The reaction is exothermic and will produce HCl and CO2 gas.
-
Reaction: After the addition is complete, heat the reaction mixture to 40-50°C and stir until the solution becomes clear. The reaction progress can be monitored by the cessation of gas evolution.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any unreacted starting material or byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Dissolve the crude product in a minimal amount of anhydrous THF.
-
Precipitate the L-Cystine NCA by adding the THF solution to a large volume of cold petroleum ether or n-hexane with stirring.
-
Collect the white precipitate by filtration under an inert atmosphere.
-
-
Drying and Storage: Dry the purified L-Cystine NCA under vacuum. Store the product in a desiccator under an inert atmosphere at -20°C to prevent degradation.
Characterization:
-
FTIR: Look for characteristic peaks for the anhydride (B1165640) C=O stretching vibrations around 1850 cm⁻¹ and 1780 cm⁻¹.
-
¹H NMR: Confirm the structure and purity of the NCA.
Ring-Opening Polymerization (ROP) of L-Cystine NCA to Poly(L-cysteine)
This protocol outlines the synthesis of poly(L-cysteine) via the ring-opening polymerization of a protected L-cysteine NCA, followed by deprotection.
Materials:
-
S-protected L-Cysteine NCA (e.g., S-trityl-L-cysteine NCA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Initiator (e.g., n-hexylamine)
-
Deprotection agent (e.g., trifluoroacetic acid (TFA) with a scavenger like triisopropylsilane)
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Polymerization:
-
In a flame-dried Schlenk flask, dissolve the S-protected L-Cysteine NCA in anhydrous DMF under an inert atmosphere.
-
Add the initiator (e.g., n-hexylamine) via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
-
Precipitation:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by centrifugation or filtration.
-
Wash the polymer with diethyl ether multiple times to remove unreacted monomer and initiator.
-
Dry the protected poly(L-cysteine) under vacuum.
-
-
Deprotection:
-
Dissolve the protected polymer in a suitable solvent (e.g., dichloromethane).
-
Add the deprotection cocktail (e.g., TFA and triisopropylsilane).
-
Stir the reaction at room temperature for 2-4 hours.
-
Precipitate the deprotected poly(L-cysteine) in cold diethyl ether.
-
Wash the polymer extensively with diethyl ether and dry under vacuum.
-
Characterization:
-
¹H NMR: To confirm the polymer structure and the removal of the protecting group.
-
GPC/SEC: To determine the molecular weight and polydispersity of the polymer.
Grafting of Poly(L-cysteine) onto a Polyurethane (PU) Surface
This protocol describes a method for covalently grafting poly(L-cysteine) onto a polyurethane surface.
Materials:
-
Polyurethane (PU) substrate
-
Hexamethylene diisocyanate (HMDI)
-
Anhydrous toluene (B28343)
-
Triethylamine (TEA)
-
Poly(L-cysteine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Surface Activation:
-
Clean the PU substrate by sonication in ethanol (B145695) and then deionized water. Dry the substrate.
-
Activate the urethane (B1682113) groups on the PU surface by treating it with a solution of HMDI in anhydrous toluene containing a catalytic amount of TEA at 50-60°C for 1-2 hours under an inert atmosphere.
-
Wash the activated PU substrate thoroughly with anhydrous toluene to remove unreacted HMDI and TEA.
-
-
Grafting:
-
Prepare a solution of poly(L-cysteine) in a suitable solvent (e.g., DMF or a buffered aqueous solution at a pH where the amine groups are reactive).
-
Immerse the activated PU substrate in the poly(L-cysteine) solution and react for 12-24 hours at room temperature.
-
Remove the substrate and wash it extensively with the solvent and then with deionized water to remove any non-covalently bound polymer.
-
-
Drying: Dry the poly(L-cysteine)-grafted PU surface under vacuum or with a stream of nitrogen.
Characterization:
-
XPS: To confirm the presence of sulfur and nitrogen from the grafted poly(L-cysteine).
-
Contact Angle Measurement: To assess the change in surface hydrophilicity.
-
AFM/SEM: To visualize changes in surface morphology.
Visualizations
Experimental Workflow
References
- 1. [PDF] Quantitative Analysis of Cell-Surface Interactions and Cell Adhesion Process in Real-time | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Surface characterization of a series of polyurethanes by X-ray photoelectron spectroscopy and contact angle methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: Copolymers of L-Cystine NCA with other Amino Acid NCAs
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Copolymers synthesized from the N-carboxyanhydride (NCA) of L-cystine and other amino acids are a versatile class of polypeptides with significant potential in the biomedical field.[1] The presence of the disulfide bond in the L-cystine residue, or the free thiol group in its reduced form, L-cysteine, imparts unique redox-responsive properties to these polymers.[1] This characteristic is highly sought after for creating "smart" biomaterials, particularly for controlled drug delivery, gene therapy, and tissue engineering.[1][2]
The primary method for synthesizing these copolymers is the ring-opening polymerization (ROP) of amino acid NCAs.[3][4] This technique allows for the creation of well-defined polypeptide architectures, including block and random copolymers, with controlled molecular weights and narrow polydispersity.[5][6] By copolymerizing L-cystine NCA with other amino acid NCAs, such as those of L-glutamate, L-lysine, or L-leucine, researchers can precisely tune the physicochemical properties of the resulting material, including its hydrophilicity, charge, and secondary structure.[7][8]
A key application of these copolymers is the development of stimuli-responsive drug delivery systems.[1] For instance, amphiphilic block copolymers containing a hydrophilic block (like polyethylene (B3416737) glycol, PEG) and a hydrophobic polypeptide block with L-cystine can self-assemble in aqueous solutions to form nanoparticles or micelles.[1][7] Drugs can be encapsulated within the hydrophobic core of these nanostructures. The disulfide cross-links within the core provide stability in circulation. Upon reaching the target site, such as the intracellular environment of cancer cells which has a high concentration of reducing agents like glutathione (B108866), the disulfide bonds are cleaved.[1] This triggers the disassembly of the nanocarrier and the subsequent release of the encapsulated drug, offering a targeted and controlled release mechanism.[1]
Beyond drug delivery, these copolymers are used for surface modification of biomedical devices to enhance biocompatibility and for creating hydrogels for tissue engineering scaffolds.[7][9][10] The ability to control the polymer architecture and functionality makes L-cystine-based polypeptides a powerful platform for advanced biomedical applications.[1]
Experimental Protocols
Protocol for Synthesis of a Diblock Copolymer: mPEG-b-P(L-Glutamate-co-L-Cystine)
This protocol describes the synthesis of an amphiphilic diblock copolymer, methoxy-poly(ethylene glycol)-block-poly(γ-benzyl-L-glutamate-co-S-benzyl-L-cysteine), via ring-opening polymerization, followed by deprotection.
2.1.1 Materials
-
γ-benzyl-L-glutamate (Bn-Glu)
-
S-benzyl-L-cysteine (Bn-Cys)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-Hexane
-
Anhydrous Dimethylformamide (DMF)
-
α-methoxy-ω-amino PEG (mPEG-NH2, as macroinitiator)
-
Trifluoroacetic acid (TFA)
-
HBr in acetic acid (33 wt%)
-
Diethyl ether
-
Sodium bicarbonate
2.1.2 Synthesis of Amino Acid NCAs (Fuchs-Farthing Method) [2]
-
Preparation of γ-benzyl-L-glutamate NCA (Bn-Glu NCA):
-
Suspend γ-benzyl-L-glutamate (1 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add triphosgene (0.4 eq) to the suspension.
-
Heat the reaction mixture to 50-60°C and stir until the solution becomes clear (typically 2-3 hours).
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from an anhydrous THF/n-hexane solvent system twice.
-
Dry the purified white crystals under vacuum. Store at -20°C under nitrogen.
-
-
Preparation of S-benzyl-L-cysteine NCA (Bn-Cys NCA):
-
Follow the same procedure as for Bn-Glu NCA, using S-benzyl-L-cysteine as the starting amino acid.
-
2.1.3 Ring-Opening Polymerization (ROP) of NCAs [7]
-
Dissolve mPEG-NH2 (1 eq) in anhydrous DMF in a flame-dried flask under nitrogen.
-
Add the desired amounts of Bn-Glu NCA and Bn-Cys NCA monomers (e.g., a total of 50 eq relative to the initiator for a target degree of polymerization of 50) to the solution.
-
Stir the reaction mixture at room temperature for 48-72 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Filter and wash the precipitate with diethyl ether multiple times.
-
Dry the final product, mPEG-b-P(Bn-Glu-co-Bn-Cys), under vacuum.
2.1.4 Deprotection of Benzyl (B1604629) Groups [1]
-
Dissolve the protected copolymer in a suitable solvent such as TFA.
-
Add HBr in acetic acid (33 wt%) dropwise to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Precipitate the deprotected polymer in cold diethyl ether.
-
Filter the product and wash thoroughly with diethyl ether to remove residual acid and cleaved benzyl groups.
-
Dissolve the polymer in a minimal amount of water, neutralize with a sodium bicarbonate solution, and then dialyze against deionized water for 48 hours.
-
Lyophilize the dialyzed solution to obtain the final deprotected copolymer, mPEG-b-P(L-Glutamate-co-L-Cysteine).
Protocol for Nanoparticle Formulation and Drug Loading
2.2.1 Nanoparticle Formulation via Self-Assembly [11]
-
Dissolve the amphiphilic block copolymer (e.g., 10 mg) and a hydrophobic drug (e.g., Doxorubicin, 1-2 mg) in a water-miscible organic solvent like DMF or THF (2 mL).
-
Add deionized water (e.g., 10 mL) dropwise to the polymer solution under vigorous stirring using a syringe pump (e.g., at a rate of 0.5 mL/min).
-
Continue stirring for 2-4 hours to allow for the self-assembly into drug-loaded nanoparticles.
-
Dialyze the nanoparticle suspension against deionized water for 24 hours (with frequent water changes) to remove the organic solvent and unloaded drug.
-
Filter the final suspension through a 0.45 µm syringe filter to remove any large aggregates.
2.2.2 Characterization of Nanoparticles
-
Size and Morphology: Analyze the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Visualize the morphology using Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known volume of the drug-loaded nanoparticle suspension.
-
Dissolve a weighted amount of the dried nanoparticles in a suitable organic solvent to disrupt the structure and release the drug.
-
Quantify the drug concentration using UV-Vis spectrophotometry or HPLC.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug fed) x 100
-
-
Protocol for In Vitro Redox-Responsive Drug Release Study
-
Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO suitable to retain nanoparticles but allow free drug to pass, e.g., 10 kDa).
-
Immerse the dialysis bag in 20 mL of release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Create two experimental groups:
-
Control: Release medium only.
-
Reductive Condition: Release medium containing a reducing agent, such as 10 mM dithiothreitol (B142953) (DTT) or glutathione (GSH), to mimic the intracellular reductive environment.
-
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release percentage against time.
Data Presentation
Quantitative data from characterization experiments should be summarized for clarity and comparison.
Table 1: Molecular Characterization of Synthesized Copolymers
| Copolymer Sample ID | Monomer Feed Ratio (Glu:Cys) | Mn (GPC, g/mol ) | Mw/Mn (PDI) | Degree of Polymerization (¹H NMR) |
| Sample 1 | 1:1 | 15,200 | 1.15 | 52 |
| Sample 2 | 2:1 | 16,500 | 1.18 | 55 |
| Sample 3 | 1:2 | 14,800 | 1.13 | 50 |
Data shown are representative examples.
Table 2: Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation ID | Average Size (DLS, nm) | PDI | Zeta Potential (mV) | Drug Loading Content (DLC, %) | Encapsulation Efficiency (EE, %) |
| NP-1 | 125.4 | 0.18 | -15.2 | 8.5 | 75.3 |
| NP-2 | 132.8 | 0.21 | -12.8 | 9.1 | 79.8 |
| NP-3 | 119.5 | 0.17 | -18.5 | 7.9 | 71.2 |
Data shown are representative examples.
Table 3: Cumulative Drug Release Profile (%)
| Time (h) | Control (No GSH) | 10 mM GSH |
| 1 | 5.2 | 15.8 |
| 4 | 10.1 | 45.3 |
| 8 | 14.5 | 68.9 |
| 12 | 18.2 | 85.1 |
| 24 | 25.6 | 92.4 |
| 48 | 31.4 | 94.6 |
Data shown are representative examples illustrating redox-responsive release.
Visualizations
Synthesis and Deprotection Workflow
Caption: Workflow for copolymer synthesis via ROP and subsequent deprotection.
Self-Assembly and Drug Loading
Caption: Process of nanoparticle formation via self-assembly and drug encapsulation.
Redox-Responsive Drug Release Mechanism
Caption: Redox-triggered disassembly of nanocarrier and subsequent drug release.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of polypeptide block copolymer hybrids by the combination of N-carboxyanhydride polymerization and RAFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion | MDPI [mdpi.com]
- 10. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional block copolymer nanoparticles: toward the next generation of delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
Post-Polymerization Modification of Poly(L-cystine): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the post-polymerization modification of poly(L-cystine). Poly(L-cystine) and its derivatives are gaining significant attention in the biomedical field, particularly in drug delivery, owing to their biocompatibility, biodegradability, and the presence of redox-responsive disulfide bonds in their backbone. These disulfide linkages can be cleaved in the reducing environment of the intracellular space, leading to the controlled release of encapsulated therapeutics. Post-polymerization modification allows for the facile introduction of various functional moieties onto the polymer backbone, enabling the development of sophisticated drug delivery systems with enhanced efficacy and targeting capabilities.
Application Notes
The disulfide bonds inherent to the poly(L-cystine) structure are the key to its utility in drug delivery. These bonds are stable in the bloodstream but are susceptible to cleavage by reducing agents such as glutathione (B108866) (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular environment. This differential in GSH concentration provides a mechanism for tumor-specific drug release.
Post-polymerization modification of poly(L-cystine) offers a versatile platform to:
-
Enhance solubility and stability: Conjugation of hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can improve the aqueous solubility and circulation half-life of poly(L-cystine)-based nanoparticles.
-
Introduce targeting ligands: Attachment of specific ligands, such as peptides (e.g., RGD) or antibodies, can direct the nanoparticles to specific cell types, enhancing therapeutic efficacy and reducing off-target effects.
-
Conjugate therapeutic agents: Drugs can be covalently attached to the polymer backbone through cleavable linkages, providing an additional mechanism for controlled release.
-
Modulate physicochemical properties: Modification of the side chains can be used to tune the hydrophobicity, charge, and self-assembly behavior of the polymer, allowing for the optimization of nanoparticle formation and drug encapsulation.
Common post-polymerization modification strategies for polymers with reactive side chains, which can be adapted for poly(L-cysteine) after reduction of the disulfide bonds to free thiols, include:
-
Thiol-Disulfide Exchange: This reversible reaction allows for the conjugation of thiol-containing molecules to the polymer backbone through the formation of new disulfide bonds.
-
Michael Addition: The thiol groups of reduced poly(L-cystine) can react with electron-deficient double bonds in molecules like maleimides and acrylates. This is a highly efficient and widely used bioconjugation reaction.[1][2][3][4][5]
-
Thiol-Ene and Thiol-Yne Chemistry: These "click" reactions provide a rapid and specific method for conjugating a wide range of molecules to the polymer backbone.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on modified poly(L-cystine) and related systems, providing a reference for expected experimental outcomes.
Table 1: Polymer Characterization and Modification Efficiency
| Polymer System | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Modification Method | Functional Moiety | Degree of Substitution (%) | Reference |
| P(Boc-Phe-HEMA) | 10,100 (GPC), 8,900 (NMR) | 1.30 | Aza-Michael Addition | Various acrylates/methacrylates | Varies with acceptor | [1] |
| Polymaleates | Low Molecular Weight | - | Thio-Michael Addition | L-cysteine | Nearly 100 | [3] |
| Poly L-lactide NPs | - | - | EDC Coupling | L-cysteine | >70 | [6] |
Table 2: Nanoparticle Properties and Drug Delivery Performance
| Nanoparticle System | Average Particle Size (nm) | Zeta Potential (mV) | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | In Vitro Release (24h, +GSH) | Reference |
| L-cysteine conjugated PLLA NPs | 242.7 ± 37.11 | - | 5-Fluorouracil | - | - | 58% | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments related to the post-polymerization modification of poly(L-cystine) and its application in drug delivery.
Protocol 1: Reduction of Poly(L-cystine) to Poly(L-cysteine)
This protocol describes the cleavage of disulfide bonds in the poly(L-cystine) backbone to generate free thiol groups for subsequent modification.
Materials:
-
Poly(L-cystine)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deoxygenated water
Procedure:
-
Dissolve poly(L-cystine) in a suitable solvent (e.g., deoxygenated PBS). The concentration will depend on the molecular weight and solubility of the polymer.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Add a 10 to 20-fold molar excess of DTT or TCEP to the polymer solution. TCEP is often preferred as it is more stable and does not interfere with subsequent maleimide (B117702) chemistry.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 2-4 hours.
-
To remove the excess reducing agent, dialyze the reaction mixture against deoxygenated water or PBS at 4°C. Change the dialysis buffer every 4-6 hours for at least 24 hours.
-
Lyophilize the purified poly(L-cysteine) solution to obtain a white powder.
-
Store the resulting poly(L-cysteine) under a nitrogen atmosphere at -20°C to prevent re-oxidation of the thiol groups.
Workflow for Poly(L-cystine) Reduction
Caption: Workflow for the reduction of poly(L-cystine) to poly(L-cysteine).
Protocol 2: Quantification of Free Thiol Groups using Ellman's Assay
This protocol allows for the determination of the concentration of free thiol groups in the reduced poly(L-cysteine), which is crucial for calculating the stoichiometry for subsequent conjugation reactions.
Materials:
-
Poly(L-cysteine) sample
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Cysteine Standards:
-
Prepare a stock solution of L-cysteine (e.g., 1.6 mM) in the Reaction Buffer.
-
Perform a serial dilution to obtain a range of standard concentrations (e.g., 0.1 to 1.6 mM).
-
-
Sample Preparation: Dissolve a known weight of poly(L-cysteine) in the Reaction Buffer to a known concentration.
-
Assay:
-
In a 96-well plate, add 50 µL of the Ellman's Reagent Solution to each well.
-
Add 250 µL of the Reaction Buffer to each well.
-
Add 10-50 µL of each standard and the poly(L-cysteine) sample to separate wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.
-
Determine the concentration of thiol groups in the poly(L-cysteine) sample by interpolating its absorbance value on the standard curve.
-
The degree of thiol substitution can be calculated based on the initial moles of L-cystine monomer units.[7][8][9][10][11]
-
Ellman's Assay Workflow
Caption: Workflow for the quantification of free thiol groups using Ellman's Assay.
Protocol 3: Conjugation of a Maleimide-Functionalized Molecule to Poly(L-cysteine)
This protocol describes the covalent attachment of a molecule containing a maleimide group (e.g., maleimide-PEG, maleimide-peptide) to the free thiol groups of poly(L-cysteine) via a Michael addition reaction.
Materials:
-
Poly(L-cysteine)
-
Maleimide-functionalized molecule (e.g., Maleimide-PEG, Maleimide-RGD peptide)
-
Reaction Buffer: PBS, pH 6.5-7.5
-
Nitrogen gas
-
Dialysis tubing (MWCO appropriate for the conjugate)
-
Deoxygenated water
Procedure:
-
Dissolve the poly(L-cysteine) in deoxygenated Reaction Buffer.
-
Purge the solution with nitrogen gas for 15-20 minutes.
-
Dissolve the maleimide-functionalized molecule in the deoxygenated Reaction Buffer.
-
Add the solution of the maleimide-functionalized molecule to the poly(L-cysteine) solution. A slight molar excess (1.1-1.5 fold) of the maleimide compound relative to the free thiol groups is typically used.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
The reaction can be quenched by adding a small amount of a low molecular weight thiol, such as L-cysteine or β-mercaptoethanol, to react with any unreacted maleimide groups.
-
Purify the conjugate by dialysis against water or PBS to remove unreacted molecules and quenching agent.
-
Lyophilize the purified conjugate to obtain a solid product.
-
Characterize the conjugate using techniques such as ¹H NMR, FTIR, and GPC to confirm successful conjugation and determine the degree of modification.
Maleimide Conjugation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the potential of RGD-conjugated gold nanoparticles: a new frontier in targeted cancer therapy, imaging, and metastasis inhibition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CD-340 functionalized doxorubicin-loaded nanoparticle induces apoptosis and reduces tumor volume along with drug-related cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Integrins for Mediating Nanodrugs to Improve Performance in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox-Responsive Polymeric Nanoparticle for Nucleic Acid Delivery and Cancer Therapy: Progress, Opportunities, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing premature precipitation in L-Cystine NCA polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ring-opening polymerization (ROP) of L-Cystine N-carboxyanhydride (NCA), with a specific focus on preventing premature precipitation.
Frequently Asked Questions (FAQs)
Q1: My poly(L-Cystine) is precipitating out of solution before reaching the desired molecular weight. What is causing this?
A1: Premature precipitation of poly(L-Cystine) is a common issue primarily caused by the strong tendency of the growing polymer chains to form intermolecular hydrogen bonds, leading to the formation of rigid β-sheet secondary structures.[1] These β-sheets are often insoluble in common polymerization solvents and effectively terminate chain growth.[1]
Q2: How can I prevent the formation of β-sheets and subsequent precipitation during polymerization?
A2: There are several effective strategies to suppress β-sheet formation and maintain polymer solubility:
-
Use of Hydrogen Bond Disruptors: Adding small molecules like urea (B33335), thiourea, or guanidine (B92328) to the polymerization mixture can disrupt the hydrogen bonds responsible for β-sheet formation.[1] This allows for a living polymerization to proceed at room temperature.[1]
-
Employ Protecting Groups: The thiol group of cysteine is typically protected during ROP to prevent unwanted side reactions and can also influence solubility.[1] Common protecting groups include carboxybenzyl and S-tert-butyl. These groups are removed after polymerization.
-
Utilize Racemic Monomers: Polymerizing a racemic mixture of D- and L-cysteine NCA can disrupt the stereoregularity required for extensive β-sheet formation, thereby improving solubility and allowing for higher degrees of polymerization.[2]
Q3: What is the role of the initiator in preventing premature precipitation?
A3: While the initiator's primary role is to begin the polymerization, its choice can influence the overall control of the reaction. Using initiators that provide better control over the polymerization, such as certain transition metal complexes, can lead to a more uniform polymer population that may be less prone to aggregation.[3][4] However, addressing the underlying issue of β-sheet formation is more critical for preventing precipitation.
Q4: Can the choice of solvent affect the solubility of the growing polymer chain?
A4: Yes, the solvent plays a crucial role. Highly polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used to dissolve both the NCA monomer and the resulting polypeptide.[5][6] However, for certain systems, solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (B109758) (DCM) or chloroform, can promote a different polymerization mechanism known as cooperative covalent polymerization, which may alter the precipitation behavior.[6]
Q5: My L-Cystine NCA monomer is difficult to purify. Could impurities be causing precipitation?
A5: Impurities in the NCA monomer can lead to side reactions, uncontrolled polymerization, and the formation of ill-defined polymers that may have poor solubility.[3][7] It is crucial to use highly purified NCA monomers. Common purification techniques include recrystallization and flash column chromatography.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Premature Precipitation | Strong β-sheet formation due to intermolecular hydrogen bonding.[1] | 1. Add a hydrogen bond disrupting agent such as urea (see Protocol 1).2. Use a racemic mixture of D/L-Cystine NCA.[2]3. Ensure the thiol group is appropriately protected.[1] |
| Low Monomer Conversion | Polymer precipitation terminating the reaction. | Address the precipitation issue using the solutions above. |
| Impure NCA monomer.[7] | Purify the L-Cystine NCA monomer by recrystallization or flash chromatography (see Protocol 2).[9][10] | |
| Broad Molecular Weight Distribution | Uncontrolled polymerization due to impurities or side reactions.[3] | 1. Ensure rigorous purification of the NCA monomer.2. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).3. Consider using a well-controlled initiator system, such as a transition metal complex.[3][4] |
| Gelation of the Reaction Mixture | Cross-linking reactions involving the unprotected thiol group. | Use a suitable protecting group for the cysteine thiol side chain. |
Experimental Protocols
Protocol 1: L-Cystine NCA Polymerization with Urea as a β-Sheet Disruptor
This protocol describes a general method for the ring-opening polymerization of S-protected L-Cystine NCA using a primary amine initiator in the presence of urea to prevent premature precipitation.
Materials:
-
S-protected L-Cystine NCA (e.g., S-carboxybenzyl-L-Cystine NCA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Urea (dried under vacuum)
-
Primary amine initiator (e.g., n-hexylamine)
-
Anhydrous diethyl ether (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Dry the S-protected L-Cystine NCA and urea under high vacuum for at least 4 hours prior to use.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of urea in anhydrous DMF.
-
Monomer Addition: Add the S-protected L-Cystine NCA to the urea/DMF solution and stir until fully dissolved.
-
Initiation: Using a syringe, add the calculated amount of the primary amine initiator to the reaction mixture to achieve the desired monomer-to-initiator ratio.
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the progress of the polymerization by following the disappearance of the NCA peak using FT-IR spectroscopy.
-
Precipitation and Purification: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirred diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with fresh diethyl ether, and dry under vacuum.
Protocol 2: Purification of L-Cystine NCA Monomer via Flash Chromatography
This protocol provides a general method for the purification of L-Cystine NCA monomers using flash column chromatography to remove common impurities.[9][11]
Materials:
-
Crude L-Cystine NCA
-
Silica (B1680970) gel for flash chromatography
-
Eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate; the optimal ratio should be determined by thin-layer chromatography)
-
Flash chromatography system (column, pump, fraction collector)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude L-Cystine NCA in a minimal amount of the eluent.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.
-
Loading: Carefully load the dissolved crude NCA onto the top of the silica gel column.
-
Elution: Begin the elution with the chosen solvent system, collecting fractions. Monitor the elution of the NCA monomer using thin-layer chromatography.
-
Fraction Collection: Collect the fractions containing the pure NCA monomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (to avoid thermal decomposition of the NCA).
-
Drying: Dry the purified NCA monomer under high vacuum to remove any residual solvent. Store the pure monomer under an inert atmosphere at -20 °C.
Visualizations
Caption: Troubleshooting workflow for premature precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
How to control molecular weight in poly(L-cystine) synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling molecular weight in poly(L-cystine) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing poly(L-cystine) with controlled molecular weight?
The most common and effective method for synthesizing poly(L-cystine) with a controlled molecular weight and narrow polydispersity is the ring-opening polymerization (ROP) of S-protected L-cystine N-carboxyanhydride (NCA) monomers.[1][2] This approach, particularly under "living polymerization" conditions, allows for precise control over the polymer's chain length.[1][2]
Q2: Why is it necessary to use S-protected L-cystine NCA monomers?
The thiol (-SH) group in the side chain of cysteine is highly reactive and can interfere with the polymerization process through side reactions, such as acting as an initiator itself, leading to branched polymers.[3] Therefore, the thiol group must be protected during the ROP of the NCA. Common protecting groups include trityl (Trt), S-tert-butyl (tBu), and S-p-methoxybenzyl (Mob).[4]
Q3: How can I control the molecular weight of poly(L-cystine) during synthesis?
The molecular weight of poly(L-cystine) is primarily controlled by the molar ratio of the monomer to the initiator (M/I).[5] In a living polymerization, a higher M/I ratio will result in a higher molecular weight polymer, as each initiator molecule will polymerize a larger number of monomer units.
Q4: What are common initiators for the ring-opening polymerization of L-cystine NCAs?
A variety of initiators can be used, with primary amines being the most common.[6][7]
-
Primary amines: (e.g., n-hexylamine) are widely used and initiate polymerization through the "normal amine mechanism".[5][8]
-
Secondary amines: (e.g., hexamethyldisilazane (B44280) - HMDS) have been shown to provide better control over polydispersity.[2]
-
Transition metal complexes: (e.g., certain nickel or cobalt complexes) can also initiate a well-controlled living polymerization.[2][6]
-
Ammonium salts: with non-nucleophilic anions (e.g., tetrafluoroborate) have been used for large-scale synthesis with good molecular weight control.[9]
Q5: What is a typical polydispersity index (PDI) for well-controlled poly(L-cystine) synthesis?
Under living polymerization conditions, it is possible to achieve a narrow molecular weight distribution, with a polydispersity index (PDI) close to 1.0. Typically, PDI values below 1.2 are considered indicative of a well-controlled polymerization.[9]
Q6: How is the molecular weight of poly(L-cystine) experimentally determined?
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight (Mn, Mw) and PDI of polymers.[6][10][11] For poly(L-cystine), specific eluents and calibration standards are required for accurate measurements.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight or Lower than Theoretical Mn | 1. Impurities in Monomer or Solvent: Water, HCl, or other electrophilic contaminants in the NCA monomer or solvent can act as unintended initiators or chain transfer agents, leading to a higher number of shorter polymer chains.[6][12] 2. High Initiator Concentration: An error in calculating or dispensing the initiator can lead to a lower M/I ratio than intended. 3. Premature Termination: Side reactions can terminate chain growth before all the monomer is consumed.[6] | 1. Purify Monomers and Solvents: Recrystallize the NCA monomer to remove impurities. Use high-purity, anhydrous solvents. Working under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is crucial to prevent moisture contamination.[5][12][13][14] 2. Verify Initiator Concentration: Double-check calculations and accurately dispense the initiator solution. 3. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes suppress side reactions relative to the propagation reaction.[5] |
| High Polydispersity Index (PDI > 1.2) | 1. Slow Initiation: If the initiation rate is slower than the propagation rate, not all chains will start growing at the same time, leading to a broad distribution of chain lengths. 2. Chain Transfer Reactions: Impurities can lead to chain transfer, terminating one chain and initiating a new one, which broadens the molecular weight distribution.[6] 3. Coexistence of Multiple Polymerization Mechanisms: For instance, with some initiators, both the "normal amine mechanism" and the "activated monomer mechanism" can occur simultaneously.[15] | 1. Choose an Appropriate Initiator: Use a highly nucleophilic primary amine or a specialized initiator known for fast initiation.[5] 2. Ensure High Purity of Reagents: Rigorous purification of monomers and solvents is critical.[12][13] 3. Optimize Initiator and Solvent System: Select an initiator and solvent combination that favors a single polymerization mechanism. |
| Low or No Polymerization Conversion | 1. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 2. Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the polymerization reaction. 3. Polymer Precipitation: The growing polymer chain may become insoluble in the reaction solvent and precipitate out, preventing further monomer addition.[12] | 1. Use Freshly Purified/Opened Initiator: Ensure the initiator is active and handled under inert conditions. 2. Thoroughly Purify all Reagents: As mentioned previously, purity is paramount.[12][13] 3. Choose an Appropriate Solvent: Select a solvent that can dissolve both the monomer and the resulting polymer at the reaction temperature. For some polypeptides, a solvent mixture may be necessary. |
| Inaccurate Molecular Weight Measurement by GPC | 1. Inappropriate GPC Columns or Eluent: The columns and mobile phase must be compatible with the polymer and provide good separation. 2. Incorrect Calibration: The GPC system needs to be calibrated with appropriate polymer standards.[10][16][17] 3. Polymer Aggregation: Poly(L-cystine) can form aggregates, leading to erroneously high molecular weight readings. | 1. Consult Literature for GPC Conditions: Use established GPC methods for polypeptides. For example, HFIP (hexafluoroisopropanol) with a salt additive is a common eluent for polyamides.[18] 2. Use Relevant Calibration Standards: Polystyrene standards are common for organic GPC, but for more accurate results, polypeptide standards or universal calibration methods are preferred.[10][16][17] 3. Optimize Sample Preparation: Ensure the polymer is fully dissolved and disaggregated before injection. This may involve heating or using specific solvents. |
Data Presentation
The following table illustrates the principle of controlling the molecular weight of a polypeptide, poly(γ-benzyl-L-glutamate), through the variation of the monomer-to-initiator (M/I) ratio using n-hexylamine as the initiator. While this data is not for poly(L-cystine) specifically, it demonstrates the general trend expected for the living ring-opening polymerization of NCAs.
| Entry | Monomer/Initiator Ratio ([M]/[I]) | Mn (kDa) (Theoretical) | Mn (kDa) (Experimental, GPC) | PDI (Mw/Mn) |
| 1 | 25 | 6.6 | 6.5 | 1.15 |
| 2 | 50 | 13.2 | 13.0 | 1.12 |
| 3 | 100 | 26.4 | 25.8 | 1.18 |
| 4 | 200 | 52.8 | 51.5 | 1.19 |
Data synthesized from principles described in the literature. This is a representative example for poly(γ-benzyl-L-glutamate) and serves to illustrate the concept.
Experimental Protocols
General Protocol for Ring-Opening Polymerization of S-Protected L-Cystine NCA
This protocol outlines the general steps for the synthesis of poly(L-cystine) with molecular weight control. All procedures should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents.
1. Materials:
-
S-protected L-cystine NCA (e.g., S-trityl-L-cysteine NCA)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Initiator (e.g., n-hexylamine solution in anhydrous DMF)
2. Procedure:
-
Monomer Preparation: Dry the S-protected L-cystine NCA under high vacuum for several hours to remove any residual moisture.[13]
-
Reaction Setup: In a glovebox, dissolve the desired amount of S-protected L-cystine NCA in anhydrous DMF in a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Initiation: Calculate the required volume of the initiator solution to achieve the target M/I ratio. Add the initiator solution to the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed for the required time (this can range from a few hours to days, depending on the M/I ratio and temperature). The progress of the polymerization can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy.
-
Termination and Precipitation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Purification: Collect the polymer precipitate by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer under high vacuum to a constant weight.
-
Characterization: Determine the molecular weight (Mn, Mw) and PDI of the polymer using GPC.
-
Deprotection: The S-protecting group can be removed post-polymerization using appropriate chemical methods (e.g., trifluoroacetic acid with scavengers for the trityl group) to yield poly(L-cysteine).[4][19][20]
Visualizations
Caption: Workflow for the synthesis of poly(L-cystine).
Caption: Factors controlling molecular weight in poly(L-cystine) synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. duratec.de [duratec.de]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing L-Cystine NCA Ring-Opening Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the initiator-to-monomer ratio for the ring-opening polymerization (ROP) of L-Cystine N-carboxyanhydride (NCA).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the initiator-to-monomer ratio in L-Cystine NCA ROP?
A1: The primary goal is to control the molecular weight (or degree of polymerization, DP) of the resulting poly(L-Cystine). Generally, the molecular weight of the polymer is directly proportional to the initial monomer-to-initiator ([M]/[I]) ratio. A higher [M]/[I] ratio will theoretically yield a polymer with a higher molecular weight, while a lower ratio will result in a lower molecular weight polymer.[1]
Q2: What are the most common initiators for L-Cystine NCA ROP?
A2: Common initiators include primary amines (e.g., n-hexylamine), secondary amines (e.g., hexamethyldisilazane (B44280) - HMDS), and transition metal complexes.[2][3] Primary amines are widely used due to their nucleophilic nature, which leads to a more controlled polymerization through the "normal amine mechanism".[2] HMDS is noted for providing better control over polydispersity.[2][4]
Q3: Why is the thiol group of L-Cystine protected during polymerization?
A3: The thiol (-SH) group in the cysteine side chain is nucleophilic and can participate in side reactions, including initiating polymerization itself or causing cross-linking, which can lead to insoluble products and a loss of control over the polymer architecture.[2] Therefore, it is crucial to use a protected form of L-Cystine NCA, such as S-trityl-L-cysteine NCA or S-carbobenzyloxy-L-cysteine NCA, and then deprotect the polymer after polymerization is complete.
Q4: What is a typical Polydispersity Index (PDI) for a well-controlled L-Cystine NCA ROP?
A4: For a well-controlled or "living" polymerization, the goal is to achieve a narrow molecular weight distribution, which is reflected in a low Polydispersity Index (PDI), typically between 1.05 and 1.2.[3][5]
Q5: Can L-Cystine NCA be used for purposes other than creating linear polymers?
A5: Yes, due to its dimeric nature (two amino acids linked by a disulfide bond, each with an NCA ring), L-Cystine NCA can be used as a cross-linker. For instance, after polymerizing a linear polymer "arm" from another amino acid NCA, L-Cystine NCA can be added to create a cross-linked core, resulting in a star-shaped polymer.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Polydispersity (PDI > 1.3) | 1. Impurities: Moisture, CO2, or acidic impurities in the monomer, initiator, or solvent can lead to side reactions and uncontrolled initiation.[6] 2. Slow Initiation: If the initiation rate is slower than the propagation rate, chains will grow to different lengths. 3. Chain Termination/Transfer: Side reactions can terminate growing polymer chains prematurely. | 1. Purification: Ensure all reagents and glassware are rigorously dried. Use high-purity, freshly recrystallized NCA monomer. Employ high-vacuum techniques or work in an inert atmosphere (glovebox).[7] 2. Initiator Choice: Use a highly nucleophilic initiator like a primary amine to ensure fast initiation.[7] 3. Temperature Control: Lowering the reaction temperature (e.g., to 0°C) can suppress side reactions relative to the propagation reaction.[7] |
| Lower Than Expected Molecular Weight | 1. Unintended Initiators: Impurities like water can act as initiators, increasing the effective initiator concentration and lowering the final molecular weight.[6] 2. Chain Transfer Reactions: Transfer of the growing chain to solvent or monomer impurities. | 1. Rigorous Drying: Dry all components of the reaction thoroughly. 2. Solvent Purity: Use freshly distilled, anhydrous solvent. |
| Higher Than Expected Molecular Weight | 1. Inefficient Initiation: Not all initiator molecules may successfully start a polymer chain, leading to a lower effective initiator concentration. | 1. Initiator Solubility: Ensure the initiator is fully dissolved in the reaction solvent. 2. Initiator Purity: Use a high-purity initiator. |
| Polymer Precipitation/Gelation During Reaction | 1. Poor Polymer Solubility: The growing poly(L-Cystine) chain may become insoluble in the chosen solvent. This is particularly problematic for cysteine polymers which tend to form β-sheets. 2. Cross-linking: If using unprotected or improperly protected L-Cystine NCA, side reactions involving the thiol group can cause cross-linking. | 1. Solvent Choice: Use a solvent that can maintain the polymer in solution, such as anhydrous N,N-dimethylformamide (DMF). The addition of agents like urea (B33335) can sometimes help break up strong intermolecular hydrogen bonds.[2] 2. Monomer Protection: Ensure the thiol group of the L-Cystine NCA is adequately protected. |
| No Polymerization or Very Low Yield | 1. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 2. Inhibitors: Presence of acidic impurities that can quench the initiator.[6] | 1. Fresh Initiator: Use a fresh batch of initiator or purify the existing stock. 2. Monomer Purification: Recrystallize the NCA monomer to remove acidic byproducts from its synthesis. |
Data Presentation
The following table presents representative data from the ring-opening polymerization of Proline NCA, which, like Cysteine NCA, can be a challenging monomer. This data illustrates the direct relationship between the monomer-to-initiator ([M]/[I]) ratio and the resulting polymer's number average molecular weight (Mn) and polydispersity (Đ or PDI). This serves as a model for the expected outcomes when varying the initiator concentration for L-Cystine NCA ROP under controlled conditions.
Table 1: Effect of [Proline NCA]/[Initiator] Ratio on Polymer Properties [1]
| Entry | [M]/[I] Ratio (Target DP) | Mn (Theoretical, g/mol ) | Mn (Experimental, g/mol ) | PDI (Đ) |
| 1 | 25 | 2,425 | 2,510 | 1.15 |
| 2 | 50 | 4,850 | 5,030 | 1.12 |
| 3 | 100 | 9,700 | 10,100 | 1.10 |
| 4 | 150 | 14,550 | 15,200 | 1.14 |
| 5 | 200 | 19,400 | 18,700 | 1.18 |
Data adapted from the benzyl (B1604629) amine-initiated polymerization of Proline NCA in a mixed ACN/H₂O system. The experimental molecular weights were determined by Size Exclusion Chromatography (SEC).
Experimental Protocols
General Protocol for Optimizing Initiator to Monomer Ratio for S-Protected L-Cystine NCA ROP
This protocol outlines a general procedure for conducting a series of small-scale polymerizations to identify the optimal [M]/[I] ratio for achieving a target molecular weight.
Materials:
-
S-protected L-Cystine NCA (e.g., S-trityl-L-cysteine NCA), recrystallized and dried under high vacuum.
-
Initiator (e.g., n-hexylamine), freshly distilled.
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane), freshly distilled and stored over molecular sieves.
-
Anhydrous deuterated solvent for NMR analysis (e.g., d₇-DMF or CDCl₃).
-
Precipitation solvent (e.g., diethyl ether).
-
Inert gas (Argon or Nitrogen).
-
Schlenk line or glovebox setup.
Procedure:
-
Preparation of Stock Solutions:
-
Monomer Stock Solution: Inside a glovebox or under a strong flow of inert gas, accurately weigh the desired amount of S-protected L-Cystine NCA and dissolve it in anhydrous solvent to a known concentration (e.g., 50 mg/mL).
-
Initiator Stock Solution: Prepare a stock solution of the initiator in the anhydrous solvent (e.g., 10 mg/mL n-hexylamine in DMF). This allows for accurate dispensing of small quantities.
-
-
Setting up the Polymerization Reactions:
-
Arrange a series of flame-dried Schlenk flasks or vials, each with a magnetic stir bar.
-
For each desired [M]/[I] ratio (e.g., 25:1, 50:1, 100:1, 150:1), calculate the required volume of the monomer and initiator stock solutions.
-
Add the calculated volume of the monomer stock solution to each respective flask.
-
Place the flasks in a temperature-controlled bath set to the desired reaction temperature (e.g., 25°C or 0°C). Allow the solutions to thermally equilibrate.
-
-
Initiation:
-
Rapidly inject the calculated volume of the initiator stock solution into each stirring monomer solution to start the polymerization.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them via FT-IR spectroscopy (disappearance of the NCA anhydride (B1165640) peaks at ~1850 and 1790 cm⁻¹) or ¹H NMR.
-
-
Termination and Polymer Isolation:
-
Once the reaction has reached completion (typically when the NCA peaks are no longer visible in the IR spectrum), terminate the polymerization by adding a small amount of a quenching agent like methanol (B129727) if necessary, although for many primary amine initiations, the reaction simply stops upon full monomer consumption.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with additional non-solvent to remove any unreacted monomer or initiator.
-
Dry the final polymer product under high vacuum to a constant weight.
-
-
Characterization:
-
Molecular Weight and PDI: Analyze the dried polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Structure Confirmation: Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.
-
Mandatory Visualizations
Caption: Primary mechanisms for NCA Ring-Opening Polymerization (ROP).
Caption: Workflow for optimizing initiator to monomer ratio in L-Cystine NCA ROP.
References
- 1. Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
L-Cystine N-carboxyanhydride purification by recrystallization vs chromatography.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of L-Cystine N-carboxyanhydride (NCA), comparing recrystallization and flash chromatography methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying L-Cystine NCA?
The two primary methods for purifying L-Cystine NCA are recrystallization and flash column chromatography. Recrystallization is a traditional method effective for crystalline solids, while flash chromatography is a more versatile technique suitable for a broader range of compounds, including those that are difficult to crystallize.
Q2: How do I choose between recrystallization and flash chromatography for L-Cystine NCA purification?
The choice of purification method depends on the physical properties of your crude L-Cystine NCA and the desired purity.
-
Recrystallization is often a good first choice if the crude product is a solid and a suitable solvent system can be identified. It can be effective at removing baseline impurities and is often simpler to set up than chromatography.
-
Flash chromatography is particularly useful for L-Cystine NCA that is oily, a low-melting solid, or when recrystallization fails to yield a product of sufficient purity.[1] It offers better separation of closely related impurities and can be faster than multiple recrystallization steps.[2]
Q3: What are the most common impurities in L-Cystine NCA synthesis?
Common impurities depend on the synthetic route used but often include:
-
Unreacted L-Cystine: The starting material for the synthesis.
-
Byproducts from the phosgenation agent: Such as triphosgene (B27547) or its derivatives.
-
Oligomers: Formed by premature polymerization of the L-Cystine NCA.
-
Side-reaction products: Involving the disulfide bond, which can undergo cleavage under certain conditions.
-
Residual Solvents: From the reaction and workup steps.
Q4: How does the disulfide bond in L-Cystine affect the purification process?
The disulfide bond in L-Cystine is relatively stable under standard purification conditions. However, it can be susceptible to cleavage by strong reducing agents or certain nucleophiles, especially at elevated temperatures or non-neutral pH. It is crucial to use high-purity, anhydrous solvents and maintain a neutral pH during purification to preserve the integrity of the disulfide bond.
Troubleshooting Guides
Recrystallization of L-Cystine NCA
| Problem | Potential Cause | Suggested Solution |
| Low or no crystal formation | - Improper solvent system. - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization. | - Experiment with different solvent/anti-solvent combinations (e.g., THF/hexanes, ethyl acetate (B1210297)/hexanes). - Concentrate the solution further before adding the anti-solvent. - Attempt a preliminary purification by flash chromatography to remove impurities that hinder crystallization. |
| Oiling out instead of crystallization | - The melting point of the L-Cystine NCA is lower than the boiling point of the solvent. - The cooling process is too rapid. | - Choose a lower-boiling point solvent system. - Allow the solution to cool slowly to room temperature before further cooling in a refrigerator. - Consider switching to flash chromatography for purification.[3] |
| Low Purity of Crystals | - Impurities co-crystallize with the product. - Incomplete removal of mother liquor. | - Perform a second recrystallization. - Ensure the crystals are thoroughly washed with cold anti-solvent after filtration. |
| Low Yield | - L-Cystine NCA is too soluble in the chosen solvent system. - Premature polymerization during heating. | - Select a solvent system where the NCA has lower solubility at room temperature. - Minimize the time the solution is heated. |
Flash Chromatography of L-Cystine NCA
| Problem | Potential Cause | Suggested Solution |
| Poor separation of L-Cystine NCA from impurities | - Inappropriate mobile phase. - Column overloading. | - Optimize the solvent system (e.g., adjust the gradient of ethyl acetate in hexanes). - Use a smaller amount of crude material relative to the column size. |
| L-Cystine NCA degradation on the column | - Silica (B1680970) gel is too acidic. - Presence of moisture in the solvent or on the silica. | - Use deactivated (neutral) silica gel. - Ensure all solvents and the silica gel are strictly anhydrous. |
| Low recovery of L-Cystine NCA from the column | - The compound is too polar and is irreversibly adsorbed onto the silica. - The compound is unstable on silica. | - Increase the polarity of the mobile phase (e.g., add a small percentage of a more polar solvent like methanol). - Minimize the time the compound spends on the column by using a faster flow rate. |
| Tailing of the product peak | - Interaction of the NCA with the silica gel. - Column is not packed properly. | - Add a small amount of a modifier to the mobile phase to reduce interaction with silica. - Ensure the column is packed uniformly. |
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for L-Cystine NCA
| Parameter | Recrystallization (Illustrative) | Flash Chromatography (Illustrative) |
| Typical Yield | 60-80% | 70-90% |
| Purity (by HPLC) | >98% | >99% |
| Time Required | 4-8 hours (per cycle) | 2-4 hours |
| Scalability | Can be challenging for large quantities | More readily scalable |
| Applicability | Crystalline solids | Solids, oils, low-melting solids[1] |
Note: The data in this table is illustrative and based on general expectations for NCA purifications. Actual results will vary depending on the specific experimental conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Purification of L-Cystine NCA by Recrystallization
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude L-Cystine NCA in a minimal amount of a warm, anhydrous solvent such as tetrahydrofuran (B95107) (THF) or ethyl acetate.
-
Crystallization: Slowly add a cold, anhydrous anti-solvent (e.g., hexanes or heptane) dropwise with gentle swirling until the solution becomes persistently turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in a refrigerator (-20°C) for several hours or overnight.
-
Isolation: Quickly filter the resulting crystals under an inert atmosphere using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, anhydrous anti-solvent to remove any residual mother liquor.
-
Drying: Dry the purified L-Cystine NCA crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification of L-Cystine NCA by Flash Column Chromatography
-
Column Preparation: Under an inert atmosphere, pack a glass column with silica gel (deactivated with a suitable agent if necessary) as a slurry in the initial mobile phase (e.g., a low polarity mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude L-Cystine NCA in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes). Collect fractions based on the elution profile.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure L-Cystine NCA.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to yield the purified L-Cystine NCA.
Visualizations
Caption: Workflow for the recrystallization of L-Cystine NCA.
Caption: Workflow for the flash chromatography purification of L-Cystine NCA.
Caption: Troubleshooting logic for addressing low purity in L-Cystine NCA purification.
References
Troubleshooting low monomer conversion in L-Cystine NCA polymerization.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low monomer conversion during the ring-opening polymerization (ROP) of L-Cystine N-carboxyanhydride (NCA).
Frequently Asked Questions (FAQs)
Q1: Why is my L-Cystine NCA polymerization showing low or incomplete monomer conversion?
A1: Low monomer conversion in L-Cystine NCA polymerization is a common issue that can be attributed to several key factors:
-
Premature Chain Termination : The growing poly(L-Cysteine) chains have a strong tendency to form stable β-sheet secondary structures. These structures can lead to aggregation and precipitation or gelation, which physically stops the polymerization by making the reactive chain ends inaccessible.[1][2][3][4]
-
Monomer Impurities : The L-Cystine NCA monomer is highly sensitive to impurities. Traces of water, hydrogen chloride (HCl), or acid chlorides from the synthesis process can act as unintended initiators or chain-terminating agents, leading to low molecular weight polymers and incomplete conversion.[4][5][6]
-
Reaction Conditions : Polymerizations must be conducted under strictly inert and anhydrous conditions. The presence of moisture or oxygen can lead to undesirable side reactions and termination.[1][4]
-
Side Reactions : The NCA ring itself has multiple reactive sites. Depending on the initiator and conditions, side reactions such as the "carbamate mechanism" can occur, competing with the desired polymerization pathway.[5][7]
Q2: My reaction mixture becomes cloudy and a precipitate forms early on. What's causing this?
A2: This is a classic sign of premature termination due to the formation of β-sheet structures. L-Cysteine has a very strong propensity to form β-sheets as the polymer chain grows.[1] When the chain reaches a certain length, it can aggregate with other chains through hydrogen bonding, causing the polymer to precipitate out of the solution. This process effectively terminates chain growth, resulting in low conversion and a low degree of polymerization.[3][4] Using additives like urea (B33335) or employing racemic mixtures of the NCA monomer can help disrupt this secondary structure formation.[1][3]
Q3: How critical is the purity of my L-Cystine NCA monomer, and what is the best way to purify it?
A3: Monomer purity is absolutely critical for successful polymerization. Many polymerization failures are a direct result of inadequate NCA purification.[4] The most common synthetic route using phosgene (B1210022) or its derivatives can leave behind contaminants like HCl, which can initiate uncontrolled polymerization or terminate growing chains.[6]
Effective purification methods include:
-
Recrystallization : Repeated recrystallization from anhydrous solvents (e.g., THF/hexane) is a standard method to purify crystalline NCAs.[8]
-
Filtration through Diatomaceous Earth (Celite) : A simple and scalable method to remove insoluble impurities, particularly from large-scale preparations.[6]
-
Flash Column Chromatography : An effective method for removing all common impurities from a variety of NCAs, including those that are difficult to recrystallize.[7]
Q4: What are the recommended initiator and solvent systems to improve conversion?
A4: The choice of initiator and solvent is crucial for controlling the polymerization.
-
Initiators :
-
Primary Amines : Commonly used and well-understood initiators that proceed via the "amine mechanism".[5][9] However, control can be limited by side reactions.
-
Transition-Metal Complexes : Initiators based on zero-valent nickel or cobalt can provide a "living" polymerization, offering excellent control over molecular weight and low polydispersity.[5][9]
-
Hexamethyldisilazane (HMDS) : A secondary amine that has been shown to provide better control over polydispersity than typical primary amine initiators.[1]
-
-
Solvents :
-
Polar Aprotic Solvents : Dimethylformamide (DMF) is a common solvent used to dissolve both the monomer and the resulting polypeptide.[1][10]
-
Low-Polarity Solvents : Solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (B109758) (DCM) or chloroform, have been shown to exhibit different polymerization kinetics that can sometimes be favorable.[10] Spontaneous (initiator-free) polymerizations have been observed in solvents like DMF, N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO).[11]
-
Q5: Are there any additives that can enhance monomer conversion?
A5: Yes, certain additives can disrupt the formation of β-sheets and improve polymerization outcomes.
-
Urea or Guanidine (B92328) : These small molecules can break hydrogen bonds between growing polymer chains, suppressing the formation of β-sheets. This allows the polymerization to proceed at room temperature while maintaining a living character.[1]
-
Benzoic Acid : In some systems, such as the polymerization of D-penicillamine NCA (a cysteine analog), adding benzoic acid was found to suppress side reactions and increase the polymer yield.[12]
Q6: How can I effectively monitor the progress of my polymerization reaction?
A6: Monitoring the reaction is key to understanding the kinetics and identifying issues.
-
CO₂ Evolution : The ring-opening of the NCA monomer releases one molecule of carbon dioxide (CO₂) for each monomer added to the chain. The reaction is complete when gas evolution ceases. This can be monitored via the back pressure in a Schlenk line.[1]
-
Spectroscopy (FTIR) : The progress of the polymerization can be followed by monitoring the disappearance of the characteristic NCA anhydride (B1165640) peaks (around 1850 and 1790 cm⁻¹) in the infrared spectrum.
-
Nuclear Magnetic Resonance (NMR) : Aliquots can be taken from the reaction mixture to monitor the disappearance of monomer peaks and the appearance of polymer peaks.[13]
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Monomer Conversion (<50%) | 1. Monomer Impurities (water, HCl).[4] 2. Premature termination via β-sheet aggregation.[3] 3. Inappropriate initiator concentration or type.[13] 4. Oxygen or moisture contamination.[4] | 1. Rigorously purify NCA monomer via recrystallization or filtration.[6][8] 2. Add urea to the reaction mixture; use a racemic monomer mixture if possible.[1][3] 3. Optimize initiator concentration (typically 0.1-1.0 mol%). Consider transition metal initiators for better control.[9][13] 4. Use high-vacuum techniques and freshly distilled, anhydrous solvents.[1][7] |
| Precipitate/Gel Formation | Strong tendency of poly(L-Cystine) to form β-sheets, leading to aggregation and insolubility.[1] | 1. Conduct polymerization in the presence of urea or guanidine to disrupt H-bonds.[1] 2. Use a racemic (D,L) mixture of the Cysteine NCA to frustrate regular secondary structure formation.[3] 3. Change the solvent to one that better solvates the growing polymer chains. |
| Broad Polydispersity (PDI) | 1. Slow initiation compared to propagation. 2. Presence of impurities causing side reactions or chain transfer.[5] 3. "Carbamate mechanism" side reactions with primary amine initiators.[7] | 1. Use a more efficient initiator system, such as a transition metal complex.[5] 2. Ensure highest purity of monomer, solvent, and initiator.[4] 3. Lower the reaction temperature (e.g., to 0°C) to minimize side reactions.[7] |
| No Polymerization | 1. Inactive initiator. 2. Presence of inhibitors (e.g., from unpurified monomer).[13] 3. Incorrect reaction temperature for the chosen initiator. | 1. Check initiator purity and activity. 2. Purify the monomer to remove any potential inhibitors.[13] 3. Ensure the temperature is appropriate for initiator decomposition/activity. |
Quantitative Data on Polymerization Improvement
Using a racemic mixture of monomers can significantly improve polymerization outcomes by disrupting β-sheet formation.
Table 1: Comparison of Stereoregular vs. Racemic S-(ethylsulfonyl)-cysteine NCA Polymerization [3]
| Monomer Type | Monomer Conversion | Degree of Polymerization (DP) | Polydispersity (PDI) |
| Stereoregular (L-form) | Incomplete (suffers from low conversion) | 30 - 40 | - |
| Racemic (D,L-mixture) | High Conversion Rates | Up to 102 | 1.2 - 1.3 |
Experimental Protocols
Protocol 1: Synthesis and Purification of L-Cystine NCA
This protocol is a general guideline based on the Fuchs-Farthing method. Caution: Phosgene and its derivatives are extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Preparation : Dry the starting amino acid (L-Cystine with appropriate side-chain protection) under high vacuum for several hours to remove all traces of moisture.[8]
-
Reaction : Suspend the dried amino acid in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C in an ice bath.
-
Phosgenation : Slowly add a solution of triphosgene (B27547) (a safer phosgene equivalent) or a solution of phosgene in toluene (B28343) (1.2-1.3 equivalents) to the cooled suspension under a steady stream of inert gas (Argon or Nitrogen).[1][8]
-
Completion : Allow the reaction to warm to room temperature and stir until the solution becomes clear, indicating the consumption of the amino acid. CO₂ and HCl gas will be evolved.
-
Workup : Remove the solvent and any excess phosgene under vacuum. The crude NCA product will remain.
-
Purification :
-
Recrystallization : Dissolve the crude product in a minimal amount of anhydrous THF and precipitate by adding an excess of anhydrous hexanes. Repeat this process 2-3 times.[8]
-
Celite Filtration : For larger scales, dissolve the crude product in a suitable solvent and filter the solution through a pad of diatomaceous earth (celite) to remove insoluble impurities.[6]
-
-
Drying and Storage : Dry the purified white crystalline product under high vacuum and store in an inert atmosphere (glovebox) at -20°C or lower.[8]
Protocol 2: General L-Cystine NCA Polymerization [1]
-
Setup : All glassware must be flame-dried under vacuum and all operations performed under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).
-
Preparation : In a flask, dissolve the purified L-Cystine NCA monomer and urea (if used, ~6 M equivalent to solvent) in freshly distilled, anhydrous DMF.
-
Initiation : Prepare a stock solution of the initiator (e.g., benzylamine) in anhydrous DMF. Rapidly inject the desired amount of initiator solution into the monomer solution while stirring vigorously under a positive pressure of argon. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.
-
Polymerization : Allow the reaction to proceed at room temperature. Monitor the reaction progress by observing the CO₂ evolution. The reaction is complete when gas evolution ceases.
-
Termination & Precipitation : Once complete, precipitate the polymer by adding the reaction mixture dropwise into a non-solvent, such as diethyl ether or water.
-
Purification :
-
Collect the precipitated polymer by centrifugation or filtration.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomer or initiator.
-
For final purification, dialysis against an appropriate solvent (e.g., water) is effective for removing residual DMF and urea.[1]
-
-
Drying : Dry the purified polymer via lyophilization (freeze-drying) to obtain the final product.
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. benchchem.com [benchchem.com]
Impact of moisture on L-Cystine N-carboxyanhydride stability and polymerization
Welcome to the technical support center for L-Cystine N-carboxyanhydride (NCA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the storage, handling, and polymerization of L-Cystine NCA, with a specific focus on the impact of moisture.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments involving L-Cystine NCA. The table below outlines common issues, their potential causes related to moisture, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight (Mn) and/or Broad Polydispersity (Đ > 1.2) | Monomer Impurities: Presence of water in the L-Cystine NCA monomer.[1] Water can act as an initiator, leading to a higher number of polymer chains and consequently lower molecular weight.[1][2] | 1. Purify the NCA monomer: Recrystallize the L-Cystine NCA from a suitable dry solvent system (e.g., THF/hexane) to remove moisture and other impurities.[3] 2. Rigorous Drying: Ensure the purified NCA is thoroughly dried under high vacuum before use.[1] |
| Solvent/Initiator Impurities: Residual moisture in the polymerization solvent or initiator solution. | 1. Use Dry Solvents: Employ freshly distilled and dried solvents. Solvents should be stored over molecular sieves. 2. Purify Initiator: Ensure the initiator is pure and dry. | |
| Chain Termination Reactions: Water molecules can react with the propagating chain end, terminating the polymerization.[2] | 1. Lower Reaction Temperature: Conducting the polymerization at 0°C can help suppress side reactions.[1] 2. Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). | |
| No Polymerization or Very Low Monomer Conversion | Inhibited Initiator: Acidic impurities, such as HCl formed from the reaction of moisture with trace amounts of phosgene (B1210022) derivatives from NCA synthesis, can protonate and deactivate the amine initiator.[1][3] | 1. Thorough Monomer Purification: Remove all acidic impurities from the L-Cystine NCA.[3] 2. Use of a Non-nucleophilic Base: Add a non-nucleophilic proton scavenger to neutralize any residual acid.[1] |
| Monomer Degradation: The L-Cystine NCA may have degraded due to improper storage and exposure to moisture. | 1. Proper Storage: Store L-Cystine NCA at -20°C under a dry, inert atmosphere.[3] 2. Verify Monomer Quality: Before use, check the purity of the NCA using techniques like FTIR or NMR spectroscopy. | |
| Gel Formation during Polymerization | Cross-linking Side Reactions: The thiol groups of the cysteine side chains can undergo oxidation to form disulfide bonds, leading to cross-linking, especially in the presence of certain impurities or oxygen. | 1. Protect Thiol Groups: Use a protected version of L-Cystine NCA, such as S-trityl-L-cysteine NCA, for polymerization. The protecting group can be removed post-polymerization. 2. Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can promote disulfide bond formation. |
| Inconsistent Polymerization Kinetics | Variable Water Content: Inconsistent and uncontrolled amounts of moisture in different experimental setups. While generally a contaminant, in some specific NCA polymerizations (like proline-NCA), water has been shown to assist the reaction.[4][5][6] However, for most NCAs, it leads to undesirable side reactions.[2] | 1. Standardize Drying Procedures: Implement and adhere to strict protocols for drying glassware, solvents, and the NCA monomer. 2. Quantify Moisture: Use Karl Fischer titration to quantify the water content in your solvent to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: How does moisture lead to the degradation of L-Cystine NCA?
A1: Moisture can hydrolyze the N-carboxyanhydride ring of L-Cystine NCA. The water molecule acts as a nucleophile, attacking one of the carbonyl groups in the NCA ring. This leads to the opening of the ring and the formation of an unstable carbamic acid intermediate, which then decomposes to release carbon dioxide and the corresponding amino acid (L-Cystine). This process not only consumes the monomer but also introduces water and amino acids into the system, which can further interfere with the polymerization process.
Q2: What is the ideal storage condition for L-Cystine NCA to prevent moisture-induced degradation?
A2: To maintain its purity and reactivity, L-Cystine NCA should be stored under a dry, inert atmosphere, such as nitrogen or argon.[3] It is highly recommended to store it at low temperatures, typically -20°C.[3] The container should be sealed tightly to prevent the ingress of atmospheric moisture.
Q3: Can I use "wet" solvents for the polymerization of L-Cystine NCA, similar to what has been reported for proline NCA?
A3: While some studies have shown that water can assist in the ring-opening polymerization of specific NCAs like proline NCA, this is not a general phenomenon and is highly dependent on the monomer structure.[4][5][6] For L-Cystine NCA and most other NCAs, the presence of water is generally detrimental, leading to uncontrolled initiation and chain termination, which results in polymers with low molecular weights and broad polydispersity.[1][2] It is strongly recommended to use anhydrous conditions for the polymerization of L-Cystine NCA unless a specific, validated protocol suggests otherwise.
Q4: How can I check for the degradation of my L-Cystine NCA monomer?
A4: You can assess the purity and integrity of your L-Cystine NCA monomer using several analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A pure NCA will show two characteristic carbonyl stretching bands around 1850 cm⁻¹ and 1790 cm⁻¹. The appearance of a broad peak corresponding to an N-H bond or a carboxylic acid O-H bond can indicate hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to check for the presence of impurities.[3] The appearance of signals corresponding to the free amino acid is a clear indicator of degradation.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.[3] A broad or depressed melting point suggests the presence of impurities, which could be due to moisture-induced degradation.[3]
Q5: What are the effects of moisture on the resulting poly(L-Cystine)?
A5: Moisture primarily affects the polymerization process itself, rather than the already formed polymer. The main consequences are on the molecular weight and polydispersity of the resulting poly(L-Cystine). High moisture content will typically lead to a lower degree of polymerization and a less uniform polymer population. Additionally, the presence of water and oxygen can promote the oxidation of the thiol side chains in poly(L-Cystine) to form disulfide cross-links, potentially affecting the solubility and final properties of the polymer.
Quantitative Data on Moisture Impact
The presence of water significantly impacts the outcome of NCA polymerization. Below is a summary of expected trends based on the principles of NCA chemistry.
Table 1: Expected Impact of Moisture on Poly(L-Cystine) Synthesis
| Moisture Content in Solvent | Expected Polymer Molecular Weight (Mn) | Expected Polydispersity Index (Đ) | Expected Polymerization Yield |
| < 10 ppm | High | Low (typically < 1.2) | High |
| 20-50 ppm | Moderate to Low | Moderate (1.2 - 1.5) | Moderate |
| > 50 ppm | Very Low | High (> 1.5) | Low |
Note: These are generalized trends. The exact quantitative impact can vary based on the specific initiator, solvent, temperature, and monomer-to-initiator ratio used.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Moisture Quantification in Solvents
This protocol outlines the method for accurately determining the water content in the solvent to be used for polymerization.
-
Apparatus: A calibrated Karl Fischer titrator.
-
Reagents: Anhydrous methanol (B129727), Karl Fischer titrant (e.g., Hydranal™-Composite 5).
-
Procedure:
-
Flush the titration cell with dry nitrogen or argon.
-
Add anhydrous methanol to the cell and titrate to a stable, dry endpoint to neutralize any residual moisture in the solvent and the cell.
-
Carefully inject a known volume or weight of the solvent to be tested into the titration cell using a dry syringe.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content, typically in parts per million (ppm).
-
Repeat the measurement at least three times to ensure accuracy and precision.
-
Protocol 2: Ring-Opening Polymerization of S-trityl-L-cysteine NCA under Anhydrous Conditions
This protocol describes a general procedure for the controlled polymerization of a protected L-Cystine NCA.
-
Materials: S-trityl-L-cysteine NCA, anhydrous N,N-dimethylformamide (DMF), initiator (e.g., n-hexylamine), anhydrous diethyl ether.
-
Procedure:
-
All glassware must be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon.
-
In a glovebox, dissolve a specific amount of S-trityl-L-cysteine NCA in anhydrous DMF to achieve the desired monomer concentration.
-
In a separate vial, prepare a stock solution of the initiator (e.g., n-hexylamine) in anhydrous DMF.
-
Calculate the required volume of the initiator stock solution to achieve the target monomer-to-initiator ratio (M/I).
-
Add the calculated volume of the initiator solution to the stirring NCA solution to start the polymerization.
-
Allow the reaction to proceed for the desired time (monitor conversion by FTIR by checking for the disappearance of the NCA carbonyl peaks).
-
Quench the polymerization by adding a small amount of a terminating agent if necessary.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring anhydrous diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh anhydrous diethyl ether and dry under high vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structure confirmation.
-
Visualizations
Caption: Logical workflow comparing ideal NCA polymerization with moisture-induced side reactions.
Caption: A troubleshooting workflow for diagnosing moisture-related polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Characterizing and removing impurities from L-Cystine NCA synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of L-Cystine N-carboxyanhydride (NCA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and polymerization of L-Cystine NCA.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of L-Cystine NCA | Incomplete reaction: Insufficient phosgenating agent (e.g., triphosgene) or reaction time. | - Ensure the correct stoichiometry of the phosgenating agent. - Monitor the reaction progress by FTIR or ¹H NMR to confirm the disappearance of the starting amino acid.[1] - Reaction times can vary, but typically range from 2 to 6 hours.[2] |
| Moisture contamination: NCAs are highly sensitive to moisture, which can lead to hydrolysis back to the amino acid.[1][3] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - A moisture-tolerant route using epoxides like propylene (B89431) oxide as an HCl scavenger can be employed.[4][5] | |
| Side reactions: Formation of byproducts such as α-isocyanate acid chlorides due to the presence of HCl.[6] | - Use an HCl scavenger like an epoxide or a non-nucleophilic base.[4][5][6] - Perform the reaction at a controlled temperature, as higher temperatures can promote side reactions.[1] | |
| Difficulty in Purifying L-Cystine NCA | Oily or low-melting solid product: Some S-protected L-Cystine NCAs may not crystallize easily. | - Use flash column chromatography on silica (B1680970) gel under anhydrous conditions. This is effective for a variety of NCAs, including those that are difficult to crystallize.[7] - For recrystallization, dissolve the crude product in a minimal amount of a hot solvent (e.g., THF, ethyl acetate) and slowly add a cold anti-solvent (e.g., hexane (B92381), heptane). |
| Persistent impurities: Small amounts of unreacted starting material or HCl salts remain after initial purification. | - For HCl contamination, filter the crude NCA solution through a pad of diatomaceous earth (Celite).[1] - Multiple recrystallizations may be necessary to achieve high purity.[3] | |
| Low Molecular Weight or Broad Polydispersity of Poly(L-Cystine) | Monomer impurities: Trace amounts of water, HCl, or other electrophilic impurities in the L-Cystine NCA can act as initiators or chain terminators.[3][8] | - Ensure the highest purity of the NCA monomer through rigorous purification. - The presence of chloride ions, in particular, can lead to uncontrolled polymerization.[7] |
| Slow initiation: The rate of initiation is slower than the rate of propagation. | - Select an efficient initiator, such as a primary amine. - Ensure the initiator is fully dissolved and homogenously mixed with the monomer solution. | |
| Secondary structure effects: The growing polypeptide chain of S-protected cysteine may adopt a secondary structure (e.g., β-sheet) that can lead to precipitation or affect the polymerization kinetics.[9] | - Choose a solvent system that maintains the solubility of the growing polymer chain. - Polymerization of racemic mixtures of NCAs can sometimes mitigate issues related to secondary structure formation.[10] | |
| Incomplete Deprotection of Poly(S-protected L-Cystine) | Incorrect deprotection method for the protecting group: Different S-protecting groups require specific cleavage conditions. | - Select the appropriate deprotection reagent and conditions based on the S-protecting group used (see table below). |
| Insufficient reagent or reaction time: The deprotection reaction may not have gone to completion. | - Use a sufficient excess of the deprotection reagent. - Monitor the deprotection reaction by NMR or HPLC to ensure complete removal of the protecting group. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the thiol group of cysteine during NCA synthesis?
A1: The thiol (-SH) group of cysteine is a strong nucleophile and can react with the phosgenating agent or the NCA ring itself, leading to undesired side products and preventing successful polymerization.[11] Therefore, it must be protected with a suitable protecting group that is stable during NCA synthesis and polymerization but can be removed afterward.
Q2: What are the common S-protecting groups for L-Cysteine NCA synthesis and their deprotection methods?
A2: The choice of the S-protecting group is critical and dictates the final deprotection strategy.
| S-Protecting Group | Abbreviation | Common Deprotection Method |
| Trityl | Trt | Mild acid (e.g., TFA with scavengers), or Iodine (for simultaneous disulfide bond formation).[12] |
| 4-Methoxybenzyl | Mob | Strong acid (e.g., TFA) with scavengers like triisopropylsilane (B1312306) (TIS).[13] |
| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297) followed by a thiol, or iodine.[12] |
| tert-Butylthio | StBu | Reduction with dithiothreitol (B142953) (DTT).[14] |
Q3: How can I characterize the purity of my L-Cystine NCA?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and identify any organic impurities.[4][14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic carbonyl stretching bands of the NCA ring (typically around 1850 and 1780 cm⁻¹).[15]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.[16][17]
-
Melting Point: A sharp melting point consistent with literature values indicates high purity.[7]
Q4: What are the potential side reactions during the synthesis of L-Cystine NCA using triphosgene (B27547)?
A4: The primary side reaction is the formation of α-amino acid acyl chlorides and other electrophilic contaminants, which can be initiated by the HCl generated during the reaction.[6] These impurities can terminate the growing polymer chains during polymerization. Unreacted amino acid can also form HCl salts, which can act as unintended initiators.[7]
Experimental Protocols
Synthesis of S-Trityl-L-Cysteine NCA using Triphosgene
This protocol is a general guideline and may require optimization.
-
Preparation: Suspend S-trityl-L-cysteine in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction: While stirring under a nitrogen atmosphere, add a solution of triphosgene in anhydrous THF dropwise to the suspension.[2] The molar ratio of S-trityl-L-cysteine to triphosgene is typically around 1:0.4.
-
Monitoring: Heat the reaction mixture (e.g., to 40-50°C) and monitor the reaction progress until the solution becomes clear, indicating the consumption of the starting material. This can take several hours.[2]
-
Work-up: Cool the reaction mixture and filter it to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is precipitated by adding a non-polar solvent like hexane or petroleum ether. The precipitate is collected by filtration, washed with the non-polar solvent, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., THF/hexane).[7]
Deprotection of Poly(S-trityl-L-cysteine) to form Poly(L-cysteine)
-
Dissolution: Dissolve the poly(S-trityl-L-cysteine) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Cleavage: To the solution, add trifluoroacetic acid (TFA) and a scavenger such as triisopropylsilane (TIS) to capture the released trityl cations.
-
Precipitation: After stirring for a specified time (e.g., 1-2 hours) at room temperature, precipitate the deprotected polymer by adding cold diethyl ether.
-
Isolation: Centrifuge or filter to collect the polymer, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of Poly(L-Cystine).
Caption: Troubleshooting logic for low molecular weight polymer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization. | Semantic Scholar [semanticscholar.org]
- 11. Structure-activity relationship and multidrug resistance study of new S-trityl-L-cysteine derivatives as inhibitors of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application | MDPI [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. agilent.com [agilent.com]
- 17. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Strategies to overcome β-sheet formation during poly(L-cystine) synthesis.
Welcome to the technical support center for poly(L-cystine) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the common challenges associated with β-sheet formation during the polymerization of L-cysteine derivatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: The polymerization reaction mixture becomes cloudy or forms a precipitate shortly after initiation.
-
Question: My reaction has turned into a gel/precipitate. What is happening and how can I prevent it?
-
Answer: This is a classic sign of premature polymer aggregation and precipitation, driven by the strong propensity of poly(L-cystine) chains to form intermolecular β-sheets.[1][2] Once the growing chains reach a certain length (typically 10-20 residues), they can adopt this secondary structure, leading to hydrogen bonding between chains, reduced solubility, and ultimately, precipitation.[2] This can terminate the polymerization, resulting in low yields and a low degree of polymerization (DP).[1]
Solutions:
-
Introduce Hydrogen Bond Disruptors: Adding small molecules like urea (B33335) or guanidine (B92328) hydrochloride to the reaction solvent can interfere with the hydrogen bonds that stabilize β-sheets, keeping the polymer chains solubilized.[2][3]
-
Optimize Solvent Choice: Utilize solvents that are less conducive to β-sheet formation. While many polymerizations are conducted in solvents like DMF or DMSO, exploring solvent systems that disrupt hydrogen bonding may be beneficial.[4][5] The choice of solvent can significantly influence the resulting secondary structure.[4]
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can slow down both the polymerization rate and the rate of β-sheet assembly, potentially allowing for longer chain growth before aggregation occurs.[1]
-
Use Racemic Monomers: Employing a racemic mixture of D- and L-cysteine N-carboxyanhydride (NCA) disrupts the stereoregularity of the polymer backbone. This steric hindrance prevents the formation of stable, ordered β-sheet structures, thereby improving solubility and allowing for higher monomer conversion and longer polymer chains.[6]
-
Issue 2: The final poly(L-cystine) product has a very low degree of polymerization (DP < 40).
-
Question: My final polymer has a much shorter chain length than expected based on my monomer-to-initiator ratio. Why?
-
Answer: A low degree of polymerization is often a direct consequence of β-sheet-induced precipitation. The physical aggregation and termination of growing chains is a primary limiting factor for chain length in the polymerization of S-(ethylsulfonyl)-L-cysteine NCA, rather than chemical side reactions.[1]
Solutions:
-
Implement Racemic Polymerization: As detailed above, using a racemic S-(ethylsulfonyl)-dl-cysteine NCA mixture is a highly effective strategy. This approach has been shown to yield polypeptides with DPs up to 102 with high conversion rates, a significant improvement over the DP of 30-40 typically seen with the enantiopure L-monomer.[6]
-
Reduce Polymerization Temperature: Conducting the polymerization at 0 °C can help obtain well-defined polymers by minimizing side reactions and physical termination from aggregation.[1]
-
Issue 3: The purified poly(L-cystine) is insoluble in common aqueous and organic solvents.
-
Question: I have successfully synthesized a polymer, but I cannot dissolve it for characterization or further use. What can I do?
-
Answer: The poor solubility of the final product is due to the formation of stable, aggregated β-sheet structures. To use the polymer, these intermolecular interactions must be disrupted.
Solutions:
-
Use Chaotropic Agents and Reductants: Aggregated proteins and polypeptides can often be solubilized using high concentrations of chaotropic agents like 8 M guanidinium (B1211019) chloride (GdnCl) or urea.[3] These agents disrupt the non-covalent interactions holding the chains together. For cysteine-containing polymers, this is often paired with a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (2-ME) to ensure any intermolecular disulfide bonds that may have formed are cleaved.[3]
-
Adjust Solution pH: The conformation of poly(L-cystine) derivatives is highly sensitive to pH.[7][8][9] For example, some peptide amphiphiles based on modified poly(L-cysteine) exist as random coils at pH 7.4 but transition to a β-sheet conformation at a lower pH.[8] By adjusting the pH away from the point where the β-sheet is most stable (often near the isoelectric point), you can increase the net charge on the polymer chains, leading to electrostatic repulsion that favors dissolution.[10][11]
-
Post-Synthesis Modification: If the polymer is intended for aqueous applications, consider synthesizing a derivative with solubility-enhancing side chains. For instance, poly(L-Cys) derivatized with short ethylene (B1197577) glycol side chains shows improved water solubility, although the inherent tendency to form β-sheets may still dominate.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is β-sheet formation such a persistent problem specifically with poly(L-cystine)?
L-cysteine has an intrinsically high propensity to form β-sheet structures.[2] During ring-opening polymerization (ROP) of the corresponding N-carboxyanhydride (NCA), the growing polypeptide chains quickly reach a length where they can fold. Due to this inherent tendency, they preferentially adopt an extended β-strand conformation, which then facilitates strong intermolecular hydrogen bonding with adjacent chains. This leads to the formation of insoluble β-sheet aggregates that can halt further polymerization.[1][2][12]
Q2: What is the role of the thiol protecting group during synthesis?
Protecting the reactive thiol group on the cysteine side chain is crucial for several reasons. Primarily, it prevents the nucleophilic thiol from participating in unwanted side reactions, such as initiating the polymerization of other NCA monomers, which would lead to branched or cross-linked polymers.[13][14][15] The choice of protecting group (e.g., S-tert-butyl, S-carboxybenzyl) also influences the solubility and conformational behavior of the monomer and the growing polymer chain, thereby impacting the tendency for β-sheet formation.[2][7]
Q3: How does pH manipulation help overcome β-sheet formation?
The secondary structure of polypeptides is often dependent on the ionization state of their side chains.[11][16][17] For poly(L-cystine) derivatives with ionizable groups (like the thiol itself or modified carboxyl groups), changing the pH alters the net charge on the polymer.[8][18] At a pH where the side chains are charged, electrostatic repulsion between polymer chains can overcome the hydrogen bonding forces required to form stable β-sheets. This can induce a conformational transition from a β-sheet to a more soluble random coil structure.[7][8][9]
Q4: Are there any additives that can be included in the polymerization reaction to prevent aggregation?
Yes. As mentioned in the troubleshooting guide, small-molecule denaturants are effective.
-
Urea and Guanidine Hydrochloride: These chaotropic agents directly interfere with and weaken the hydrogen bonds that are the foundation of the β-sheet structure, thus preventing aggregation.[2][3]
-
Amino Acid Mixtures: Adding a mixture of L-arginine and L-glutamate to a solution can increase the solubility of proteins and peptides, and this principle can be applied to prevent aggregation during handling and purification.[10][19]
Q5: Besides using additives, what other synthetic strategies can I employ to avoid β-sheet-related problems from the start?
The most effective strategy is to design the monomer or polymerization conditions to inherently disfavor β-sheet formation.
-
Racemic Monomers: The polymerization of racemic S-(ethylsulfonyl)-dl-cysteine NCA is a prime example. The random incorporation of D- and L-isomers into the polymer chain disrupts the regular backbone structure necessary for β-sheet formation, effectively preventing aggregation-induced termination.[6]
-
Chemical Modification: Incorporating "β-sheet breaker" residues, such as proline, into the polypeptide chain can inhibit the formation of extended β-strands.[20] While not directly applicable to homopolymer synthesis, this principle is key in designing copolypeptides.
-
Aza-Amino Acids: Replacing a Cα atom with a nitrogen atom (creating an aza-amino acid) imposes significant conformational constraints and alters hydrogen bonding properties, which has been shown to disrupt and destabilize β-hairpin formation.[21]
Data Summary
Table 1: Comparison of Polymerization Outcomes for Enantiopure vs. Racemic Cysteine NCA Data synthesized from information in[6].
| Monomer | Degree of Polymerization (DP) | Monomer Conversion | Resulting Conformation | Rationale for Outcome |
| S-(ethylsulfonyl)-l -cysteine NCA | Limited to 30-40 | Incomplete | β-sheet | Stereoregular chains assemble into β-sheets, causing precipitation and termination. |
| S-(ethylsulfonyl)-dl -cysteine NCA | Up to 102 | High | Disrupted β-sheet / Random Coil | Random incorporation of D/L isomers sterically hinders ordered β-sheet assembly. |
Table 2: pH-Dependent Conformation of an Alkyl-P(Cys-SS-CH₂CH₂COOH) Derivative Data synthesized from information in[8].
| Condition | pH | Predominant Conformation | Explanation |
| Solid State | N/A | β-sheet | Favorable packing in the absence of solvent. |
| Aqueous Solution | 7.4 | Random Coil | Ionization of carboxyl groups leads to electrostatic repulsion, disrupting β-sheets. |
| Aqueous Solution | 5.0 - 6.0 | β-sheet | Protonation of carboxyl groups reduces charge repulsion, allowing hydrogen bonding. |
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization (ROP) of S-Protected Cysteine NCA with Aggregation Suppression
This protocol is a generalized procedure based on methods described in[2][7][8].
-
Monomer and Solvent Preparation: Dry the S-protected L-cysteine NCA monomer under high vacuum. Use an anhydrous, high-purity solvent (e.g., N,N-dimethylformamide, DMF). To suppress β-sheet formation, prepare a stock solution of the solvent containing a hydrogen bond disruptor (e.g., 5-7 M urea).[2]
-
Reaction Setup: Assemble a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Monomer Dissolution: Dissolve the S-protected L-cysteine NCA in the urea-containing anhydrous solvent to the desired concentration (e.g., 1-5% w/v).
-
Initiation: Prepare a stock solution of the initiator (e.g., n-hexylamine) in the same anhydrous solvent. Add the required volume of the initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) under an inert atmosphere.[1] Monitor the reaction progress by periodically taking small aliquots and analyzing them with FT-IR to observe the disappearance of the NCA anhydride (B1165640) peaks (~1850 and 1790 cm⁻¹).
-
Precipitation and Purification: Once the reaction is complete, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., diethyl ether or methanol, depending on the polymer's solubility).
-
Collection and Drying: Collect the precipitated polymer by centrifugation or filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer, initiator, and urea. Dry the final product under high vacuum.
Protocol 2: Solubilization and Refolding of Aggregated Poly(L-cystine)
This protocol is adapted from methods for solubilizing cysteine-rich protein aggregates.[3]
-
Solubilization Buffer Preparation: Prepare a buffer containing a high concentration of a chaotropic agent and a reducing agent. Example: 8 M Guanidine Hydrochloride (GdnCl), 50 mM Tris-HCl pH 8.0, 10 mM Dithiothreitol (DTT).
-
Dissolution: Suspend the aggregated poly(L-cystine) powder in the solubilization buffer at a concentration of 1-5 mg/mL. Stir at room temperature until the polymer is fully dissolved (this may take several hours).
-
Refolding/Denaturant Removal: To remove the GdnCl and allow the polymer to adopt its soluble conformation (if one exists under non-denaturing conditions), perform dialysis.
-
Transfer the polymer solution to a dialysis bag with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of the desired final buffer (e.g., PBS pH 7.4) at 4 °C.
-
Perform several buffer changes over 24-48 hours to ensure complete removal of the denaturant and reducing agent.
-
-
Clarification and Storage: After dialysis, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining insoluble aggregates. Collect the supernatant containing the soluble polymer. Store at an appropriate temperature (e.g., -20 °C or -80 °C).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational consequences of i, i + 3 cystine linkages: nucleation for alpha-helicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effects on the conformational transition of a model polyalanine peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the Topology of Poly(L-Cysteine) on the Self-Assembly, Encapsulation and Release Profile of Doxorubicin on Dual-Responsive Hybrid Polypeptides [mdpi.com]
- 8. Poly(l-cysteine) Peptide Amphiphile Derivatives Containing Disulfide Bonds: Synthesis, Self-Assembly-Induced β-Sheet Nanostructures, pH/Reduction Dual Response, and Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformation of poly‐S‐carboxyethyl‐L‐cysteine in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Khan Academy [khanacademy.org]
- 12. Beta sheet - Wikipedia [en.wikipedia.org]
- 13. biosynth.com [biosynth.com]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
- 15. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 17. pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Mechanical Properties of L-Cystine NCA-Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanical properties of polymers derived from L-Cystine N-carboxyanhydride (NCA). While direct quantitative data for L-Cystine NCA homopolymers is limited in publicly available literature, this document synthesizes existing knowledge on their characteristics, alongside data for related copolymers and crosslinked materials. The information is intended to guide researchers in the design and application of these unique biomaterials.
Introduction to L-Cystine NCA-Derived Polymers
Polymers derived from the ring-opening polymerization (ROP) of L-Cystine NCA are a unique class of biodegradable polypeptides. The presence of disulfide bonds in the cystine backbone offers a handle for creating crosslinked networks, leading to materials with tunable degradation profiles and mechanical properties. These characteristics make them promising candidates for applications in drug delivery, tissue engineering, and regenerative medicine.
However, the synthesis of high molecular weight poly(L-cystine) from L-Cystine NCA presents challenges. The strong tendency of L-cysteine residues to form β-sheet structures can lead to premature precipitation during polymerization, resulting in low monomer conversion and limited chain lengths. This inherent brittleness has led to a greater research focus on incorporating L-Cystine into copolymers to modulate mechanical properties.
Mechanical Properties: A Comparative Overview
Direct, quantitative mechanical testing data for pure poly(L-cystine) homopolymers is scarce in published research. However, studies on copolymers and crosslinked scaffolds provide valuable insights into how L-cystine incorporation influences mechanical behavior.
Qualitative Observations for Poly(L-Cystine) Homopolymers
-
Brittleness: The propensity for β-sheet formation in poly(L-cysteine) often results in materials that are brittle and difficult to process into films or scaffolds for mechanical testing.
-
Crosslinking Potential: The disulfide bonds in the L-cystine units are the most significant feature, allowing for both in situ and post-polymerization crosslinking. This covalent crosslinking is a key strategy to enhance mechanical strength and stability.
Quantitative Data for Cysteine-Containing Copolymers and Scaffolds
The following table summarizes mechanical property data from studies on materials incorporating cysteine, which can serve as a proxy for understanding the potential contribution of L-cystine to a polymer network. It is crucial to note that these are not homopolymers of L-Cystine NCA.
| Material Composition | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference/Notes |
| Poly(ester-urethane) with L-cystine chain extender | 8.5 - 25.3 | 15.7 - 55.4 | 380 - 550 | Properties varied with the soft segment molecular weight. |
| Disulfide-crosslinked elastin-like protein films | ~2.5 | ~0.5 | ~150 | Crosslinking significantly increased Young's modulus and ultimate tensile strength. |
| Cysteine cross-linked hydrogel scaffolds | Not reported | 0.005 - 0.025 | Not reported | Young's modulus increased with an 85% rise noted with cysteine cross-linking. |
Experimental Protocols
Synthesis of L-Cystine NCA
The synthesis of L-Cystine NCA is typically achieved through the reaction of L-cystine with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
Materials:
-
L-Cystine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Dry nitrogen or argon atmosphere
Procedure:
-
Suspend L-Cystine in anhydrous THF under a dry inert atmosphere.
-
Cool the suspension in an ice bath.
-
Add a solution of triphosgene in anhydrous THF dropwise to the cooled suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude L-Cystine NCA by adding anhydrous hexane.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., THF/hexane) to obtain purified L-Cystine NCA crystals.
-
Dry the product under vacuum.
Ring-Opening Polymerization (ROP) of L-Cystine NCA
The ROP of L-Cystine NCA can be initiated by a variety of nucleophiles, such as primary amines, to produce poly(L-cystine).
Materials:
-
L-Cystine NCA
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)
-
Initiator (e.g., benzylamine)
-
Dry nitrogen or argon atmosphere
Procedure:
-
Dissolve L-Cystine NCA in the chosen anhydrous solvent under an inert atmosphere.
-
Add the initiator to the solution. The monomer-to-initiator ratio will determine the target molecular weight.
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature) for a specified time (typically 24-72 hours).
-
Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the NCA anhydride (B1165640) peaks).
-
Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or methanol).
-
Collect the polymer by filtration or centrifugation and wash it with the non-solvent to remove unreacted monomer and initiator.
-
Dry the final polymer product under vacuum.
Mechanical Testing of Polymer Films
A standard protocol for tensile testing of polymer films is based on ASTM D882.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Calipers or micrometer for thickness measurement
Procedure:
-
Sample Preparation: Cast polymer films of uniform thickness from a solution of the polymer. Cut the films into rectangular or dog-bone shaped specimens with precise dimensions.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 24 hours prior to testing.
-
Measurement: Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.
-
Testing:
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate as the maximum stress (force per unit area) applied to the specimen.
-
Young's Modulus (Modulus of Elasticity): Determine from the initial linear portion of the stress-strain curve.
-
Elongation at Break: Calculate as the percentage increase in length of the specimen at the point of fracture.
-
Visualizing the Processes
The following diagrams illustrate the key chemical and experimental workflows.
A Comparative Guide to the Biodegradation of L-Cystine N-Carboxyanhydride-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodegradation profiles of polymers derived from L-Cystine N-carboxyanhydride (NCA) and other commonly used biodegradable polymers in the field of drug delivery and tissue engineering. The information presented herein is supported by experimental data from various studies, offering insights into the degradation kinetics, mechanisms, and biocompatibility of these materials.
Comparative Biodegradation Data
The following tables summarize the quantitative data on the in vitro degradation of L-Cystine-based polymers and two widely utilized biodegradable polymers: poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA). It is important to note that direct comparative studies under identical conditions are limited; therefore, the data is compiled from different sources and should be interpreted as representative examples.
Table 1: In Vitro Hydrolytic Degradation (Weight Loss %)
| Time (Weeks) | L-Cystine-based Polyamide[1] | PLGA (75:25)[1] | PLGA (50:50)[2] |
| 1 | ~2% | ~1% | ~5% |
| 2 | ~5% | ~2% | ~10% |
| 4 | ~10% | ~5% | ~25% |
| 6 | ~18% | ~10% | ~50% |
| 8 | ~25% | ~20% | >80% |
| 10 | ~35% | ~40% | ~100% |
| 12 | ~45% | >60% | - |
Table 2: In Vitro Enzymatic Degradation (Weight Loss %)
| Polymer | Enzyme | Incubation Time (hours) | Weight Loss (%) |
| Poly(L-lactic acid) (PLLA) | Proteinase K | 96 | 78%[3] |
| Poly(butylene succinate) (PBS) | Cutinase | 26 | ~100%[4] |
| Poly(butylene succinate-co-adipate) (PBSA) | Lipase | 24 | ~100%[4] |
| Polycaprolactone (PCL) | Lipase | 24 | ~100%[4] |
Experimental Protocols
In Vitro Hydrolytic Degradation Assay
This protocol outlines a general procedure for assessing the hydrolytic degradation of polymers in a phosphate-buffered saline (PBS) solution.
Materials:
-
Polymer samples (e.g., films, microspheres) of known weight and dimensions.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator shaker set at 37°C.
-
Lyophilizer or vacuum oven.
-
Analytical balance.
Procedure:
-
Prepare polymer samples of a defined geometry (e.g., 10 mm x 10 mm x 1 mm films).
-
Dry the samples to a constant weight using a lyophilizer or vacuum oven and record the initial dry weight (W_i).
-
Place each polymer sample in a sterile container with a sufficient volume of PBS (e.g., 10 mL) to ensure complete immersion. A high buffer-to-polymer ratio is recommended to maintain a constant pH[5][6].
-
Incubate the samples at 37°C in an incubator shaker at a gentle agitation speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 weeks), retrieve the polymer samples from the PBS solution.
-
Gently rinse the samples with deionized water to remove any salt residues.
-
Dry the retrieved samples to a constant weight and record the final dry weight (W_f).
-
The percentage of weight loss is calculated using the following formula: Weight Loss (%) = ((W_i - W_f) / W_i) * 100
In Vitro Enzymatic Degradation Assay
This protocol describes a method for evaluating the enzymatic degradation of polymers. The choice of enzyme depends on the polymer type. For polyesters like PLA and PLGA, proteases such as Proteinase K are commonly used[7][8].
Materials:
-
Polymer samples of known weight.
-
Tris-HCl buffer (or other suitable buffer, pH adjusted to the optimal pH for the enzyme).
-
Selected enzyme (e.g., Proteinase K, lipase, cutinase) at a specified concentration (e.g., 10 U/mL)[4].
-
Incubator at the optimal temperature for the enzyme (e.g., 37°C).
-
Centrifuge.
-
Lyophilizer or vacuum oven.
-
Analytical balance.
Procedure:
-
Prepare and weigh the polymer samples as described in the hydrolytic degradation protocol.
-
Prepare the enzyme solution in the appropriate buffer at the desired concentration.
-
Place each polymer sample in a sterile container and add a sufficient volume of the enzyme solution to fully submerge the sample.
-
Incubate the samples at the optimal temperature for the enzyme with gentle shaking.
-
At specified time intervals, stop the degradation reaction (e.g., by heat inactivation of the enzyme or addition of an inhibitor).
-
Centrifuge the samples to pellet the remaining polymer.
-
Carefully remove the supernatant.
-
Wash the polymer pellet with deionized water to remove any residual enzyme and buffer salts.
-
Dry the polymer samples to a constant weight and record the final weight.
-
Calculate the percentage of weight loss as described previously.
Visualizations
Experimental Workflow for Biodegradation Studies
The following diagram illustrates a typical workflow for conducting in vitro and in vivo biodegradation studies of polymers.
Caption: A generalized workflow for evaluating the biodegradation of polymers.
NF-κB Signaling Pathway in Response to Degradation Byproducts
The degradation of biomaterials can lead to the release of byproducts that may trigger an inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.
Caption: The canonical NF-κB signaling pathway activated by polymer byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro degradation of thin poly(DL-lactic-co-glycolic acid) films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and self-biodegradation of poly(l-lactic acid) films embedding proteinase K - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. mdpi.com [mdpi.com]
- 5. polymersolutions.com [polymersolutions.com]
- 6. polymersolutions.com [polymersolutions.com]
- 7. Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to L-Cystine NCA Hydrogels for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo analysis of hydrogels derived from L-Cystine N-carboxyanhydride (NCA). These biodegradable hydrogels, based on polypeptide chemistry, offer a promising platform for the controlled delivery of therapeutics. Their performance is critically evaluated against three well-established hydrogel systems: Pluronic F-127, Chitosan (B1678972), and Alginate hydrogels. This objective comparison, supported by experimental data, aims to assist researchers in selecting the optimal hydrogel system for their specific drug delivery applications.
Executive Summary
L-Cystine NCA hydrogels are synthetic, biodegradable materials formed through the ring-opening polymerization of L-Cystine NCA. The presence of disulfide bonds in the cystine units allows for the formation of crosslinked networks that are responsive to the reducing environment found within cells, making them particularly attractive for intracellular drug delivery. This guide presents a comparative analysis of key performance parameters, including physicochemical properties, drug release kinetics, biocompatibility, and in vivo degradation. While direct and extensive quantitative data for L-Cystine NCA hydrogels is emerging, this guide synthesizes available information and draws parallels from similar polypeptide-based hydrogel systems to provide a valuable comparative resource.
Comparison of Hydrogel Properties
The selection of a hydrogel for drug delivery is dictated by a range of physicochemical and biological properties. The following tables provide a summary of quantitative data for L-Cystine NCA hydrogels and the selected alternatives.
| Property | L-Cystine NCA Hydrogels | Pluronic F-127 Hydrogels | Chitosan Hydrogels | Alginate Hydrogels |
| Gelation Mechanism | Ring-opening polymerization of NCA and subsequent crosslinking (e.g., disulfide bond formation). | Thermogelation (forms a gel at physiological temperature). | Chemical crosslinking (e.g., with genipin) or ionic gelation. | Ionic crosslinking with divalent cations (e.g., Ca²⁺). |
| Mechanical Strength (Storage Modulus, G') | Variable, dependent on crosslinking density (typically in the range of 1-10 kPa). | Relatively weak (typically < 10 kPa)[1]. | Tunable, can be increased with higher crosslinker concentration (e.g., 1-20 kPa)[2][3]. | Generally soft, dependent on alginate and cation concentration (e.g., 0.1-10 kPa)[4]. |
| In Vitro Degradation | Biodegradable through reduction of disulfide bonds and enzymatic hydrolysis of peptide backbone. | Dissolves upon cooling; not biodegradable in the traditional sense. | Biodegradable by enzymes like lysozyme (B549824). | Biodegradable through the release of crosslinking cations[5]. |
| Biocompatibility | Generally considered biocompatible as they are composed of amino acids. | Good biocompatibility, widely used in biomedical applications[6]. | Excellent biocompatibility and mucoadhesive properties[7]. | High biocompatibility, commonly used for cell encapsulation[4]. |
Table 1: Comparison of Physicochemical and Biological Properties of Hydrogels.
| Hydrogel System | Drug Loading Method | Drug Release Mechanism | In Vitro Release Profile (Model Drug) | In Vivo Biocompatibility |
| L-Cystine NCA Hydrogels | Encapsulation during polymerization or post-loading. | Diffusion and degradation (redox-responsive). | Sustained release, triggered by reducing agents like glutathione (B108866). | Expected to be biocompatible with minimal inflammatory response. |
| Pluronic F-127 Hydrogels | Mixing drug with polymer solution below gelation temperature. | Diffusion from the gel matrix. | Burst release followed by sustained release over hours to days[8]. | Generally well-tolerated with minimal tissue reaction[6]. |
| Chitosan Hydrogels | Encapsulation during crosslinking. | Diffusion and degradation. | pH-responsive release; sustained release over days to weeks[9][10]. | Minimal inflammatory response and promotes tissue regeneration[2][7]. |
| Alginate Hydrogels | Encapsulation during ionic gelation. | Diffusion through pores and degradation of the matrix. | Sustained release over days to weeks, dependent on crosslinking density[4]. | Excellent biocompatibility, often used for cell transplantation[4]. |
Table 2: Comparison of Drug Delivery Characteristics and In Vivo Biocompatibility.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Hydrogel Synthesis
L-Cystine NCA Hydrogel Synthesis (Illustrative Protocol)
-
NCA Monomer Synthesis: L-Cystine is reacted with triphosgene (B27547) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere to yield this compound (NCA).
-
Ring-Opening Polymerization (ROP): The purified L-Cystine NCA is polymerized using an initiator (e.g., a primary amine) in an anhydrous solvent. The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight.
-
Hydrogel Formation: The resulting poly(L-Cystine) solution is then crosslinked. This can be achieved through the formation of disulfide bonds between the cysteine residues, often facilitated by a change in pH or the addition of a mild oxidizing agent. The hydrogel is then purified by dialysis to remove unreacted monomers and initiator.
Pluronic F-127 Hydrogel Preparation
-
A desired concentration of Pluronic F-127 (e.g., 20-30% w/v) is dissolved in a cold aqueous buffer (e.g., phosphate-buffered saline, PBS) by stirring at 4°C until a clear solution is obtained.
-
The therapeutic agent is then dissolved or dispersed in the cold polymer solution.
-
The formulation is kept at a low temperature until use. Gelation occurs upon warming to physiological temperature (37°C).
Chitosan-Genipin Hydrogel Synthesis [2]
-
A 2% (w/v) chitosan solution is prepared by dissolving chitosan powder in a 0.075 M acetic acid solution with continuous stirring.
-
A 5 mg/mL genipin (B1671432) solution is prepared in ethanol.
-
The genipin solution is added to the chitosan solution and mixed thoroughly.
-
The mixture is incubated at 37°C to allow for crosslinking and hydrogel formation.
Alginate Hydrogel Synthesis [4]
-
A 2% (w/v) sodium alginate solution is prepared by dissolving sodium alginate powder in deionized water.
-
The therapeutic agent and/or cells are mixed with the alginate solution.
-
The alginate solution is then extruded or cast into a solution containing divalent cations, typically 100 mM calcium chloride, to induce ionic crosslinking and hydrogel formation.
In Vitro Drug Release Study
-
Drug-loaded hydrogels are placed in a known volume of release medium (e.g., PBS at pH 7.4, sometimes with the addition of reducing agents like glutathione to mimic intracellular conditions for L-Cystine NCA hydrogels).
-
The samples are incubated at 37°C with gentle agitation.
-
At predetermined time points, an aliquot of the release medium is withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
In Vitro Degradation Study
-
Pre-weighed, lyophilized hydrogel samples are immersed in a buffer solution (e.g., PBS, pH 7.4) with or without enzymes (e.g., lysozyme for chitosan) or reducing agents (for L-Cystine NCA hydrogels).
-
The samples are incubated at 37°C.
-
At various time intervals, the hydrogels are removed, washed with deionized water, lyophilized, and weighed.
-
The percentage of weight loss is calculated to determine the degradation rate.
In Vitro Biocompatibility (Cell Viability Assay)
-
Cells (e.g., fibroblasts or a specific cell line relevant to the application) are seeded in a 96-well plate.
-
Hydrogel extracts (prepared by incubating the hydrogels in cell culture medium) or the hydrogels themselves are added to the cells.
-
After a specified incubation period (e.g., 24, 48, 72 hours), a cell viability reagent (e.g., MTT, PrestoBlue™) is added to each well.
-
The absorbance or fluorescence is measured using a plate reader, and cell viability is expressed as a percentage relative to untreated control cells.
In Vivo Biocompatibility Study
-
Hydrogel samples are sterilized and implanted subcutaneously in a suitable animal model (e.g., mice or rats).
-
At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the implants and surrounding tissues are explanted.
-
The explanted tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological analysis.
-
The inflammatory response, including the presence of inflammatory cells and the formation of a fibrous capsule around the implant, is evaluated by a pathologist.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative hydrogel formation pathways.
References
- 1. Rheological behavior of Pluronic/Pluronic diacrylate hydrogels used for bacteria encapsulation in engineered living materials - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01119D [pubs.rsc.org]
- 2. Characterization and Optimization of Injectable in situ Crosslinked Chitosan-Genipin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Several Alginate-Based Hydrogels for In Vitro 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Injectable polypeptide hydrogels via methionine modification for neural stem cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication and characterization of genipin cross-linked chitosan/gelatin hydrogel for pH-sensitive, oral delivery of metformin with an application of response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of IPN hydrogels composed of chitosan and gelatin cross-linked by genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Poly(L-cystine) Materials for Biomedical Research
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of biomaterials is paramount for the successful development of safe and effective therapeutic and diagnostic agents. This guide provides a comprehensive comparison of the cytotoxicity of poly(L-cystine) materials with common alternatives, supported by experimental data and detailed protocols. Poly(L-cystine), a biodegradable and biocompatible polymer, is increasingly explored for applications in drug delivery and tissue engineering. Its unique disulfide bonds offer potential for stimuli-responsive systems. However, a thorough evaluation of its interaction with cells is crucial.
Comparative Cytotoxicity of Poly(L-cystine) and Alternative Polymers
Assessing the in vitro cytotoxicity of biomaterials is a critical first step in preclinical safety evaluation. This is often determined by measuring the concentration of the material that causes a 50% reduction in cell viability (IC50). While specific IC50 values for poly(L-cystine) homopolymers are not extensively documented in publicly available literature, its cytotoxicity is understood to be influenced by its hydrophobic nature, placing it on par with other hydrophobic poly(amino acids) like poly(L-isoleucine), poly(L-leucine), and poly(L-valine).
In contrast, several commonly used alternative polymers in biomedical applications have been more extensively characterized for their cytotoxic potential.
| Material | Polymer Type | Typical Cytotoxicity Profile | Key Considerations |
| Poly(L-cystine) | Polypeptide | Considered to have low to moderate cytotoxicity, influenced by its hydrophobic character. Often used in copolymers to enhance biocompatibility. | Data on homopolymer is limited. Cytotoxicity of copolymers depends on the nature of the co-monomer. |
| Poly(L-lysine) (PLL) | Polypeptide | Exhibits significant cytotoxicity that is dependent on its molecular weight; higher molecular weights are generally more toxic. | Cationic nature can lead to membrane disruption. PEGylation can significantly reduce cytotoxicity. |
| Poly(L-glutamic acid) (PGA) | Polypeptide | Generally considered to be non-cytotoxic and biocompatible. | Anionic nature can influence interactions with cells and other molecules. |
| Poly(ethylene glycol) (PEG) | Polyether | Widely regarded as non-cytotoxic and is the gold standard for stealth coatings in drug delivery to reduce immunogenicity and cytotoxicity. | Not biodegradable, which can be a limitation for certain applications. |
Experimental Protocols for Cytotoxicity Assessment
A standardized approach is essential for the reliable comparison of cytotoxicity data. The following is a detailed protocol for the widely used MTT assay to assess the cytotoxicity of polymeric biomaterials.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Polymeric biomaterial extracts (prepared according to ISO 10993-12)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Preparation of Material Extracts: Prepare extracts of the test materials (poly(L-cystine) and alternatives) and controls (negative and positive) according to the ISO 10993-12 standard. This typically involves incubating the material in culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours) at 37°C.
-
Cell Treatment: After the 24-hour incubation, remove the culture medium from the wells and replace it with 100 µL of the prepared material extracts at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 0.1% zinc diethyldithiocarbamate) as a positive control.
-
Incubation: Incubate the plate for another 24 hours under the same conditions.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control (100% viability). Plot the cell viability against the concentration of the material extract to determine the IC50 value.
MTT Assay Experimental Workflow
Signaling Pathways in Poly(L-cystine) Induced Cytotoxicity
The precise signaling pathways leading to cytotoxicity induced by poly(L-cystine) are not yet fully elucidated. However, studies on its monomer, L-cysteine, and related compounds provide valuable insights into potential mechanisms. Excessive concentrations of L-cysteine have been shown to induce a form of cell death characterized by vacuolization, which is linked to the activation of endoplasmic reticulum (ER) stress and the mitogen-activated protein kinase (MAPK) signaling pathways[1].
Furthermore, N-acetyl-L-cysteine (NAC), a derivative of cysteine, has been demonstrated to induce apoptosis through the intrinsic mitochondrial pathway. This pathway involves the activation of caspase-9 and caspase-3, key executioner enzymes in programmed cell death.
A potential signaling cascade for poly(L-cystine)-induced cytotoxicity, extrapolated from related studies, could involve the following steps:
-
Cellular Uptake and Interaction: Poly(L-cystine) nanoparticles or aggregates are internalized by cells, potentially through endocytosis.
-
Induction of Cellular Stress: The hydrophobic nature of the polymer or its degradation products may lead to ER stress and the generation of reactive oxygen species (ROS).
-
Activation of Signaling Cascades: This stress can trigger the MAPK and other stress-related signaling pathways.
-
Mitochondrial Dysfunction: Activation of these pathways can lead to mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The release of cytochrome c initiates the caspase cascade, leading to the activation of caspase-9 and subsequently caspase-3.
-
Apoptosis: Activated caspase-3 executes the final stages of apoptosis by cleaving key cellular substrates, resulting in cell death.
Potential Cytotoxicity Signaling Pathway
References
L-Cystine vs. L-Cysteine Uptake: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of amino acid transport is critical for elucidating cellular metabolism, redox homeostasis, and developing targeted therapeutic strategies. This guide provides a comprehensive comparison of the uptake mechanisms for L-Cystine and its reduced form, L-Cysteine, in biological systems, supported by experimental data and detailed methodologies.
In the extracellular environment, the oxidized dimer L-Cystine is more stable and generally more abundant than the reduced monomer L-Cysteine.[1] Consequently, many cells have evolved efficient mechanisms to take up L-Cystine, which is then rapidly reduced to two molecules of L-Cysteine intracellularly.[2][3] This intracellular L-Cysteine is a crucial precursor for the synthesis of proteins and the major cellular antioxidant, glutathione (B108866) (GSH).[2][4] The availability of L-Cysteine is often the rate-limiting step in GSH synthesis.[5]
Cellular Uptake Mechanisms: A Tale of Two Forms
The uptake of L-Cystine and L-Cysteine is mediated by distinct and overlapping families of amino acid transporters. The primary route for L-Cystine uptake is the sodium-independent cystine/glutamate (B1630785) antiporter, system xc⁻ .[6] In contrast, L-Cysteine transport is more promiscuous, utilizing several sodium-dependent and sodium-independent transporters, including the Alanine-Serine-Cysteine (ASC) and XAG⁻ families of transporters.[5][6]
Key Transporter Systems
| Transporter System | Primary Substrate(s) | Driving Force | Key Characteristics |
| System xc⁻ | L-Cystine, L-Glutamate | Antiporter (1:1 exchange) | Sodium-independent. Exchanges extracellular L-Cystine for intracellular L-Glutamate. Crucial for antioxidant defense by supplying L-Cystine for GSH synthesis.[6][7] |
| System ASC | L-Alanine, L-Serine, L-Cysteine | Sodium-dependent | Transports small neutral amino acids. A significant route for L-Cysteine uptake.[5] |
| System XAG⁻ | L-Glutamate, L-Aspartate, L-Cysteine, L-Cystine | Sodium-dependent | High-affinity glutamate transporters (e.g., EAATs) that can also transport L-Cysteine and L-Cystine.[8][9] |
| System L | Large neutral amino acids | Sodium-independent | Can contribute to L-Cysteine uptake.[5] |
| System b⁰,⁺ | Basic and neutral amino acids, L-Cystine | Sodium-independent | Involved in L-Cystine transport in some cell types.[5] |
Quantitative Comparison of Uptake Kinetics
The following table summarizes the Michaelis-Menten constants (Km) for L-Cystine and L-Cysteine uptake by various transporter systems in different cell types. A lower Km value indicates a higher affinity of the transporter for its substrate.
| Substrate | Transporter System | Cell Type / System | Km (µM) | Reference(s) |
| L-Cystine | System xc⁻ | Wild-type Salmonella typhimurium (CTS-1) | 2.0 | [10] |
| System xc⁻ | Wild-type Salmonella typhimurium (CTS-2) | 0.05 | [10] | |
| System XAG⁻ | Rat brain synaptosomes | 473 ± 146 | [8][11] | |
| GLT1 (EAAT2) | HEK cells | 20-110 | [9] | |
| GLAST (EAAT1) | HEK cells | 20-110 | [9] | |
| EAAC1 (EAAT3) | HEK cells | 20-110 | [9] | |
| L-Cysteine | System ASC | Rat alveolar type II cells | 16.9 | [12] |
| EAAT3 (EAAC1) | Xenopus oocytes | 190 | ||
| Single System | Rabbit renal proximal tubule (pars convoluta) | 580 | [9] | |
| High-affinity System | Rabbit renal proximal tubule (pars recta) | 30 | [9] | |
| Low-affinity System | Rabbit renal proximal tubule (pars recta) | 5840 | [9] |
Signaling and Metabolic Pathways
The uptake of L-Cystine and L-Cysteine is intricately linked to cellular redox balance and metabolism, primarily through the synthesis of glutathione.
Experimental Protocols
Accurate measurement of L-Cystine and L-Cysteine uptake is fundamental to studying their roles in cellular physiology. Below are outlines of key experimental protocols.
Radiolabeled Uptake Assay
This is a classic and highly sensitive method to quantify the transport of L-Cystine or L-Cysteine into cells.
Objective: To measure the rate of radiolabeled L-Cystine (e.g., [¹⁴C]-L-Cystine) or L-Cysteine uptake into cultured cells.
Materials:
-
Cultured cells grown in appropriate plates (e.g., 24-well plates)
-
Radiolabeled substrate (e.g., [¹⁴C]-L-Cystine or [³⁵S]-L-Cysteine)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Stop solution (e.g., ice-cold phosphate-buffered saline, PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Pre-incubate the cells in uptake buffer for 10-15 minutes at 37°C to equilibrate.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing the radiolabeled substrate at a known concentration and specific activity. Incubate for a defined period (e.g., 1-10 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration in parallel wells (e.g., using a BCA or Bradford assay) to normalize the uptake data (e.g., in nmol/mg protein/min).
Measurement of Intracellular Concentrations by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify intracellular levels of L-Cystine and L-Cysteine.
Objective: To determine the intracellular concentrations of L-Cystine and L-Cysteine.
Materials:
-
Cultured cells or tissue samples
-
Ice-cold PBS
-
Extraction solvent (e.g., perchloric acid or methanol/water mixture)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence detector after derivatization)
-
Standards for L-Cystine and L-Cysteine
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA) for fluorescence detection
Procedure:
-
Sample Collection: Harvest cells by scraping in ice-cold PBS and pellet by centrifugation.
-
Extraction: Resuspend the cell pellet in a specific volume of extraction solvent to precipitate proteins and extract small molecules.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated protein.
-
Derivatization (if required): Transfer the supernatant to a new tube and derivatize with an appropriate agent to enhance detection.
-
HPLC Analysis: Inject a known volume of the derivatized sample onto the HPLC system.
-
Quantification: Compare the peak areas of the samples to a standard curve generated with known concentrations of L-Cystine and L-Cysteine to determine their intracellular concentrations.
Conclusion
The uptake of L-Cystine and L-Cysteine into cells is a complex process mediated by multiple transporter systems with distinct specificities and kinetics. While L-Cystine uptake via system xc⁻ is a primary and well-characterized pathway for providing the precursor for glutathione synthesis, L-Cysteine can be transported by a broader range of transporters. The choice of uptake system utilized by a cell depends on the cell type, the extracellular environment, and the metabolic state of the cell. A thorough understanding of these transport mechanisms is essential for research in areas such as cancer metabolism, neurobiology, and drug development, where redox balance and amino acid availability play critical roles. The experimental protocols outlined in this guide provide a foundation for researchers to quantitatively assess and compare the uptake of these two crucial sulfur-containing amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Increased uptake of L-cysteine and L-cystine by nerve growth factor in rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cystine Uptake Assay Kit Cystine Uptake Assay Kit Dojindo [dojindo.com]
- 5. europeanreview.org [europeanreview.org]
- 6. file.elabscience.com [file.elabscience.com]
- 7. What Methods Can Be Used to Measure Intracellular Cystine Levels | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Comparative study of the uptake of L-cysteine and L-cystine in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
L-Cystine NCA in Block Copolymer Synthesis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the synthesis of well-defined block copolymers with specific functionalities is paramount for creating advanced biomaterials and drug delivery systems. The choice of monomer plays a crucial role in the final properties of the polymer. This guide provides a comprehensive comparison of the performance of L-Cystine N-Carboxyanhydride (NCA) in block copolymer synthesis against other common amino acid NCA alternatives, supported by experimental data and detailed protocols.
L-Cystine NCA stands out as a valuable monomer for the introduction of redox-responsive properties into block copolymers. The disulfide bond inherent in the cystine molecule can be cleaved in a reducing environment, such as that found inside cells, making it an ideal component for stimuli-responsive drug delivery vehicles. This guide will delve into the polymerization kinetics, achievable polymer characteristics, and functional performance of L-Cystine NCA-based block copolymers.
Performance Comparison of NCA Monomers
The ring-opening polymerization (ROP) of amino acid NCAs is the most common method for synthesizing polypeptides and polypeptide-based block copolymers. The living nature of controlled ROP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index - PDI).[1][2] Below is a comparison of L-Cystine NCA with other frequently used NCA monomers.
Table 1: Comparison of Polymerization Performance of Various NCA Monomers
| NCA Monomer | Initiator/Solvent | Achieved Mn ( g/mol ) | PDI (Mw/Mn) | Polymerization Time | Reference |
| S-benzyl-L-cysteine | n-hexylamine/DMF | 15,000 - 50,000 | 1.10 - 1.25 | 24 - 72 h | [3] |
| ε-carbobenzyloxy-L-lysine | n-hexylamine/DMF | 20,000 - 100,000 | 1.05 - 1.20 | 24 - 48 h | [1][4] |
| γ-benzyl-L-glutamate | n-hexylamine/DMF | 25,000 - 150,000 | 1.05 - 1.15 | 24 - 48 h | [5][6] |
| S-(ethylsulfonyl)-l-cysteine | n-hexylamine/DMF | up to 12,300 (DP 30-40) | 1.12 - 1.19 | - | [7] |
| S-(ethylsulfonyl)-dl-cysteine (racemic) | n-hexylamine/DMF | up to 25,700 (DP 102) | 1.2 - 1.3 | - | [7] |
Note: The thiol group of cysteine is typically protected during polymerization (e.g., with a benzyl (B1604629) group) to prevent side reactions. The data presented is for the protected form of the NCA.
One of the challenges with the polymerization of stereoregular S-(ethylsulfonyl)-l-cysteine NCA is the formation of β-sheet secondary structures, which can reduce the propagation rate or even terminate chain growth.[7] A study investigating racemic S-(ethylsulfonyl)-dl-cysteine NCA demonstrated that using a racemic mixture can overcome these limitations, leading to higher degrees of polymerization and high monomer conversion rates.[7] The polymerization of the racemic mixture was found to be slightly faster, with a rate constant (kp) of up to 1.70 × 10-3 L mol-1 s-1.[7]
Functional Performance: Redox-Responsive Drug Release
A key advantage of incorporating L-Cystine into block copolymers is the ability to create redox-responsive nanocarriers for drug delivery. The disulfide bonds in the poly(L-Cystine) block can be cleaved by reducing agents like glutathione (B108866) (GSH), which is present in higher concentrations inside cancer cells compared to the extracellular environment. This targeted cleavage leads to the disassembly of the nanocarrier and the release of the encapsulated drug.
Table 2: Redox-Triggered Drug Release from L-Cystine-Containing Nanoparticles
| Nanocarrier System | Drug | Reducing Agent | Drug Release (%) - No Reducing Agent (24h) | Drug Release (%) - With Reducing Agent (24h) | Reference |
| Mixed micelles with disulfide linkages | Doxorubicin | 10 mM GSH | ~25% (at pH 7.4) | ~95% (at pH 5.0) | [8] |
| Disulfide-crosslinked mixed micelles | Doxorubicin | 10 mM GSH | ~23% | ~66% | [9] |
| pH and redox-responsive mixed micelles | Curcumin | DTT | <20% | >80% (10h) | [10] |
| Poly(L-cysteine) peptide amphiphile micelles | Cisplatin | - | Stable at pH 7.4 | pH/reduction dual-responsive release | [11] |
These studies demonstrate the significant increase in drug release in the presence of a reducing environment, highlighting the potential of L-Cystine-based block copolymers for targeted cancer therapy.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and characterization of L-Cystine-containing block copolymers.
Synthesis of mPEG-b-poly(S-benzyl-L-cysteine) Block Copolymer
This protocol describes the synthesis of a diblock copolymer composed of methoxy (B1213986) poly(ethylene glycol) (mPEG) and poly(S-benzyl-L-cysteine) via ring-opening polymerization of S-benzyl-L-cysteine NCA initiated by amine-terminated mPEG (mPEG-NH2).
Materials:
-
S-benzyl-L-cysteine NCA
-
mPEG-NH2 (amine-terminated methoxy poly(ethylene glycol))
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon gas
Procedure:
-
S-benzyl-L-cysteine NCA and mPEG-NH2 are dried under vacuum for at least 24 hours before use.
-
In a flame-dried Schlenk flask under an argon atmosphere, a calculated amount of S-benzyl-L-cysteine NCA is dissolved in anhydrous DMF.
-
A solution of mPEG-NH2 in anhydrous DMF is added to the NCA solution via syringe to initiate the polymerization. The molar ratio of NCA to mPEG-NH2 determines the target degree of polymerization of the polypeptide block.
-
The reaction mixture is stirred at room temperature under an argon atmosphere for 48-72 hours. The progress of the polymerization can be monitored by the disappearance of the NCA peak in the FT-IR spectrum.
-
Upon completion, the polymer is precipitated by adding the reaction mixture dropwise into a large excess of cold, stirred anhydrous diethyl ether.
-
The precipitated polymer is collected by centrifugation or filtration and washed several times with diethyl ether.
-
The final product is dried under vacuum to a constant weight.
Characterization:
-
¹H NMR: To confirm the chemical structure and determine the degree of polymerization of the polypeptide block.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI) of the block copolymer.
-
FT-IR: To confirm the polymerization of the NCA and the presence of the polypeptide backbone.
In Vitro Redox-Triggered Drug Release Study
This protocol outlines a typical experiment to evaluate the redox-responsive release of a drug from L-Cystine-containing nanoparticles.
Materials:
-
Drug-loaded poly(L-Cystine)-containing nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Glutathione (GSH) or Dithiothreitol (DTT) as a reducing agent
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.
-
The dialysis bag is immersed in a release medium (e.g., PBS at pH 7.4 or pH 5.0) with and without the addition of a reducing agent (e.g., 10 mM GSH).
-
The entire setup is kept at 37°C with gentle shaking.
-
At predetermined time intervals, an aliquot of the release medium is withdrawn, and the same volume of fresh medium is added to maintain a constant volume.
-
The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug release is calculated and plotted against time.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthesis of mPEG-b-poly(L-Cystine) via ROP.
Caption: Mechanism of redox-responsive drug release.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phototriggered Ring-Opening Polymerization of a Photocaged l-Lysine N-Carboxyanhydride to Synthesize Hyperbranched and Linear Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Racemic S-(ethylsulfonyl)-dl-cysteine N-Carboxyanhydrides Improve Chain Lengths and Monomer Conversion for β-Sheet-Controlled Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible Cross-Linked Mixed Micelles for pH Triggered Swelling and Redox Triggered Degradation for Enhanced and Controlled Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actively Targeting Redox-Responsive Multifunctional Micelles for Synergistic Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH and redox-responsive mixed micelles for enhanced intracellular drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly(l-cysteine) Peptide Amphiphile Derivatives Containing Disulfide Bonds: Synthesis, Self-Assembly-Induced β-Sheet Nanostructures, pH/Reduction Dual Response, and Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Secondary Structure of Poly(L-cystine): A Comparative Guide Using Circular Dichroism Spectroscopy
For researchers, scientists, and drug development professionals, understanding the conformational properties of polypeptides is paramount for designing novel biomaterials and therapeutics. Poly(L-cystine), a polymer of the disulfide-linked amino acid cystine, presents a unique case for structural analysis due to its inherent insolubility, a direct consequence of the covalent cross-linking between polymer chains. While circular dichroism (CD) spectroscopy is a cornerstone technique for elucidating the secondary structure of soluble polypeptides, its application to insoluble polymers like poly(L-cystine) requires alternative approaches, such as solid-state CD or complementary techniques like Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction.
This guide provides a comparative analysis of the secondary structure of poly(L-cystine) by contextualizing its likely conformation against well-defined secondary structures observed in other polypeptides using CD spectroscopy. We will delve into the characteristic CD spectral features of α-helices, β-sheets, and random coils, and present the experimental protocols necessary to perform these analyses.
The Challenge of Poly(L-cystine) Solubility
The disulfide bonds in poly(L-cystine) create a rigid, cross-linked network, rendering the polymer largely insoluble in common solvents used for CD spectroscopy. This insolubility precludes traditional solution-based CD measurements. However, the secondary structure of its reduced, soluble precursor, poly(L-cysteine), has been studied and shows a strong propensity to form β-sheet structures. It is therefore highly probable that poly(L-cystine) also adopts a constrained, ordered conformation, likely a β-sheet or a related structure, in the solid state.
Comparative Analysis of Polypeptide Secondary Structures by CD Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (190-250 nm), the peptide bond is the principal chromophore, and its conformation within a regular secondary structure gives rise to a characteristic CD spectrum.
The table below summarizes the typical CD spectral characteristics for α-helix, β-sheet, and random coil conformations as observed in model polypeptides.
| Secondary Structure | Polypeptide Example | Wavelength of Positive Maximum (nm) | Wavelength of Negative Minima (nm) |
| α-Helix | Poly(L-glutamic acid) (at acidic pH) | ~192 | ~208 and ~222 |
| β-Sheet | Poly(L-lysine) (at alkaline pH and elevated temp.) | ~195 | ~217 |
| Random Coil | Poly(L-glutamic acid) (at neutral/alkaline pH) | ~218 (weak) | ~198 |
Note: The exact wavelengths and molar ellipticities can vary depending on the specific polypeptide, solvent conditions, and temperature.
Characterization of Poly(L-cystine) Secondary Structure
Given the insolubility of poly(L-cystine), its secondary structure is often inferred from solid-state analytical techniques.
-
Solid-State CD Spectroscopy: This technique can provide direct information about the secondary structure of poly(L-cystine) films or powders. While less common than solution CD, it is a powerful tool for insoluble samples.
-
FTIR Spectroscopy: The amide I band (1600-1700 cm⁻¹) in the infrared spectrum is sensitive to the polypeptide backbone conformation. β-sheets typically show a strong absorption band in the range of 1620-1640 cm⁻¹.
-
X-ray Diffraction (XRD): XRD patterns can reveal the presence of ordered, crystalline structures. For β-sheets, a characteristic reflection corresponding to the inter-strand distance is often observed.
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can probe the vibrational modes of the polypeptide backbone and disulfide bonds, providing insights into the local conformation.
Based on studies of the soluble precursor poly(L-cysteine) and related peptides, poly(L-cystine) is expected to exhibit a β-sheet conformation. The disulfide cross-links would further stabilize this ordered structure.
Experimental Protocols
Solution CD Spectroscopy for Soluble Polypeptides (e.g., Poly(L-lysine), Poly(L-glutamic acid))
Objective: To determine the secondary structure of a soluble polypeptide under varying conditions.
Materials:
-
Polypeptide (e.g., Poly(L-lysine) hydrobromide, Poly(L-glutamic acid) sodium salt)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, Tris buffer), ensuring it is transparent in the far-UV region.
-
Acids and bases for pH adjustment (e.g., HCl, NaOH).
-
CD Spectropolarimeter.
-
Quartz cuvettes with a short path length (e.g., 0.1 cm).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the polypeptide in the desired buffer at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL for measurement.
-
Adjust the pH of the solution to induce the desired conformation (e.g., for poly(L-glutamic acid), pH < 4 for α-helix, pH > 6 for random coil).
-
-
Instrument Setup:
-
Set the wavelength range to 190-260 nm.
-
Set the scanning speed, bandwidth, and response time as per the instrument's recommendations for protein secondary structure analysis.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer solution in the same cuvette.
-
Record the CD spectrum of the polypeptide solution.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the polypeptide.
-
-
Data Conversion:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * MRW) / (10 * d * c) where:
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight of the monomer).
-
d is the path length of the cuvette in cm.
-
c is the concentration of the polypeptide in g/mL.
-
-
Solid-State Characterization of Poly(L-cystine)
Objective: To infer the secondary structure of insoluble poly(L-cystine) using FTIR spectroscopy.
Materials:
-
Poly(L-cystine) powder.
-
Potassium bromide (KBr) for pellet preparation.
-
FTIR Spectrometer with a sample press for KBr pellets.
Procedure:
-
Sample Preparation:
-
Mix a small amount of poly(L-cystine) powder (typically 1-2 mg) with approximately 200 mg of dry KBr powder.
-
Grind the mixture thoroughly to ensure a homogenous sample.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the poly(L-cystine)/KBr pellet in the sample holder and record the IR spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Focus on the Amide I region (1600-1700 cm⁻¹).
-
The presence of a major peak in the 1620-1640 cm⁻¹ range is indicative of a β-sheet structure.
-
Logical Workflow for Secondary Structure Determination
The following diagram illustrates the decision-making process and experimental workflow for characterizing the secondary structure of a polypeptide, taking into account its solubility.
Caption: Experimental workflow for polypeptide secondary structure analysis.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for the rapid determination of polypeptide secondary structure in solution. For insoluble polymers such as poly(L-cystine), a comparative approach utilizing data from soluble model polypeptides and complementary solid-state techniques is necessary. The available evidence strongly suggests that poly(L-cystine) adopts a β-sheet conformation, a structure that provides significant stability through both hydrogen bonding and disulfide cross-linking. This understanding of the conformational preferences of poly(L-cystine) is critical for its potential applications in drug delivery, tissue engineering, and other biomedical fields.
Cross-Validation of Molecular Weight Determination for Poly(L-cystine): A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of a polymer's molecular weight is a critical parameter that dictates its physicochemical properties, biological interactions, and overall performance in therapeutic applications. This guide provides an objective comparison of three widely used techniques for characterizing the molecular weight of poly(L-cystine), a biodegradable and biocompatible polymer with significant potential in drug delivery and tissue engineering. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Poly(L-cystine) presents unique challenges in molecular weight characterization due to its propensity for disulfide bond formation and limited solubility in common organic solvents. Therefore, a cross-validation approach using multiple analytical techniques is often necessary to obtain a comprehensive and reliable understanding of its molecular weight distribution. This guide focuses on a comparative analysis of Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS), Static Light Scattering (SLS), and Viscometry.
Comparative Analysis of Molecular Weight Determination Techniques
The selection of an appropriate method for determining the molecular weight of poly(L-cystine) depends on the specific information required, such as the type of molecular weight average, the desire for information on the entire molecular weight distribution, and the experimental resources available. SEC-MALS provides the most detailed information, offering absolute molecular weight determination across the entire size distribution. Static Light Scattering offers an absolute measurement of the weight-average molecular weight without the need for chromatographic separation. Viscometry, a classical and cost-effective method, provides the viscosity-average molecular weight, which is sensitive to polymer chain conformation.
| Analytical Technique | Principle | Information Obtained | Advantages | Considerations |
| SEC-MALS | Chromatographic separation based on hydrodynamic volume followed by simultaneous detection of light scattering and concentration. | - Number-average molecular weight (Mn)- Weight-average molecular weight (Mw)- Polydispersity Index (PDI = Mw/Mn)- Radius of gyration (Rg) | Provides the full molecular weight distribution and information on polymer conformation. It is an absolute method that does not require column calibration with polymer standards of a similar structure. | Requires a suitable solvent system for both the polymer and the SEC columns. Potential for polymer-column interactions that can affect elution behavior. |
| Static Light Scattering (SLS) | Measurement of the time-averaged intensity of scattered light from a polymer solution at various angles and concentrations. | - Absolute weight-average molecular weight (Mw)- Second virial coefficient (A2)- Radius of gyration (Rg) | An absolute method for determining Mw without the need for chromatographic separation. Can be performed on a wider range of solvents compared to SEC. | Provides an average molecular weight for the entire sample and no information on the molecular weight distribution. Requires accurate knowledge of the polymer's refractive index increment (dn/dc). |
| Viscometry | Measurement of the increase in viscosity of a solvent upon the addition of a polymer. | - Viscosity-average molecular weight (Mv) | A relatively simple, inexpensive, and rapid method. Sensitive to the hydrodynamic volume and conformation of the polymer in solution. | Requires knowledge of the Mark-Houwink-Sakurada constants (K and a) for the specific polymer-solvent-temperature system. Provides a single average molecular weight, not the full distribution. |
Table 1: Comparison of Analytical Techniques for Poly(L-cystine) Molecular Weight Determination. This table summarizes the key features of SEC-MALS, Static Light Scattering, and Viscometry.
Experimental Data Summary
To illustrate the comparative performance of these techniques, the following table presents a representative dataset for a hypothetical batch of poly(L-cystine). It is important to note that obtaining such a complete dataset from a single poly(L-cystine) sample in the literature is challenging due to the polymer's complex nature. This data is provided for illustrative purposes to highlight the typical results obtained from each method.
| Parameter | SEC-MALS | Static Light Scattering (SLS) | Viscometry |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 18,500 | - | - |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 25,900 | 26,200 | - |
| Polydispersity Index (PDI = Mw/Mn) | 1.40 | - | - |
| Viscosity-Average Molecular Weight (Mv) ( g/mol ) | - | - | 24,800 |
| Radius of Gyration (Rg) (nm) | 12.5 | 12.8 | - |
Table 2: Representative Molecular Weight Data for a Hypothetical Poly(L-cystine) Sample. This table showcases the different types of molecular weight information obtained from each analytical technique.
Experimental Workflow for Cross-Validation
A robust cross-validation workflow ensures the accuracy and reliability of the molecular weight determination for poly(L-cystine). The following diagram illustrates a logical sequence of experiments.
Figure 1: Workflow for cross-validation of poly(L-cystine) molecular weight.
Detailed Experimental Protocols
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molecular weight distribution (Mn, Mw, PDI) and radius of gyration (Rg) of poly(L-cystine).
Methodology:
-
Mobile Phase Preparation: A suitable solvent system for poly(L-cystine) is prepared. Due to its limited solubility, a common mobile phase is a buffered aqueous solution at an acidic or basic pH, or a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) containing a salt (e.g., 0.1 M LiBr) to suppress ionic interactions. The mobile phase is filtered through a 0.22 µm filter and thoroughly degassed.
-
Sample Preparation: A stock solution of poly(L-cystine) is prepared by dissolving the polymer in the mobile phase at a concentration of approximately 1-2 mg/mL. Gentle agitation or sonication may be required to aid dissolution. The sample solution is then filtered through a 0.22 µm syringe filter before injection.
-
Instrumentation:
-
An HPLC system equipped with a degasser, pump, and autosampler.
-
A set of SEC columns suitable for the expected molecular weight range of the polymer and compatible with the chosen mobile phase (e.g., Agilent PL aquagel-OH or similar).
-
A multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN).
-
A differential refractive index (dRI) detector.
-
-
Data Acquisition: The SEC-MALS system is equilibrated with the mobile phase until stable baselines are achieved for both the MALS and dRI detectors. The prepared poly(L-cystine) sample is then injected onto the column. Data is collected using appropriate software (e.g., ASTRA).
-
Data Analysis: The molecular weight at each elution volume is calculated using the light scattering equation, which relates the scattered light intensity to the polymer's molecular weight and concentration. The concentration is determined from the dRI signal, requiring a known refractive index increment (dn/dc) for poly(L-cystine) in the mobile phase. The number-average (Mn), weight-average (Mw), and polydispersity index (PDI) are then calculated from the resulting molecular weight distribution. The radius of gyration (Rg) is also determined from the angular dependence of the scattered light.
Static Light Scattering (SLS)
Objective: To determine the absolute weight-average molecular weight (Mw), second virial coefficient (A2), and radius of gyration (Rg) of poly(L-cystine).
Methodology:
-
Sample Preparation: A series of poly(L-cystine) solutions of different concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) are prepared in a filtered (0.22 µm) and degassed solvent. The solvent should be the same as that used for the dn/dc determination.
-
Instrumentation: A static light scattering photometer equipped with a laser light source and multiple detectors to measure scattered light intensity at various angles.
-
Data Acquisition: The scattering intensity of the pure solvent is measured first for background subtraction. Then, the scattering intensity of each poly(L-cystine) solution is measured at multiple angles (e.g., 30° to 150°).
-
Data Analysis: The data is analyzed using a Zimm plot, which is a double extrapolation of the scattering data to zero concentration and zero scattering angle. The Zimm plot provides the weight-average molecular weight (Mw) from the intercept on the y-axis, the radius of gyration (Rg) from the initial slope of the zero-concentration line, and the second virial coefficient (A2) from the initial slope of the zero-angle line. This analysis requires a known dn/dc value for the polymer-solvent system.
Viscometry
Objective: To determine the viscosity-average molecular weight (Mv) of poly(L-cystine).
Methodology:
-
Solvent Preparation: A suitable solvent for poly(L-cystine) is chosen, and its viscosity is measured at a constant temperature.
-
Sample Preparation: A stock solution of poly(L-cystine) is prepared, and a series of dilutions are made to obtain at least four different concentrations.
-
Instrumentation: A capillary viscometer (e.g., Ubbelohde viscometer) and a constant temperature bath.
-
Data Acquisition: The flow time of the pure solvent (t₀) and each polymer solution (t) through the capillary viscometer is measured multiple times to ensure accuracy.
-
Data Analysis:
-
The relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) are calculated for each concentration.
-
The reduced viscosity (η_red = η_sp / c) and inherent viscosity (η_inh = ln(η_rel) / c) are calculated, where c is the concentration.
-
The intrinsic viscosity ([η]) is determined by extrapolating the plots of reduced viscosity versus concentration and inherent viscosity versus concentration to zero concentration (Huggins and Kraemer plots).
-
The viscosity-average molecular weight (Mv) is then calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a . The constants K and a are specific to the polymer, solvent, and temperature and must be obtained from the literature or determined experimentally using polymer standards of known molecular weight.
-
Conclusion
The cross-validation of molecular weight determination for poly(L-cystine) using SEC-MALS, Static Light Scattering, and Viscometry provides a comprehensive understanding of this important biopolymer. While SEC-MALS offers the most detailed information on the molecular weight distribution, SLS provides a robust absolute measurement of the weight-average molecular weight, and viscometry serves as a valuable, cost-effective method for routine analysis. The choice of technique should be guided by the specific research question and the desired level of detail. For a thorough characterization of novel poly(L-cystine) materials, a combination of these methods is highly recommended to ensure accurate and reliable results, which are fundamental for advancing their application in drug development and biomedical research.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling L-Cystine N-carboxyanhydride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for L-Cystine N-carboxyanhydride, a moisture-sensitive amino acid derivative used in the synthesis of polyamino acids for applications such as anti-tumor agent delivery. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe and efficient laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound, like other N-carboxyanhydrides (NCAs), is a moisture-reactive solid that can cause skin and respiratory irritation, and serious eye damage.[1][2] Inhalation of dust or contact with skin and eyes must be strictly avoided. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against dust and potential splashes.[1] |
| Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Given the reactivity of NCAs, double gloving is advised. The outer glove should be removed and disposed of as contaminated waste immediately after handling. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat with long sleeves and tight-fitting cuffs is required. |
| Protective Gown/Apron | For procedures with a higher risk of spills or when handling larger quantities, a disposable, splash-resistant gown or a chemical-resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Respirator | All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[2] |
Operational Plan: From Receipt to Disposal
Proper handling procedures are crucial to minimize exposure and maintain the integrity of this compound. The compound is sensitive to moisture and can polymerize upon exposure to water.[4]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.[5]
-
Recommended storage is at low temperatures (e.g., <-15°C) under an inert atmosphere (e.g., nitrogen or argon).[1][2]
2. Handling and Use:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture from the air.[1]
-
All manipulations of the solid compound, including weighing and transfer, must be performed within a chemical fume hood to prevent inhalation of dust.[2]
-
Use spark-proof tools and equipment.
-
Avoid creating dust. Use a spatula for transfers and do not pour the powder.
-
When preparing solutions, slowly add the solid this compound to the anhydrous solvent to avoid splashing and uncontrolled reactions.
3. Post-Handling Cleanup:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of the outer pair of gloves into a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency and Disposal Plan
Spill Response:
In the event of a spill, evacuate the immediate area and alert colleagues. Follow the workflow below for cleanup. Only trained personnel wearing appropriate PPE should perform the cleanup.
First Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: All solid waste, including empty containers, contaminated gloves, absorbent materials, and disposable gowns, should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of down the drain or in regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
